Product packaging for NF449(Cat. No.:CAS No. 389142-38-5)

NF449

Cat. No.: B3340316
CAS No.: 389142-38-5
M. Wt: 1329.3 g/mol
InChI Key: FXAIVMYRMNONEG-UHFFFAOYSA-N
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Description

NF449, also known as this compound, is a useful research compound. Its molecular formula is C41H32N6O29S8 and its molecular weight is 1329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound octasodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H32N6O29S8 B3340316 NF449 CAS No. 389142-38-5

Properties

CAS No.

389142-38-5

Molecular Formula

C41H32N6O29S8

Molecular Weight

1329.3 g/mol

IUPAC Name

4-[[3-[[3,5-bis[(2,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonic acid

InChI

InChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)

InChI Key

FXAIVMYRMNONEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O

Synonyms

4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate)
NF 449
NF-449
NF449

Origin of Product

United States

Foundational & Exploratory

Unraveling the Potent Antagonism of P2X1 Receptors by NF-449: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NF-449, a highly potent and selective antagonist of the P2X1 purinergic receptor. P2X1 receptors, ligand-gated ion channels activated by adenosine triphosphate (ATP), are crucial in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making them a significant target for therapeutic intervention.[1] NF-449, a suramin analogue, has emerged as a critical pharmacological tool for elucidating the physiological roles of P2X1 receptors and as a lead compound in drug discovery programs.

Core Mechanism: Competitive Antagonism with High Affinity

NF-449 exerts its inhibitory effect on P2X1 receptors through a competitive antagonist mechanism.[1][2] This is substantiated by Schild analysis, which has revealed a pA2 value of 10.7 at human P2X1 (hP2X1) receptors, indicating a high-affinity interaction.[2] The competitive nature of this interaction is further demonstrated by the rightward shift of the ATP concentration-response curve in the presence of NF-449, without a reduction in the maximum response.[2][3]

The potency of NF-449 is remarkable, with IC50 values in the low nanomolar and even picomolar range for P2X1 receptors. This high potency, coupled with its selectivity over other P2X subtypes, underscores its utility in dissecting P2X1-mediated signaling pathways.

Quantitative Analysis of NF-449 Potency

The following tables summarize the quantitative data on the inhibitory activity of NF-449 against various P2X receptor subtypes, highlighting its pronounced selectivity for P2X1.

Table 1: Inhibitory Potency (IC50) of NF-449 on Homomeric P2X Receptors

Receptor SubtypeSpeciesIC50 ValueReference
P2X1Human0.05 nM[2]
P2X1Rat0.28 nM[4]
P2X2Rat47,000 nM (>300,000 nM in another study)
P2X3Rat1820 nM
P2X4Rat>300,000 nM
P2X7Human40,000 nM[2]

Table 2: Inhibitory Potency (IC50) of NF-449 on Heteromeric P2X Receptors

Receptor SubtypeSpeciesIC50 ValueReference
P2X1+5Rat0.69 nM[4]
P2X2+3Rat120 nM[4]

Table 3: Affinity and Kinetic Parameters of NF-449 at Human P2X1 Receptors

ParameterValueReference
pA210.7[2]
Wash-in (10 nM)~16 seconds[2]
Wash-out (10 nM)~4 minutes[2]

The Binding Site of NF-449 on the P2X1 Receptor

Structural and mutagenesis studies have identified the cysteine-rich head region of the P2X1 receptor's extracellular domain as a critical determinant of NF-449's high-affinity binding and selectivity.[5] Chimeric receptor studies, where this region was swapped between the highly sensitive P2X1 receptor and the less sensitive P2X2 receptor, demonstrated a significant reduction in NF-449 potency, confirming the importance of this domain.[5] Specifically, the segment between the third and fourth conserved cysteine residues within this head region appears to be a key contributor to the differential sensitivity between P2X1 and P2X2 receptors.[5] A recent cryo-EM structure of the human P2X1 receptor bound to NF-449 has revealed a unique dual-ligand supramolecular binding mode at the interface of adjacent protomers, where it overlaps with the canonical ATP binding site, thereby inhibiting channel activation.[6]

Functional Consequences of P2X1 Receptor Inhibition by NF-449

The antagonistic action of NF-449 on P2X1 receptors leads to several notable functional effects:

  • Inhibition of Platelet Aggregation: NF-449 effectively inhibits P2X1 receptor-mediated platelet shape change and aggregation, a critical step in thrombosis.[3] This has been demonstrated in in-vivo models of thromboembolism, where NF-449 reduced platelet aggregation.[5]

  • Modulation of Ion Channel Kinetics: NF-449 has been observed to decelerate both the activation and desensitization of hP2X1 receptors.[2]

  • Off-Target Effects: While highly selective for P2X1, NF-449 has been shown to act as a Gsα-selective G protein antagonist at higher concentrations.[4] It has also been identified as an inhibitor of adenylosuccinate lyase (ADSL).[7]

Experimental Protocols

The characterization of NF-449's mechanism of action has relied on several key experimental methodologies:

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental in studying the electrophysiological properties of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype (e.g., hP2X1).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

    • ATP (agonist) is applied to activate the P2X1 receptors, evoking an inward current.

    • To determine the IC50 of NF-449, increasing concentrations of the antagonist are co-applied with a fixed concentration of ATP (typically the EC50 or EC90).

    • For Schild analysis, full concentration-response curves for ATP are generated in the absence and presence of various fixed concentrations of NF-449.

  • Data Analysis: The recorded currents are measured, and concentration-inhibition curves are plotted to calculate IC50 values. For Schild analysis, the dose ratios are calculated and plotted against the logarithm of the antagonist concentration to determine the pA2 value.

Calcium Influx Assays in Washed Human Platelets

This method assesses the functional consequence of P2X1 receptor activation and its inhibition by measuring changes in intracellular calcium concentration.

  • Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and washed to remove plasma components.

  • Fluorescent Dye Loading: Platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Fluorimetry:

    • The dye-loaded platelets are placed in a cuvette in a fluorometer.

    • A P2X1 receptor agonist (e.g., α,β-methylene ATP) is added to stimulate calcium influx, which is detected as an increase in fluorescence.

    • To assess the inhibitory effect of NF-449, platelets are pre-incubated with varying concentrations of the antagonist before the addition of the agonist.

  • Data Analysis: The change in fluorescence intensity is used to quantify the intracellular calcium concentration. Concentration-response curves are generated to determine the EC50 of the agonist and the IC50 of NF-449.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for characterizing NF-449.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor Gated Ion Channel ATP->P2X1:head Binds to agonist site NF449 NF-449 This compound->P2X1:head Competitively blocks ATP binding Ca_ion Ca²⁺ P2X1:gate->Ca_ion Influx Na_ion Na⁺ P2X1:gate->Na_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: P2X1 receptor signaling and competitive inhibition by NF-449.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis prep Prepare Experimental System (e.g., Xenopus Oocytes expressing P2X1, or Washed Human Platelets) exp_control Measure baseline response to ATP (agonist) prep->exp_control exp_inhibition Incubate with varying concentrations of NF-449 prep->exp_inhibition analysis_curves Plot concentration-response and concentration-inhibition curves exp_control->analysis_curves exp_challenge Challenge with ATP and measure response exp_inhibition->exp_challenge exp_challenge->analysis_curves analysis_calc Calculate IC50 and/or pA2 values analysis_curves->analysis_calc

Caption: Workflow for characterizing NF-449's effect on P2X1 receptors.

References

what is the chemical structure of NF-449

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the P2X1 Antagonist NF-449

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2] It is a synthetic organic molecule and an analogue of suramin, but exhibits significantly greater potency and selectivity for the P2X1 subtype over other P2X and P2Y receptors.[2][3] Due to its high affinity for P2X1, NF-449 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor, particularly in processes such as platelet aggregation, thrombosis, and smooth muscle contraction.[1][3] This guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

NF-449 is a large, polysulfonated, and symmetrical molecule. Its structure is characterized by a central urea bridge connecting two substituted benzene rings, which are in turn linked via amide bonds to four benzenedisulfonic acid moieties.

  • IUPAC Name : 4,4',4'',4'''[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt.[1][3]

  • Molecular Formula : C₄₁H₂₄N₆Na₈O₂₉S₈[4]

  • Molecular Weight : 1505.06 g/mol [1][4]

  • SMILES : [Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)C1=CC=C(NC(=O)C2=CC(=CC(NC(=O)NC3=CC(=CC(=C3)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])(=O)=O)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])(=O)=O)=C2)C(=O)NC2=CC=C(C=C2S([O-])(=O)=O)S([O-])(=O)=O)C(=C1)S([O-])(=O)=O[4]

  • InChI Key : KCBZSNWCUJBMHF-UHFFFAOYSA-F[3][5]

G cluster_0 cluster_1 cluster_2 Urea Urea Core (O=C(N-)N-) Benzene1 1,3,5-Benzenetriyl Urea->Benzene1 Amide Benzene2 1,3,5-Benzenetriyl Urea->Benzene2 Amide BDS1 Benzene-1,3-disulfonic acid Benzene1->BDS1 Amide BDS2 Benzene-1,3-disulfonic acid Benzene1->BDS2 Amide BDS3 Benzene-1,3-disulfonic acid Benzene2->BDS3 Amide BDS4 Benzene-1,3-disulfonic acid Benzene2->BDS4 Amide

Logical structure of NF-449.
Physicochemical Data

The physicochemical properties of NF-449 are summarized in the table below. Its highly charged and polar nature, due to the eight sulfonate groups, dictates its solubility and membrane permeability characteristics.

PropertyValueReference
Purity ≥90-95% (HPLC)[1][3][4]
Solubility 10 mg/mL in PBS (pH 7.2) 25 mg/mL in Water[3][4]
λmax 277 nm[3]
Topological Polar Surface Area 571.53 Ų[6]
Hydrogen Bond Acceptors 35[6]
Hydrogen Bond Donors 6[6]
Rotatable Bonds 32[6]

Pharmacological Profile

NF-449 is a versatile inhibitor, primarily recognized for its unparalleled potency at P2X1 receptors. It also demonstrates inhibitory activity against other molecular targets, though at significantly lower potencies.

Primary Activity: P2X1 Antagonism

NF-449 is the most potent and selective P2X1 receptor antagonist identified to date.[2] Its affinity for P2X1 is in the nanomolar and even picomolar range, making it highly effective for distinguishing P2X1-mediated responses from those of other purinergic receptors.[1][7]

Secondary Activities

Beyond P2X1, NF-449 has been shown to act as:

  • A Gsα-selective G protein antagonist , capable of suppressing GTPγS binding to Gsα subunits and inhibiting adenylyl cyclase activity.[3][8]

  • An inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) protein with an IC₅₀ of 0.43 μM.[1][4]

  • A competitive inhibitor of adenylosuccinate lyase (ADSL) , an enzyme in the purine biosynthesis pathway, with a Ki of 0.24 μM.[9]

Quantitative Inhibitory Activity

The inhibitory concentrations of NF-449 against a range of targets are detailed below. The data highlight its exceptional selectivity for P2X1 receptors.

TargetSpeciesAssay TypeValueReference
P2X₁ Rat (recombinant)Inhibition of ATP-gated current0.28 nM (IC₅₀)[1][4][8]
P2X₁ Human (recombinant)Inhibition of ATP-gated current0.05 nM (IC₅₀)[7]
P2X₁ Human (platelets)Inhibition of Ca²⁺ influxpA₂ = 7.2[3][9]
P2X₁ Rat (vas deferens)Functional antagonism6.31 (pIC₅₀)[2][3]
P2X₁₊₅ Rat (recombinant)Inhibition of ATP-gated current0.69 nM (IC₅₀)[1][4][8]
P2X₂ Rat (recombinant)Inhibition of ATP-gated current47,000 nM (IC₅₀)[1][4]
P2X₂₊₃ Rat (recombinant)Inhibition of ATP-gated current120 nM (IC₅₀)[1][4][8]
P2X₃ Rat (recombinant)Inhibition of ATP-gated current1,820 nM (IC₅₀)[1][4]
P2X₄ Rat (recombinant)Inhibition of ATP-gated current>300,000 nM (IC₅₀)[1][4]
P2X₇ Human (recombinant)Inhibition of ATP-gated current40,000 nM (IC₅₀)[7]
P2Y₁ Human (platelets)Inhibition of Ca²⁺ rise5,800 nM (IC₅₀)[3][9]
ADSL Human (recombinant)Enzyme inhibition1,400 nM (IC₅₀)[9]
ADSL Human (recombinant)Enzyme inhibition240 nM (Ki)[9]
HMGA2 -Inhibition of DNA binding430 nM (IC₅₀)[1][4]

Mechanism of Action and Signaling Pathways

NF-449 exerts its effects by directly blocking specific signaling proteins. Its negatively charged sulfonate groups are thought to interact with positively charged amino acid residues in the binding pockets of its targets.

Antagonism of P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular ATP, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and increases intracellular calcium, triggering downstream events like smooth muscle contraction or platelet activation. NF-449 acts as a competitive antagonist, binding to the receptor to prevent ATP from activating the channel.[7]

G cluster_0 Extracellular cluster_1 Cellular Response cluster_2 Intracellular ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Blocks Response Platelet Activation / Smooth Muscle Contraction Ca_ion Ca²⁺ Influx Ca_ion->Response P2X1->Ca_ion

P2X1 receptor antagonism by NF-449.
Antagonism of Gsα-G Protein Signaling

NF-449 can also selectively inhibit the Gsα subunit of heterotrimeric G proteins. In canonical Gs signaling, agonist binding to a Gs-coupled GPCR facilitates the exchange of GDP for GTP on the Gsα subunit. The activated Gsα-GTP then stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). NF-449 blocks this pathway by preventing the activation of the Gsα subunit, thereby inhibiting downstream cAMP production.[8]

G Agonist Agonist GPCR Gs-coupled Receptor Agonist->GPCR Activates G_protein Gs Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Production AC->cAMP This compound NF-449 This compound->G_protein Inhibits

Inhibition of the Gsα signaling pathway by NF-449.

Key Experimental Protocols

The pharmacological profile of NF-449 has been established through a variety of in vitro and in vivo experiments. The methodologies for three key assays are described below.

Protocol 1: In Vitro Analysis of P2X Receptor Antagonism (Two-Microelectrode Voltage Clamp)

This electrophysiological technique is used to quantify the potency of antagonists on specific ion channel subtypes expressed in a controlled environment.

  • Objective : To determine the IC₅₀ of NF-449 for specific P2X receptor subtypes.

  • Model System : Xenopus laevis oocytes.

  • Methodology :

    • Receptor Expression : Oocytes are harvested and injected with cRNA encoding the desired homomeric or heteromeric P2X receptor subunits (e.g., hP2X1, rP2X3). The oocytes are incubated for 1-3 days to allow for protein expression and insertion into the oocyte membrane.

    • Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring membrane voltage and one for injecting current. The membrane potential is clamped at a holding potential (typically -50 to -70 mV).

    • Agonist Application : The P2X receptor is activated by applying a specific agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀). This induces an inward current that is measured by the amplifier.

    • Antagonist Application : To determine the IC₅₀, the oocyte is pre-incubated with varying concentrations of NF-449 for several minutes before co-application with the agonist.

    • Data Analysis : The inhibitory effect of NF-449 is measured as the percentage reduction in the agonist-induced current. A concentration-response curve is generated, and the IC₅₀ value is calculated.[7]

Protocol 2: In Vitro Analysis of Platelet Function

These assays assess the role of P2X1 receptors in platelet activation and how they are affected by NF-449.

  • Objective : To measure the effect of NF-449 on agonist-induced platelet shape change, calcium influx, and aggregation.

  • Model System : Washed human platelets.

  • Methodology :

    • Platelet Preparation : Human blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation, and platelets are then washed and resuspended in a physiological buffer. To prevent P2X1 desensitization, apyrase is often added to degrade any released ADP.[3][9]

    • Shape Change Assay : Platelet shape change is measured using an aggregometer by monitoring changes in light transmission upon addition of a P2X1 agonist (e.g., α,β-methylene ATP). The inhibitory effect of NF-449 is determined by pre-incubating platelets with the compound before adding the agonist.

    • Calcium Influx Assay : Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The change in intracellular calcium concentration is measured via fluorometry following the addition of an agonist. The potency of NF-449 is determined from concentration-inhibition curves.[3]

    • Aggregation Assay : Platelet aggregation is monitored as an increase in light transmittance in an aggregometer. Aggregation is induced by agonists like collagen, which causes ATP release and subsequent P2X1 activation. The effect of NF-449 is assessed by pre-incubation.[3][4]

Protocol 3: In Vivo Antithrombotic Activity Assessment

This protocol evaluates the efficacy of NF-449 in preventing thrombosis in a living animal model.

  • Objective : To determine if selective P2X1 blockade by NF-449 reduces intravascular platelet aggregation and thrombosis.

  • Model System : Mice.

  • Methodology :

    • Animal Preparation : Mice are anesthetized, and a catheter may be placed for intravenous drug administration.

    • Drug Administration : A solution of NF-449 (e.g., 10 mg/kg) or saline (vehicle control) is injected intravenously.[3][4]

    • Thrombosis Induction : Systemic thromboembolism is induced by intravenous injection of a prothrombotic mixture, such as collagen and adrenaline. This leads to widespread intravascular platelet aggregation.

    • Outcome Measurement : After a set period, a blood sample is taken to measure the circulating platelet count. The degree of platelet consumption (a decrease in platelet count compared to a baseline) is used as a measure of the severity of thromboembolism. A smaller drop in platelet count in the NF-449 treated group indicates an antithrombotic effect.[3]

    • Bleeding Time (Optional) : To assess the risk of bleeding associated with the antithrombotic effect, the tail bleeding time can be measured by transecting the tip of the tail and measuring the time to cessation of bleeding.[3]

Conclusion

NF-449 is a cornerstone pharmacological agent for the study of P2X1 receptors. Its exceptional potency and selectivity allow for precise dissection of P2X1-mediated signaling pathways in vitro and in vivo. While it possesses off-target activities at higher concentrations, its sub-nanomolar affinity for P2X1 makes it an unparalleled tool for researchers in physiology, pharmacology, and drug development focused on purinergic signaling.

References

NF-449: A Comprehensive Technical Guide to a Highly Selective P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NF-449, a potent and highly selective antagonist of the P2X1 purinergic receptor. This document details its pharmacological properties, mechanism of action, and experimental applications, offering valuable insights for researchers in pharmacology, neuroscience, and drug discovery.

Introduction to NF-449

NF-449, with the systematic name 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, is a suramin analogue that has emerged as a critical tool for studying the physiological and pathological roles of the P2X1 receptor.[1][2][3] P2X1 receptors are ATP-gated non-selective cation channels predominantly expressed on platelets and smooth muscle cells, where they play a crucial role in thrombosis and vasoconstriction.[4] The high selectivity and potency of NF-449 make it an invaluable pharmacological probe for elucidating the functions of the P2X1 receptor and a potential lead compound for the development of novel antithrombotic therapies.[3][5][6]

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structures of the P2X1 receptor in its NF-449-bound closed state, revealing a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers.[3][7] This structural insight explains the high affinity and competitive nature of NF-449's antagonism, as it directly overlaps with the canonical ATP-binding site, thereby inhibiting channel activation.[3][8]

Quantitative Pharmacological Data

The selectivity of NF-449 for the P2X1 receptor over other P2X subtypes is a key feature that distinguishes it from other P2 receptor antagonists like suramin. The following table summarizes the inhibitory potency (IC50 values) of NF-449 across various recombinant rat (r) and human (h) P2X receptor subtypes.

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1rat0.28[5][9]
P2X1human0.05[1]
P2X1+5rat0.69[5][9]
P2X2rat47,000[5]
P2X2+3rat120[5][9]
P2X3rat1,820[5]
P2X4rat> 300,000[5]
P2X7human40,000[1]

Mechanism of Action

NF-449 acts as a potent and competitive antagonist at the P2X1 receptor.[1][4] Its mechanism of action has been elucidated through electrophysiological and structural studies. Schild analysis of NF-449's effect on human P2X1 receptors expressed in Xenopus oocytes revealed a pA2 value of 10.7, consistent with competitive antagonism.[1] An increase in the concentration of the agonist ATP shifts the concentration-inhibition curve of NF-449 to the right, further supporting a competitive binding mode.[1]

Cryo-EM structures have visualized the binding of NF-449 to the human P2X1 receptor, showing that it occupies the ATP binding site.[3][7] This direct competition prevents ATP from binding and gating the ion channel, thus inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to cellular responses like platelet aggregation and smooth muscle contraction.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the biological pathways involving NF-449, the following diagrams are provided in the DOT language for Graphviz.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Cation Channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Platelet_Activation Platelet Shape Change, Granule Release, Aggregation Ca_ion->Platelet_Activation Depolarization Membrane Depolarization Na_ion->Depolarization

P2X1 Receptor Signaling Pathway

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis oocytes cRNA_Injection Inject with P2X1 receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-5 days at 16-18°C cRNA_Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Impale Impale with two microelectrodes (Voltage & Current) Placement->Impale Voltage_Clamp Clamp membrane potential (e.g., -70 mV) Impale->Voltage_Clamp ATP_Application Apply ATP (agonist) Record inward current Voltage_Clamp->ATP_Application Washout Washout ATP_Application->Washout NF449_Incubation Incubate with NF-449 Washout->NF449_Incubation ATP_NF449_Application Apply ATP in the presence of NF-449 Record inhibited current NF449_Incubation->ATP_NF449_Application IC50_Curve Construct concentration-response curve ATP_NF449_Application->IC50_Curve Schild_Analysis Perform Schild analysis for competitive antagonism IC50_Curve->Schild_Analysis Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect whole blood into sodium citrate PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by centrifugation (e.g., 200 x g, 15 min) Blood_Collection->PRP_Preparation Platelet_Count Adjust platelet count PRP_Preparation->Platelet_Count PRP_Incubation Incubate PRP at 37°C in aggregometer cuvette with stir bar Platelet_Count->PRP_Incubation NF449_Addition Add NF-449 or vehicle (pre-incubation) PRP_Incubation->NF449_Addition Agonist_Addition Add P2X1 agonist (e.g., α,β-meATP) to induce aggregation NF449_Addition->Agonist_Addition Monitoring Monitor changes in light transmittance over time Agonist_Addition->Monitoring Aggregation_Curve Generate aggregation traces Monitoring->Aggregation_Curve Quantification Quantify percentage of aggregation and inhibition Aggregation_Curve->Quantification IC50_Determination Determine IC50 of NF-449 Quantification->IC50_Determination

References

An In-depth Technical Guide to the Discovery and Synthesis of NF-449: A Potent and Selective P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NF-449, a highly potent and selective antagonist of the P2X1 purinergic receptor. NF-449, a symmetrical polysulfonated aromatic urea, has emerged as a critical tool for investigating the physiological and pathophysiological roles of the P2X1 receptor, particularly in areas such as thrombosis, inflammation, and smooth muscle function. This document details the quantitative pharmacology of NF-449, provides methodologies for its synthesis and key experimental evaluation, and illustrates the signaling pathways it modulates.

Introduction

Extracellular adenosine 5'-triphosphate (ATP) is a crucial signaling molecule that mediates a wide array of biological processes through its interaction with purinergic receptors. The P2X receptor family comprises ligand-gated ion channels that, upon activation by ATP, mediate the rapid influx of cations, primarily Na+ and Ca2+. Among the seven mammalian P2X subtypes (P2X1-7), the P2X1 receptor is notably expressed on platelets, smooth muscle cells, and certain immune cells, implicating it in processes such as hemostasis, thrombosis, and inflammation.

The development of selective antagonists for P2X receptor subtypes has been a significant challenge, hindering the precise elucidation of their individual functions. NF-449, a suramin analogue, was developed to overcome this limitation and has been identified as the most potent and selective P2X1 receptor antagonist known to date.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for both in vitro and in vivo studies.

Discovery and Development

NF-449, chemically known as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, was synthesized as part of a program to develop suramin analogues with improved selectivity for P2X receptor subtypes.[1] Suramin, a polysulfonated naphthylurea, is a non-selective P2 receptor antagonist with numerous biological activities. The systematic modification of the suramin structure, particularly the arrangement of sulfonic acid groups on the aromatic rings, led to the discovery of NF-449's remarkable potency and selectivity for the P2X1 receptor.[1]

Synthesis of NF-449

While the precise, proprietary synthesis protocol for NF-449 is not publicly available, a general methodology for the synthesis of suramin analogues and polysulfonated ureas can be described. This process typically involves the condensation of aromatic amines with phosgene or a phosgene equivalent to form the central urea linkage, followed by or preceded by sulfonation and amidation reactions.

General Experimental Protocol for Synthesis of Suramin Analogues:

  • Preparation of the Amine Precursor: The synthesis would begin with a polysulfonated aromatic amine. For NF-449, this would likely be a derivative of 3-aminobenzene-1,5-dicarboxylic acid that is further functionalized.

  • Urea Formation: The central urea bond is typically formed by reacting the aromatic amine with phosgene (COCl₂) or a safer equivalent like triphosgene or carbonyldiimidazole (CDI). This reaction is usually carried out in an inert solvent in the presence of a base to neutralize the HCl produced.

  • Amidation: The carboxylic acid groups on the central phenyl rings are then activated, for example, using thionyl chloride (SOCl₂) to form acyl chlorides. These are subsequently reacted with an excess of a sulfonated aminobenzene derivative, such as 4-amino-benzene-1,3-disulfonic acid, to form the amide linkages.

  • Purification: The final product, NF-449, is a highly polar and water-soluble molecule. Purification is typically achieved through a combination of techniques such as precipitation, dialysis, and chromatography (e.g., ion-exchange or size-exclusion chromatography) to remove unreacted starting materials and byproducts. The final product is often isolated as an octasodium salt.

Pharmacological Profile

NF-449 is characterized by its sub-nanomolar to low nanomolar potency at the P2X1 receptor and its high selectivity over other P2X and P2Y receptor subtypes.

Quantitative Data

The inhibitory activity of NF-449 across various P2X receptor subtypes is summarized in the table below.

Receptor SubtypeSpeciesIC50 (nM)pIC50Reference
P2X1 rat (recombinant)0.289.55[2]
P2X1 human (recombinant)~19.0[3][4]
P2X1+5 rat (recombinant)0.699.16[2]
P2X2 rat (recombinant)47,0004.33[2]
P2X2+3 rat (recombinant)1206.92[2]
P2X3 rat (recombinant)1,8205.74[2]
P2X4 rat (recombinant)>300,000< 3.52[2]
P2X7 human (recombinant)40,0004.40[5]
Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] Recent cryo-electron microscopy studies have revealed the binding site of NF-449 on the human P2X1 receptor. Two molecules of NF-449 bind at the interface between adjacent subunits, overlapping with the canonical ATP binding site, thereby preventing channel activation.[1][2][5]

Key Experimental Protocols

The pharmacological activity of NF-449 has been characterized using several key experimental assays. Detailed methodologies are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the activity of ion channels, such as the P2X1 receptor, expressed in the membrane of Xenopus oocytes.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording Oocyte_Harvest Harvest Oocytes cRNA_Inject Inject cRNA Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare P2X1 cRNA cRNA_Prep->cRNA_Inject Impale Impale with Electrodes cRNA_Inject->Impale Clamp Voltage Clamp Impale->Clamp ATP_App Apply ATP Clamp->ATP_App NF449_App Apply NF-449 + ATP Clamp->NF449_App Record Record Current ATP_App->Record NF449_App->Record

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the P2X1 receptor subunit and incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential (typically -60 mV).

    • ATP is applied to the oocyte to elicit an inward current, and the current is recorded.

    • To test the effect of NF-449, the oocyte is pre-incubated with the antagonist for a defined period before co-application with ATP.

    • The inhibition of the ATP-induced current by NF-449 is quantified to determine its potency (IC50).

Rat Vas Deferens Contraction Assay

The rat vas deferens is a smooth muscle tissue that expresses functional P2X1 receptors, and its contraction is a reliable measure of receptor activation.

Experimental Workflow:

VasDeferens_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Dissect Dissect Vas Deferens Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Agonist_Add Add P2X1 Agonist Equilibrate->Agonist_Add Record_Control Record Contraction Agonist_Add->Record_Control Wash Wash Tissue Record_Control->Wash Antagonist_Add Add NF-449 Wash->Antagonist_Add Agonist_Add2 Add Agonist Antagonist_Add->Agonist_Add2 Record_Inhibition Record Inhibited Contraction Agonist_Add2->Record_Inhibition

Caption: Workflow for the rat vas deferens contraction assay.

Methodology:

  • Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

  • Experimental Protocol:

    • The tissue is allowed to equilibrate under a resting tension.

    • A P2X1 receptor agonist, such as α,β-methylene ATP, is added to the organ bath to induce a contractile response.

    • After the response has stabilized, the tissue is washed to return to baseline.

    • NF-449 is then added to the bath and allowed to incubate with the tissue.

    • The agonist is added again in the presence of NF-449, and the resulting contraction is recorded.

    • The inhibitory effect of NF-449 is calculated as the percentage reduction in the agonist-induced contraction.

Platelet Aggregation Assay

P2X1 receptor activation on platelets leads to shape change and contributes to aggregation, making this a key functional assay for NF-449.

Experimental Workflow:

Platelet_Workflow cluster_prep Platelet Preparation cluster_agg Aggregation Measurement Blood_Collect Collect Blood PRP_Prep Prepare Platelet-Rich Plasma Blood_Collect->PRP_Prep Place_Cuvette Place PRP in Aggregometer PRP_Prep->Place_Cuvette Add_NF449 Add NF-449 (or vehicle) Place_Cuvette->Add_this compound Add_Agonist Add Aggregating Agent Add_this compound->Add_Agonist Measure_Aggregation Measure Light Transmittance Add_Agonist->Measure_Aggregation P2X1_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling P2X1 P2X1 Receptor Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Na_Influx Na⁺ Influx P2X1->Na_Influx ATP ATP ATP->P2X1 Activates This compound NF-449 This compound->P2X1 Blocks PLC_activation PLC Activation Ca_Influx->PLC_activation Shape_Change Platelet Shape Change Ca_Influx->Shape_Change Depolarization Membrane Depolarization Na_Influx->Depolarization IP3_DAG IP₃ & DAG Production PLC_activation->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_activation PKC Activation IP3_DAG->PKC_activation Ca_Release->Shape_Change Aggregation Platelet Aggregation PKC_activation->Aggregation Shape_Change->Aggregation

References

An In-depth Technical Guide to NF-449: A Potent and Selective Antagonist for Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NF-449, a valuable pharmacological tool for studying purinergic signaling pathways. This document details its chemical properties, mechanism of action, relevant signaling cascades, and established experimental protocols.

Core Compound Data

NF-449 is a polysulfonated aromatic compound, notable for its high affinity and selectivity as an antagonist for specific purinergic receptors and G proteins. Its key quantitative data are summarized below.

PropertyValueReference
CAS Number 627034-85-9[1]
Molecular Weight 1505.06 g/mol [1]
Chemical Formula C41H24N6Na8O29S8[1]
Purity ≥90% (HPLC)[1]
Solubility Soluble to 25 mg/ml in water[1]

Note: NF-449 is often supplied with a high degree of hydration and may contain residual NaCl, which can affect the batch-specific molecular weight. Refer to the Certificate of Analysis for precise measurements.

Mechanism of Action

NF-449 exhibits a multi-faceted pharmacological profile, acting as a potent antagonist at several key signaling proteins. Its primary and most well-characterized activities are:

  • Potent and Selective P2X1 Receptor Antagonist: NF-449 is a highly potent antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] It demonstrates high selectivity for the P2X1 subtype over other P2X receptors.[1] The IC50 values for rat P2X1 (rP2X1) and related receptors are 0.28 nM (rP2X1), 0.69 nM (rP2X1+5), 120 nM (rP2X2+3), 1820 nM (rP2X3), 47000 nM (rP2X2), and >300000 nM (P2X4).[1][4]

  • Gsα-Selective G Protein Antagonist: NF-449 also functions as a selective antagonist of the Gs alpha (Gsα) subunit of heterotrimeric G proteins.[1][2] It acts by suppressing the rate of GTPγS binding to Gsα, thereby inhibiting the activation of downstream effectors such as adenylyl cyclase.[2]

  • Inhibitor of Adenylosuccinate Lyase (ADSL): In addition to its effects on cell surface receptors, NF-449 has been identified as a competitive inhibitor of adenylosuccinate lyase (ADSL), an enzyme involved in the de novo purine nucleotide biosynthesis pathway.[5] It inhibits ADSL with an IC50 of 1.4 µM and a Ki of 0.24 µM.[5]

  • Inhibitor of HMGA2 DNA-Binding Activity: NF-449 has been shown to inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 0.43 μM.[1][4]

Signaling Pathways

The inhibitory actions of NF-449 impact two critical signaling pathways: the P2X1 receptor-mediated cation influx and the Gsα-protein-coupled adenylyl cyclase cascade.

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Its activation leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which triggers a variety of physiological responses, including smooth muscle contraction and platelet aggregation.[3][6] NF-449 competitively blocks the binding of ATP to the P2X1 receptor, thus preventing channel opening and subsequent downstream signaling.[3]

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1_Receptor Binds Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X1_Receptor->Cation_Influx Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Cation_Influx->Cellular_Response Leads to NF449 This compound This compound->P2X1_Receptor Blocks

P2X1 Receptor Signaling Pathway Inhibition by NF-449
Gsα Protein Signaling Pathway

The Gsα subunit of G proteins, upon activation by a G protein-coupled receptor (GPCR), stimulates adenylyl cyclase. This enzyme then converts ATP into cyclic AMP (cAMP), a ubiquitous second messenger. cAMP proceeds to activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. NF-449 prevents the activation of Gsα, thereby inhibiting this entire cascade.

Gs_Alpha_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR Gs_alpha Gsα GPCR->Gs_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylates This compound This compound This compound->Gs_alpha Inhibits

References

The Physiological Role of P2X1 Receptors and the Pharmacological Profile of NF-449: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a crucial role in a myriad of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling paradigm. Among the seven subtypes, the P2X1 receptor has emerged as a significant therapeutic target due to its specific expression profile and involvement in critical physiological functions. This technical guide provides a comprehensive overview of the physiological roles of the P2X1 receptor and the pharmacological properties of NF-449, a potent and selective P2X1 receptor antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways and workflows.

P2X1 Receptor: Physiological Functions

The P2X1 receptor is a non-selective cation channel that, upon activation by ATP, allows the influx of Na⁺ and Ca²⁺, leading to cell membrane depolarization and the initiation of various downstream signaling cascades.[1] Its expression is predominantly found in platelets, smooth muscle cells of blood vessels and the vas deferens, and certain immune cells.

Role in Hemostasis and Thrombosis

In platelets, P2X1 receptors contribute to the initial stages of hemostasis and thrombosis.[2] ATP released from dense granules of activated platelets can act in an autocrine and paracrine manner to activate P2X1 receptors on surrounding platelets.[3] This activation leads to a rapid influx of Ca²⁺, causing platelet shape change, movement of secretory granules, and a low level of αIIbβ3 integrin activation.[4] While P2X1 activation alone is not sufficient to induce full platelet aggregation, it significantly amplifies the aggregation responses initiated by other major agonists like collagen and thrombin.[2] The contribution of P2X1 receptors to platelet aggregation becomes more pronounced under high shear stress conditions, such as those found in stenotic arteries.[2]

Role in Male Fertility

P2X1 receptors are densely expressed on the smooth muscle cells of the vas deferens and play a critical role in male fertility.[5] Sympathetic nerve stimulation of the vas deferens releases ATP along with noradrenaline, leading to smooth muscle contraction and the propulsion of sperm into the ejaculate.[5] Studies in P2X1 receptor knockout mice have demonstrated a significant reduction in male fertility, with a decrease of approximately 90%, due to impaired vas deferens contraction and a consequent reduction in sperm in the ejaculate.[5] This has positioned the P2X1 receptor as a promising target for the development of non-hormonal male contraceptives.

Role in the Cardiovascular System

In the cardiovascular system, P2X1 receptors are located on the smooth muscle of many blood vessels. Their activation by ATP, co-released with noradrenaline from sympathetic nerves, contributes to vasoconstriction.

NF-449: A Potent and Selective P2X1 Receptor Antagonist

NF-449 is a symmetrical suramin analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor. Its pharmacological profile makes it an invaluable tool for studying the physiological functions of P2X1 receptors and a lead compound for the development of P2X1-targeting therapeutics.

Quantitative Data on NF-449

The potency and selectivity of NF-449 have been extensively characterized. The following tables summarize the key quantitative data.

Receptor Subtype IC₅₀ (nM) Reference
rat P2X₁0.28[2][6]
rat P2X₁₊₅0.69[2][6]
rat P2X₂₊₃120[2][6]
rat P2X₃1820[2][6]
rat P2X₂47000[2][6]
rat P2X₄> 300000[2][6]
human P2X₁~1[7]
human P2X₇40,000[8]

Table 1: Potency (IC₅₀) of NF-449 at various recombinant P2X receptor subtypes.

Parameter Value Receptor Reference
pA₂10.7human P2X₁[8]

Table 2: Antagonist affinity (pA₂) of NF-449.

Off-Target Effects

It is important to note that NF-449 has been shown to exhibit off-target effects, notably as a selective antagonist of Gsα proteins.[4][9] This compound can suppress the binding of GTPγS to Gsα and inhibit the stimulation of adenylyl cyclase activity.[4][9] At higher concentrations, it can also inhibit the DNA-binding activity of HMGA2.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of P2X1 receptor function and the effects of compounds like NF-449. Below are outlines of key experimental protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the electrophysiological properties of ion channels, such as P2X1 receptors, expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor subunit. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply ATP (agonist) to the perfusion solution to activate P2X1 receptors and record the resulting inward current.

    • To test the effect of NF-449, pre-incubate the oocyte with the antagonist for a defined period before co-applying it with ATP.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF-449 to determine the IC₅₀ value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to various agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

    • Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregometry:

    • Use a light transmission aggregometer, which measures the change in light transmission through a platelet suspension as aggregates form.

    • Calibrate the instrument with PPP (100% transmission) and PRP (0% transmission).

    • Place a cuvette with PRP in the aggregometer and add a stirring bar.

    • Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to induce aggregation and record the change in light transmission over time.

    • To test the effect of NF-449, pre-incubate the PRP with the antagonist before adding the agonist.

  • Data Analysis: Quantify the extent of platelet aggregation by measuring the maximum change in light transmission.

Measurement of Vas Deferens Contraction

This ex vivo method assesses the contractility of smooth muscle in response to nerve stimulation or direct application of agonists.

Methodology:

  • Tissue Preparation:

    • Euthanize a male mouse and dissect the vas deferens.

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Contraction Measurement:

    • Apply a resting tension to the tissue and allow it to equilibrate.

    • Induce contractions by electrical field stimulation (EFS) of the intrinsic nerves or by direct application of a P2X1 receptor agonist.

    • Record the isometric tension generated by the smooth muscle contraction.

    • To test the effect of NF-449, add the antagonist to the organ bath before inducing contraction.

  • Data Analysis: Measure the amplitude of the contractile response in the presence and absence of NF-449.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying P2X1 receptors.

P2X1_Signaling_Smooth_Muscle cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Depolarization Membrane Depolarization Na_influx->Depolarization VDCC Voltage-gated Ca²⁺ Channels Depolarization->VDCC Activates VDCC->Ca_influx Contraction Smooth Muscle Contraction Ca_increase->Contraction Initiates NF449 NF-449 This compound->P2X1 Blocks

Caption: P2X1 receptor signaling pathway in smooth muscle cells.

P2X1_Signaling_Platelet cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ca_influx Ca²⁺ Influx P2X1->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Shape_Change Shape Change Ca_increase->Shape_Change Granule_Secretion Granule Secretion Ca_increase->Granule_Secretion Integrin_Activation αIIbβ3 Integrin Activation (low) Ca_increase->Integrin_Activation Amplification Amplification of Aggregation Shape_Change->Amplification Granule_Secretion->Amplification Integrin_Activation->Amplification This compound NF-449 This compound->P2X1 Blocks

Caption: P2X1 receptor signaling pathway in platelets.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cell_prep Cell/Tissue Preparation (e.g., Oocytes, Platelets, Vas Deferens) assay Perform Assay (TEVC, Aggregometry, Organ Bath) cell_prep->assay compound_prep Compound Preparation (Agonist, NF-449) compound_prep->assay control Control Group (Agonist only) assay->control treatment Treatment Group (Agonist + NF-449) assay->treatment data_acq Data Acquisition control->data_acq treatment->data_acq quant Quantification (IC₅₀, % Aggregation, Contraction Amplitude) data_acq->quant stats Statistical Analysis quant->stats conclusion Conclusion stats->conclusion

Caption: General experimental workflow for studying P2X1 receptor antagonists.

Conclusion

The P2X1 receptor stands out as a multifaceted therapeutic target with significant implications in hemostasis, male reproduction, and cardiovascular function. The highly potent and selective antagonist, NF-449, has been instrumental in delineating these roles and serves as a critical pharmacological tool. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms. It is anticipated that this comprehensive overview will facilitate further research into the fascinating biology of P2X1 receptors and accelerate the development of novel therapeutics targeting this important ion channel. Researchers should, however, remain mindful of the potential off-target effects of NF-449, particularly its interaction with Gsα proteins, when interpreting experimental results. Future investigations focusing on the development of even more selective P2X1 antagonists with improved drug-like properties will be crucial for translating the therapeutic potential of targeting this receptor into clinical applications.

References

NF-449: A Technical Guide for Studying Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-449, a potent and selective antagonist of the P2X1 receptor, for its application in the study of purinergic signaling. This document outlines its mechanism of action, selectivity, and provides detailed experimental protocols for its use in key assays.

Introduction to NF-449

NF-449 is a symmetrical polysulfonated aromatic compound and a derivative of suramin. It has emerged as a powerful pharmacological tool for investigating the physiological and pathophysiological roles of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] P2X1 receptors are predominantly expressed on platelets and smooth muscle cells, where they are involved in processes such as thrombosis, vasoconstriction, and inflammation.[1] NF-449 acts as a reversible competitive antagonist at the P2X1 receptor, exhibiting high potency and selectivity, making it an invaluable tool for dissecting P2X1-mediated signaling pathways.[1]

Mechanism of Action and Selectivity

NF-449 competitively blocks the binding of ATP to the P2X1 receptor, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that initiates cellular responses.[1] Its high affinity for the P2X1 receptor allows for effective inhibition at nanomolar concentrations.

Quantitative Data on NF-449 Potency and Selectivity

The following tables summarize the inhibitory potency (IC₅₀) and antagonist affinity (pA₂) of NF-449 against various purinergic receptors.

Table 1: Inhibitory Potency (IC₅₀) of NF-449 at P2X Receptors

Receptor SubtypeSpeciesIC₅₀ (nM)Reference(s)
P2X1Rat (rP2X₁)0.28[2][3]
P2X1Human (hP2X₁)0.05[1]
P2X1+5Rat (rP2X₁₊₅)0.69[2][3]
P2X2Rat (rP2X₂)47,000[2]
P2X2+3Rat (rP2X₂₊₃)120[2][3]
P2X3Rat (rP2X₃)1,820[2]
P2X4Rat (rP2X₄)> 300,000[2]
P2X7Human (hP2X₇)40,000[1]

Table 2: Antagonist Affinity (pA₂) of NF-449

Receptor SubtypeSpeciespA₂ ValueReference(s)
P2X1Human (hP2X₁)10.7[1]

Table 3: Inhibitory Potency (IC₅₀) of NF-449 at P2Y Receptors

Receptor SubtypeSpeciesIC₅₀ (µM)Reference(s)
P2Y1Human5.8

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to a rapid influx of cations, triggering a cascade of downstream signaling events. The following diagram illustrates the canonical P2X1 signaling pathway.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds and Activates NF449 This compound This compound->P2X1_Receptor Competitively Inhibits Ca2_ion Ca²⁺ P2X1_Receptor->Ca2_ion Influx Na_ion Na⁺ P2X1_Receptor->Na_ion Influx Downstream_Signaling Downstream Signaling Cascades Ca2_ion->Downstream_Signaling Depolarization Depolarization Na_ion->Depolarization Depolarization->Downstream_Signaling Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Downstream_Signaling->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF-449.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NF-449 to study P2X1 receptor function.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to P2X1 receptor activation and its inhibition by NF-449.

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NF-449

  • P2X1 receptor agonist (e.g., ATP, α,β-methylene ATP)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • NF-449 Incubation: Add HBSS containing the desired concentrations of NF-449 to the wells. Incubate for 10-20 minutes at room temperature. Include control wells with buffer only.

  • Calcium Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for a short period (e.g., 30-60 seconds).

    • Using the instrument's injector, add the P2X1 agonist to the wells and continue recording the fluorescence signal for several minutes to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the response by expressing it as ΔF/F₀.

    • Plot the normalized fluorescence response against the agonist concentration in the presence and absence of different concentrations of NF-449 to determine its inhibitory effect and calculate the IC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of P2X1 receptor-mediated currents and their blockade by NF-449 using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing P2X1 receptors cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH 7.4

  • Intracellular solution (in mM): 147 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2

  • NF-449

  • P2X1 receptor agonist (e.g., ATP)

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Gigaohm Seal Formation:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the P2X1 agonist via a rapid perfusion system to elicit an inward current.

    • Wash out the agonist and allow the current to return to baseline.

  • NF-449 Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of NF-449 for 2-5 minutes.

    • Co-apply the P2X1 agonist and NF-449 and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of NF-449.

    • Calculate the percentage of inhibition caused by NF-449.

    • Construct a concentration-response curve for NF-449 to determine its IC₅₀.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to assess the effect of NF-449 on platelet aggregation induced by P2X1 receptor activation.

Materials:

  • Freshly drawn human or animal blood

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Apyrase (to prevent P2X1 desensitization by endogenous ATP)

  • NF-449

  • P2X1 receptor agonist (e.g., α,β-methylene ATP) or other platelet agonists (e.g., collagen, ADP)

  • Light transmission aggregometer

Procedure:

  • Platelet Preparation:

    • Collect blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

    • Adjust the platelet count in the PRP if necessary.

  • Assay Setup:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add apyrase (e.g., 2 U/mL) to the PRP to degrade any released ATP and maintain P2X1 receptor sensitivity.

  • NF-449 Incubation:

    • Pipette PRP into cuvettes with a stir bar.

    • Add different concentrations of NF-449 or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.

  • Initiation of Aggregation:

    • Add the platelet agonist to the cuvette to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The primary outcome is the maximum percentage of aggregation.

    • Compare the maximum aggregation in the presence of NF-449 to the control to determine the inhibitory effect.

    • Generate a dose-response curve to calculate the IC₅₀ of NF-449 for the inhibition of platelet aggregation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of NF-449 on P2X1 receptors.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_functional Functional Assays cluster_in_vivo In Vivo / Ex Vivo Studies Start Start: Characterize NF-449 Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay End End: Elucidate P2X1 Function Binding_Assay->End Calcium_Imaging Calcium Imaging (Measure [Ca²⁺]i change) Functional_Assay->Calcium_Imaging Patch_Clamp Patch-Clamp (Measure I-V relationship) Functional_Assay->Patch_Clamp Platelet_Aggregation Platelet Aggregation (Measure % aggregation) Functional_Assay->Platelet_Aggregation Animal_Model Animal Models of Thrombosis/Inflammation Functional_Assay->Animal_Model Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Platelet function from treated animals) Animal_Model->Ex_Vivo_Analysis Ex_Vivo_Analysis->End

Caption: Experimental workflow for the characterization of NF-449.

Conclusion

NF-449 is a highly valuable pharmacological tool for the investigation of purinergic signaling pathways mediated by the P2X1 receptor. Its high potency and selectivity allow for precise interrogation of P2X1 function in a variety of experimental systems. The protocols provided in this guide offer a starting point for researchers to effectively utilize NF-449 in their studies to further elucidate the roles of P2X1 receptors in health and disease.

References

A Technical Guide to NF-449: Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a key player in platelet aggregation and other physiological processes. It also exhibits selective antagonism of the Gs alpha (Gαs) subunit of G proteins. This dual activity makes it a valuable tool for research in thrombosis, inflammation, and cell signaling. This technical guide provides an in-depth overview of the commercial sources and purity of NF-449, along with detailed experimental protocols for its use in key assays and a visual representation of the signaling pathways it modulates.

Commercial Availability and Purity of NF-449

NF-449 is commercially available from several specialized biochemical suppliers. The purity of the compound is a critical factor for reproducible experimental results. High-performance liquid chromatography (HPLC) is the standard method for assessing purity. The two primary sources for high-purity NF-449 are:

SupplierStated PurityMethod
Tocris Bioscience ≥90%HPLC[1][2]
Cayman Chemical ≥95%Not specified, but implied to be high purity[3]

Note: It is crucial to obtain a batch-specific certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use in experiments.

Mechanism of Action: Dual Antagonism

NF-449 exerts its biological effects primarily through the selective inhibition of two distinct signaling molecules:

  • P2X1 Receptor: NF-449 is a highly potent and selective antagonist of the ionotropic P2X1 receptor. P2X1 receptors are ATP-gated cation channels, and their activation in platelets leads to a rapid influx of calcium ions (Ca²⁺), a critical step in the initiation of platelet aggregation. By blocking this receptor, NF-449 effectively inhibits ATP-mediated platelet activation.

  • Gs Alpha (Gαs) Subunit: NF-449 also acts as a selective antagonist of the Gs alpha subunit of heterotrimeric G proteins. The Gs alpha subunit is responsible for activating adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). By inhibiting the Gs alpha subunit, NF-449 can modulate cAMP-dependent signaling pathways.

Signaling Pathways Modulated by NF-449

The inhibitory actions of NF-449 on the P2X1 receptor and Gs alpha subunit disrupt key signaling cascades.

P2X1 Receptor Signaling Pathway and its Inhibition by NF-449

The binding of extracellular ATP to the P2X1 receptor on the platelet surface triggers a conformational change, opening the ion channel and allowing the influx of extracellular Ca²⁺. This rise in intracellular calcium is a primary signal for platelet shape change and aggregation. NF-449 competitively binds to the P2X1 receptor, preventing ATP from binding and thereby blocking the downstream signaling cascade.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds & Activates Ca2_influx Ca²⁺ Influx P2X1_Receptor->Ca2_influx Opens Channel NF449 This compound This compound->P2X1_Receptor Blocks Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca2_influx->Platelet_Activation

Caption: P2X1 receptor signaling pathway and its inhibition by NF-449.

Gs Alpha (Gαs) Signaling Pathway and its Inhibition by NF-449

The Gs alpha signaling cascade is a canonical pathway for many G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gs alpha subunit exchanges GDP for GTP, dissociates from the beta-gamma subunits, and activates adenylyl cyclase. Adenylyl cyclase then converts ATP into the second messenger cAMP, which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets. NF-449 directly inhibits the activation of the Gs alpha subunit, thereby preventing the production of cAMP.

Gs_Alpha_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR Gs_Protein Gαs Gβγ GPCR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP_to_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_to_cAMP This compound This compound This compound->Gs_Protein Inhibits Gαs PKA_Activation PKA Activation ATP_to_cAMP->PKA_Activation Downstream_Effects Downstream Cellular Effects PKA_Activation->Downstream_Effects

Caption: Gs alpha signaling pathway and its inhibition by NF-449.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing NF-449.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of NF-449 on platelet aggregation induced by agonists such as ADP or collagen.

Materials:

  • NF-449 (from a reputable supplier)

  • Platelet-rich plasma (PRP)

  • Platelet agonist (e.g., Adenosine diphosphate - ADP, Collagen)

  • Saline or appropriate buffer

  • Platelet aggregometer

  • Pipettes and tips

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Incubation with NF-449:

    • Pre-warm the PRP samples to 37°C.

    • Add varying concentrations of NF-449 (or vehicle control) to the PRP and incubate for a specific period (e.g., 5-10 minutes) at 37°C.

  • Induction of Aggregation:

    • Place the PRP sample in the aggregometer cuvette with a stir bar.

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM or collagen at 2-5 µg/mL) to initiate aggregation.

  • Data Acquisition:

    • Record the change in light transmittance for 5-10 minutes. The extent of aggregation is proportional to the increase in light transmission.

Experimental Workflow for Platelet Aggregation Assay:

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood (Sodium Citrate) Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation Adjust_Platelet_Count Adjust Platelet Count PRP_Preparation->Adjust_Platelet_Count Incubation Incubate PRP with NF-449 or Vehicle at 37°C Adjust_Platelet_Count->Incubation Aggregation_Induction Add Agonist (e.g., ADP) to PRP in Aggregometer Incubation->Aggregation_Induction Data_Recording Record Light Transmittance (5-10 minutes) Aggregation_Induction->Data_Recording Analysis Analyze Aggregation Curves Data_Recording->Analysis End End Analysis->End

Caption: Workflow for in vitro platelet aggregation assay using NF-449.

Intracellular Calcium Mobilization Assay

This protocol measures the effect of NF-449 on the influx of intracellular calcium in platelets following stimulation.

Materials:

  • NF-449

  • Washed platelets

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • HEPES-buffered Tyrode's solution

  • Fluorimeter or fluorescence plate reader

Procedure:

  • Preparation of Washed Platelets:

    • Prepare PRP as described previously.

    • Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes.

    • Resuspend the platelet pellet in a suitable buffer (e.g., HEPES-buffered Tyrode's solution).

  • Loading with Fluorescent Dye:

    • Incubate the washed platelets with the fluorescent Ca²⁺ indicator Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark.

    • Wash the platelets to remove extracellular dye.

  • NF-449 Treatment and Stimulation:

    • Resuspend the Fura-2-loaded platelets in the appropriate buffer.

    • Pre-incubate the platelets with different concentrations of NF-449 or vehicle for a defined period.

    • Place the platelet suspension in the fluorimeter and record the baseline fluorescence.

    • Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx.

  • Fluorescence Measurement:

    • Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

    • The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.

Conclusion

NF-449 is an indispensable pharmacological tool for investigating purinergic signaling and G protein-coupled receptor pathways. Its high selectivity for the P2X1 receptor and the Gs alpha subunit allows for the precise dissection of their roles in various cellular processes. By utilizing high-purity NF-449 from reputable commercial sources and employing the detailed experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of these critical signaling pathways in health and disease.

References

NF-449 as a Lead Inhibitor of Adenylosuccinate Lyase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-449 as a lead compound for the inhibition of adenylosuccinate lyase (ADSL), an enzyme with significant implications in oncology and neurodevelopment. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the relevant biochemical pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Adenylosuccinate lyase (ADSL) is a critical enzyme in the de novo purine biosynthesis pathway, where it catalyzes two separate, non-sequential steps: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[1] In both reactions, fumarate is produced.[2][3] Given its essential role in purine synthesis, which is vital for cell replication, ADSL has emerged as a potential therapeutic target.[4] Abnormal ADSL activity is linked to human diseases, most notably ADSL deficiency, a rare metabolic disorder with severe neurological symptoms.[1][5]

High-throughput screening efforts have identified NF-449, a known P2X1 receptor antagonist, as a potential inhibitor of human ADSL.[2][6][7] This discovery has opened avenues for the development of novel therapeutics targeting ADSL.

Quantitative Inhibitory Data

NF-449 demonstrates competitive inhibition of ADSL.[2] However, its utility as a direct therapeutic is limited by its high molecular weight and polarity, which impede cell permeability.[2] To address this, a smaller fragment of NF-449, 2,2'-(1,3-phenylenebis(carbonylimino))-bisbenzenesulfonate (referred to as Compound 1), was synthesized and shown to retain inhibitory activity with improved potential for cell permeability.[2]

CompoundTargetInhibition MetricValue (µM)Mechanism of Inhibition
NF-449 Recombinant Human ADSLIC501.4-
Ki0.24Competitive
Compound 1 Recombinant Human ADSLKi0.4Competitive
Triethylammonium salt of Compound 1 ADSL in HeLa cellsIC500.4-

Data sourced from "Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor".[2]

Signaling Pathway: De Novo Purine Synthesis

ADSL plays a pivotal role in two distinct steps of the de novo purine synthesis pathway, which is essential for the production of nucleotides for DNA and RNA synthesis. Inhibition of ADSL disrupts this pathway, leading to an accumulation of its substrates, SAICAR and S-AMP.[8]

Purine_Synthesis_Pathway cluster_purine De Novo Purine Synthesis cluster_inhibitor Inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP AMP AMP S_AMP->AMP ADSL NF449 NF-449 This compound->SAICAR Inhibits conversion This compound->S_AMP Inhibits conversion HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Phase cluster_optimization Lead Optimization Phase HTS High-Throughput Screening (LOPAC® 1280 Library) Primary_Assay Primary ADSL Inhibition Assay (Recombinant Human ADSL, 2µM compounds) HTS->Primary_Assay Hit_Identification Hit Identification (Z-score < -3) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Inhibition Study (Lineweaver-Burk Plot, Ki Determination) Dose_Response->Mechanism_Study Lead_Compound Identification of NF-449 as a Competitive Inhibitor Mechanism_Study->Lead_Compound Permeability_Issue Assessment of Cell Permeability (High polarity of NF-449) Lead_Compound->Permeability_Issue Fragment_Synthesis Synthesis of Smaller Fragments (e.g., Compound 1) Permeability_Issue->Fragment_Synthesis Cell_Based_Assay Inhibition Assay in HeLa Cells Fragment_Synthesis->Cell_Based_Assay Permeable_Lead Identification of Cell-Permeable Inhibitor Lead Cell_Based_Assay->Permeable_Lead

References

In Vitro Safety and Toxicity Profile of NF-449: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro safety and toxicity profile of NF-449, a potent and selective P2X1 purinergic receptor antagonist. The information is compiled from publicly available research data to assist researchers and drug development professionals in evaluating its potential for further investigation.

Executive Summary

NF-449 is a valuable research tool for studying the P2X1 receptor pathway. Based on the available in vitro data, NF-449 exhibits a favorable safety profile at concentrations effective for P2X1 receptor antagonism. Studies have reported the use of "nontoxic doses" and specific experiments have shown no significant impact on cell proliferation at concentrations up to 1 µM. However, it is important to note that NF-449 also demonstrates inhibitory activity against inositol pentakisphosphate 5-kinase (IP5K) and adenylosuccinate lyase (ADSL) at micromolar concentrations, suggesting potential for off-target effects at higher doses. This guide summarizes the current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected by NF-449.

Quantitative In Vitro Data

The following tables summarize the available quantitative data regarding the biological activity and lack of overt cytotoxicity of NF-449 in various in vitro models.

Table 1: Inhibitory Activity of NF-449 on Target and Off-Target Enzymes

Target/Off-TargetAssay SystemIC₅₀/KᵢReference
P2X1 ReceptorHuman coronary smooth muscle cells-[1]
Inositol Pentakisphosphate 5-Kinase (IP5K)Not specifiedPotent inhibitor[2]
Adenylosuccinate Lyase (ADSL)Recombinant human ADSLIC₅₀: 1.4 µM; Kᵢ: 0.24 µM[3]

Table 2: Effect of NF-449 on Cell Proliferation

Cell LineAssayConcentrationEffectReference
Human Coronary Smooth Muscle CellsCell Counting100 nM, 1 µMNo effect on cell proliferation[1]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Proliferation Assay

Objective: To assess the effect of NF-449 on the proliferation of human coronary smooth muscle cells.

Methodology:

  • Cell Culture: Human coronary smooth muscle cells were cultured under standard conditions.

  • Treatment: Cells were treated with NF-449 at concentrations of 100 nM and 1 µM. A vehicle control was also included.

  • Incubation: The cells were incubated for a specified period to allow for cell division.

  • Cell Counting: At the end of the incubation period, cells were detached and counted using a standard cell counting method (e.g., hemocytometer or automated cell counter) to determine the cell number in each treatment group.

  • Analysis: The cell counts from the NF-449-treated groups were compared to the vehicle control group to determine if there was any significant effect on cell proliferation.[1]

Adenylosuccinate Lyase (ADSL) Inhibition Assay

Objective: To determine the inhibitory activity of NF-449 against recombinant human ADSL.

Methodology:

  • Enzyme and Substrate: Recombinant human ADSL was used as the enzyme. N⁶-(1,2-dicarboxyethyl)-AMP (adenylosuccinate) or succinylaminoimidazolecarboxamide ribotide (SAICAR) were used as substrates.

  • Assay Principle: The enzymatic activity of ADSL was monitored by measuring the change in absorbance at 280 nm, which corresponds to the conversion of the substrate to product.

  • Procedure:

    • Recombinant human ADSL was incubated with varying concentrations of NF-449.

    • The enzymatic reaction was initiated by the addition of the substrate (adenylosuccinate or SAICAR).

    • The change in absorbance at 280 nm was measured over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates were calculated for each NF-449 concentration. The IC₅₀ value, the concentration of NF-449 that inhibits 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the NF-449 concentration. The inhibitor constant (Kᵢ) was determined using Lineweaver-Burk plot analysis to understand the mechanism of inhibition.[3]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by NF-449.

P2X1 Receptor Signaling Pathway

P2X1_Signaling P2X1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Downstream Downstream Signaling (e.g., Muscle Contraction, Platelet Aggregation) Ca_influx->Downstream

Caption: NF-449 competitively antagonizes the P2X1 receptor, blocking ATP-mediated calcium influx.

IP5K Signaling Pathway

IP5K_Signaling IP5K Signaling Pathway IP5 Inositol 1,3,4,5,6- pentakisphosphate (IP5) IP5K Inositol Pentakisphosphate 5-Kinase (IP5K) IP5->IP5K ATP_IP5K ATP ATP_IP5K->IP5K IP6 Inositol hexakisphosphate (IP6) IP5K->IP6 Produces NF449_IP5K NF-449 NF449_IP5K->IP5K Inhibits CRL_CSN CRL-CSN Complex (Regulation of Protein Ubiquitination) IP6->CRL_CSN Mediates Interaction Cell_Cycle Cell Cycle Progression Apoptosis CRL_CSN->Cell_Cycle Regulates

Caption: NF-449 inhibits IP5K, thereby disrupting the production of IP6 and related signaling.

ADSL in De Novo Purine Synthesis

ADSL_Pathway ADSL in De Novo Purine Synthesis SAICAR SAICAR ADSL Adenylosuccinate Lyase (ADSL) SAICAR->ADSL S_AMP Adenylosuccinate (S-AMP) S_AMP->ADSL AICAR AICAR ADSL->AICAR Produces AMP AMP ADSL->AMP Produces NF449_ADSL NF-449 NF449_ADSL->ADSL Inhibits Purine_Synthesis De Novo Purine Synthesis AICAR->Purine_Synthesis AMP->Purine_Synthesis DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA

Caption: NF-449 inhibits ADSL, a key enzyme in the de novo purine synthesis pathway.

Discussion and Conclusion

The available in vitro data suggest that NF-449 has a promising safety profile at concentrations where it effectively and selectively antagonizes the P2X1 receptor. The lack of effect on cell proliferation in human coronary smooth muscle cells at 1 µM is a significant finding. However, the inhibitory activity of NF-449 on IP5K and ADSL at low micromolar concentrations highlights the potential for off-target effects, which should be considered in the design of future experiments.

It is critical to note that the current body of public literature lacks comprehensive in vitro toxicity studies, such as broad-panel cytotoxicity assays (e.g., MTT, LDH), genotoxicity assays, or dedicated apoptosis assays across a diverse range of cell lines. Such studies would be essential to establish a more complete in vitro safety and toxicity profile for NF-449.

Researchers and drug development professionals are encouraged to perform their own specific in vitro safety assessments relevant to their intended application of NF-449. This guide serves as a foundational resource based on the current scientific literature.

References

Methodological & Application

Application Notes and Protocols: Preparation of NF-449 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF-449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] It also exhibits activity as a Gsα-selective antagonist and an inhibitor of the DNA-binding activity of HMGA2.[1][2][5] Due to its high affinity and selectivity for the P2X1 receptor, NF-449 is a valuable tool for studying the physiological and pathological roles of this receptor in various cellular processes, including platelet aggregation, smooth muscle contraction, and inflammation.[6] Proper dissolution and preparation of NF-449 are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization of NF-449 and a summary of its key characteristics.

Data Presentation

Physicochemical and Solubility Data of NF-449
ParameterValueSource
Molecular Weight 1505.06 g/mol [1]
Formula C41H24N6Na8O29S8[1]
Appearance White to off-white solid
Purity ≥90% (HPLC)[1]
Solubility in Water Up to 25 mg/mL[1]
Maximum Concentration in Water ~17 mM (based on MW of 1505.06)
Storage Store at room temperature[2]
Stock Solution Storage -20°C for 1 month or -80°C for 6 months[5]

Note: The product is often supplied with a high degree of hydration and may contain residual NaCl.[1][2] It is crucial to refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight and net product content to ensure accurate concentration calculations.[2]

Experimental Protocols

Preparation of a High-Concentration Stock Solution of NF-449

This protocol describes the preparation of a 10 mM stock solution of NF-449 in water.

Materials:

  • NF-449 powder

  • Nuclease-free water (or appropriate cell culture grade water)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Determine the Batch-Specific Molecular Weight: Consult the Certificate of Analysis (CoA) provided by the supplier for the precise molecular weight of the specific lot of NF-449.

  • Calculate the Required Mass: Use the following formula to calculate the mass of NF-449 required to prepare the desired volume and concentration of the stock solution: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution (using the typical MW of 1505.06): Mass (mg) = 1 mL x 10 mM x 1505.06 g/mol / 1000 = 15.05 mg

  • Weigh the NF-449 Powder: Carefully weigh the calculated amount of NF-449 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of nuclease-free water to the tube containing the NF-449 powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock solution to the final working concentration required for the in vitro assay.

Materials:

  • 10 mM NF-449 stock solution

  • Appropriate assay buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM NF-449 stock solution at room temperature or on ice.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay volume using the formula: V1 x C1 = V2 x C2 Where:

    • V1 = Volume of stock solution

    • C1 = Concentration of stock solution (10 mM)

    • V2 = Final volume of the working solution

    • C2 = Desired final concentration of the working solution Example for preparing 1 mL of a 100 µM working solution: V1 x 10,000 µM = 1000 µL x 100 µM V1 = (1000 µL x 100 µM) / 10,000 µM = 10 µL

  • Prepare the Working Solution: Add the calculated volume of the NF-449 stock solution to the appropriate volume of pre-warmed assay buffer or cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Immediate Use: Use the freshly prepared working solution in your in vitro assay immediately. Avoid storing diluted solutions for extended periods.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh NF-449 Powder dissolve Dissolve in Water weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw Single Aliquot dilute Dilute with Assay Buffer thaw->dilute mix Mix Gently dilute->mix use Use in Assay Immediately mix->use

Caption: Experimental workflow for the preparation of NF-449 solutions.

signaling_pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_ion Ca²⁺ Influx P2X1->Ca_ion Gs_protein Gs Protein AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP Production AC->cAMP ATP ATP ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Antagonizes This compound->Gs_protein Antagonizes Cellular_Response_P2X1 Cellular Response (e.g., Platelet Aggregation) Ca_ion->Cellular_Response_P2X1 Cellular_Response_Gs Cellular Response (Gs-mediated signaling) cAMP->Cellular_Response_Gs

Caption: NF-449 mechanism of action on signaling pathways.

References

Application Notes and Protocols for the Use of NF-449 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF-449 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1] In the context of platelet biology, the P2X1 receptor plays a significant role in the initial stages of platelet activation, including shape change and calcium influx, particularly in response to agonists like collagen.[2][3][4] Due to its selectivity at nanomolar to low micromolar concentrations, NF-449 serves as an invaluable pharmacological tool to investigate the specific contribution of the P2X1 receptor to platelet function and thrombus formation.[2][3] At higher concentrations, NF-449 begins to exhibit antagonist activity at other platelet P2 receptors, namely P2Y1 and, to a lesser extent, P2Y12, providing a dose-dependent tool to dissect the roles of these receptors.[3][4][5][6]

These application notes provide detailed protocols and concentration guidelines for using NF-449 in in-vitro platelet aggregation studies.

Data Presentation: NF-449 Concentration Effects

The optimal concentration of NF-449 is dependent on the specific P2 receptor being targeted. The following table summarizes the effective concentrations of NF-449 for various applications in human platelet studies.

Target Receptor / EffectAgonistNF-449 ConcentrationOutcomeReference
Selective P2X1 Blockade α,β-meATP (P2X1 agonist)IC₅₀: 83 ± 13 nMInhibition of platelet shape change[3][4]
α,β-meATP0.3 - 1 µMAlmost complete blockade of P2X1-evoked responses[2]
Collagen0.3 µMInhibition of collagen-induced aggregation[6][7]
P2Y1 Blockade ADPIC₅₀: 5.8 ± 2.2 µMInhibition of P2Y1-mediated calcium rise[3][4]
ADP30 - 100 µMInhibition of ADP-induced aggregation[5][6]
P2Y12 Blockade ADP100 µM - 1 mMWeak inhibition of adenylyl cyclase[5]
No Significant Effect ADP0.3 - 1 µMNo significant modification of ADP-induced aggregation[5][6]
U46619 or Thrombin0.3 µMNo inhibition of aggregation[6][7]
Signaling Pathways in Platelet Activation

The diagram below illustrates the primary signaling pathways for P2X1, P2Y1, and P2Y12 receptors in platelets and highlights the points of inhibition by NF-449.

G cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi ATP ATP / ADP ATP->P2X1 ATP->P2Y1 ATP->P2Y12 NF449_low NF-449 (0.3-1 µM) NF449_low->P2X1 NF449_high NF-449 (>30 µM) NF449_high->P2Y1 Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca_influx->Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from stores) IP3->Ca_release Ca_release->Activation AC Adenylyl Cyclase Gi->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_down->Activation

Caption: NF-449 signaling pathway inhibition in platelets.

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol is essential for removing plasma components that can interfere with platelet function assays.

Materials:

  • Human whole blood collected in 3.8% trisodium citrate (9:1 v/v).[8]

  • Acid-Citrate-Dextrose (ACD) solution.

  • Tyrode's buffer.

  • Prostacyclin (PGI₂).

  • Apyrase (for specific experimental conditions).

  • Centrifuge.

Procedure:

  • Collect human whole blood into tubes containing 3.8% trisodium citrate.

  • Centrifuge the blood at 240g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

  • Add PGI₂ (100 ng/mL final concentration) to the PRP to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 800g for 15 minutes to pellet the platelets.

  • Discard the supernatant (platelet-poor plasma, PPP).

  • Gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂.

  • Repeat the centrifugation and resuspension steps twice to ensure platelets are thoroughly washed.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI₂.

  • Count the platelets using a hematology analyzer and adjust the concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL).

  • Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.[9] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[10][11]

Materials:

  • Washed platelet suspension.

  • Platelet-poor plasma (PPP) or buffer for blank.

  • NF-449 stock solution (dissolved in appropriate vehicle, e.g., water or buffer).

  • Platelet agonists (e.g., ADP, Collagen, α,β-meATP).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • Set up the aggregometer and allow it to warm up to 37°C.

  • Calibrate the instrument: Use a cuvette with PPP or buffer as the 100% aggregation (maximum light transmission) reference and a cuvette with the prepared platelet suspension as the 0% aggregation reference.

  • Pipette the washed platelet suspension into a cuvette with a stir bar.

  • Add the desired concentration of NF-449 (or vehicle control) to the cuvette. Incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Start the recording and establish a stable baseline.

  • Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.

  • Record the change in light transmission for 5-10 minutes or until the aggregation response reaches a plateau.

  • Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and area under the curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for conducting a platelet aggregation study with NF-449.

G A Blood Collection (Trisodium Citrate) B Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 240g, 10 min) A->B C Prepare Washed Platelets (Centrifugation & Resuspension) B->C D Adjust Platelet Count & Rest at 37°C C->D E Aggregometer Setup (Calibrate with PPP & Platelet Suspension) D->E F Incubate Platelets with NF-449 (or Vehicle Control) at 37°C E->F G Add Agonist (e.g., ADP, Collagen) F->G H Record Light Transmission (5-10 minutes) G->H I Data Analysis (% Aggregation, Slope, AUC) H->I

Caption: Experimental workflow for platelet aggregation assays.

Considerations and Best Practices
  • Apyrase Use: The presence of apyrase, an enzyme that degrades ATP/ADP, is critical. To study P2X1 functionality, a high concentration of apyrase (e.g., 0.5 U/ml) is used to prevent receptor desensitization by ADP.[6][7] Conversely, to investigate P2Y1 or P2Y12 receptors, a low concentration of apyrase (e.g., 0.02 U/ml) can be used to desensitize the P2X1 receptor.[5]

  • Agonist Choice: The choice of agonist is crucial. To specifically study P2X1, use a stable ATP analog like α,β-methylene ATP (α,β-meATP). For studying the interplay of P2 receptors, ADP is commonly used. Collagen-induced aggregation involves the release of endogenous ADP and ATP, making it a more physiologically relevant but complex system where P2X1 plays a significant role.[3][4]

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve NF-449) to ensure that the observed effects are due to the compound itself and not the solvent.

  • Dose-Response Curves: To determine the precise inhibitory potency (e.g., IC₅₀), it is essential to perform dose-response experiments with multiple concentrations of NF-449.

References

Application Notes and Protocols: Cell Permeability Assays for NF-449 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel involved in various physiological processes, including platelet aggregation and smooth muscle contraction.[1] However, its utility for targeting intracellular components is limited by its structure; NF-449 is a large (MW > 1320 g/mol ) and highly polar molecule, making it unlikely to passively diffuse across cell membranes.[2] This characteristic has spurred the development of smaller, potentially more cell-permeable analogs to explore intracellular therapeutic targets or to improve oral bioavailability.[2][3]

These application notes provide detailed protocols for assessing the cell permeability of NF-449 and its analogs using two standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA is ideal for high-throughput screening of passive permeability, while the Caco-2 assay offers a more comprehensive model that includes active transport mechanisms, closely mimicking the human intestinal epithelium.[4][5]

Signaling Pathway: P2X1 Receptor Antagonism by NF-449

The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular adenosine triphosphate (ATP). This allows the influx of cations, primarily Ca²⁺, which triggers various downstream cellular signaling cascades. NF-449 acts as a competitive antagonist, binding to the receptor to prevent ATP-mediated activation and subsequent ion influx.[1][6]

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Closed) P2X1_Open P2X1 Receptor (Open) P2X1->P2X1_Open Conformational Change NF449_Bound P2X1 Receptor (Blocked) P2X1->NF449_Bound Ca_in Ca²⁺ Influx ATP ATP (Extracellular) ATP->P2X1 Binds NF449 NF-449 Response Downstream Cellular Response

Caption: P2X1 receptor activation by ATP and competitive inhibition by NF-449.

Recommended Permeability Assays

The choice of assay depends on the stage of drug development and the specific questions being addressed.

  • PAMPA : Recommended for early-stage screening of NF-449 analogs. This cell-free assay is cost-effective and specifically measures passive diffusion, providing a rapid assessment of a compound's ability to cross a lipid membrane.[7][8] It is particularly useful for ranking a series of analogs based on their intrinsic permeability.

  • Caco-2 Assay : Recommended for later-stage characterization of lead compounds. This cell-based model provides a more biologically relevant system by forming a polarized monolayer that includes both passive and active transport pathways (e.g., P-glycoprotein efflux).[5][9] It is essential for predicting in vivo oral absorption and identifying compounds that may be substrates for efflux pumps.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to predict passive, transcellular permeability across the gastrointestinal tract (GIT).

Workflow Diagram

Caption: General experimental workflow for the PAMPA assay.

Methodology

  • Materials & Reagents :

    • PAMPA "sandwich" plate system (96-well donor and acceptor plates)

    • Hydrophobic PVDF filter plates (donor plate)

    • Lecithin/dodecane solution (e.g., 10% lecithin in dodecane)[10]

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (NF-449, analogs) and control compounds (high/low permeability)

    • LC-MS/MS or UV-Vis plate reader for analysis

  • Solution Preparation :

    • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

    • Create the donor solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be low (e.g., <1%).[8]

    • The acceptor solution is typically PBS (pH 7.4) with a matched percentage of DMSO.

  • Assay Procedure :

    • Gently dispense 5 µL of the lecithin/dodecane lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes).[4]

    • Fill the wells of the acceptor plate with 300 µL of the acceptor solution.[8]

    • Carefully place the lipid-coated donor plate on top of the acceptor plate to form the "sandwich".

    • Add 150-200 µL of the donor solution (containing the test compound) to each well of the donor plate.[4][8]

    • Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 16 hours with gentle shaking.[7][11]

  • Data Analysis :

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:

      • Vd = Volume of donor well, Va = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time (in seconds)

      • Ca(t) = Compound concentration in acceptor well at time t

      • Ceq = Equilibrium concentration = (Cd(t) * Vd + Ca(t) * Va) / (Vd + Va)

      • Cd(t) = Compound concentration in donor well at time t

Caco-2 Permeability Assay

This protocol assesses permeability across a cultured monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters.[5][12]

Workflow Diagram

Caco2_Workflow seed_cells 1. Seed Caco-2 Cells on Transwell Inserts culture_cells 2. Culture for 21-28 Days (Allow monolayer to differentiate) seed_cells->culture_cells check_integrity 3. Check Monolayer Integrity (Measure TEER) culture_cells->check_integrity run_transport 5. Perform Transport Study (Add compound to Donor side, sample from Receiver side over time) check_integrity->run_transport prepare_solutions 4. Prepare Dosing Solutions (Test Compound in Buffer) prepare_solutions->run_transport quantify 6. Quantify Compound (LC-MS/MS) run_transport->quantify calculate 7. Calculate Papp and Efflux Ratio quantify->calculate

Caption: General experimental workflow for the Caco-2 permeability assay.

Methodology

  • Materials & Reagents :

    • Caco-2 cells (from ATCC)

    • Culture medium: DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[12]

    • Transwell permeable supports (e.g., 24-well format)

    • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

    • TEER meter (e.g., EVOM2)

    • Test compounds and control compounds

    • LC-MS/MS for analysis

  • Cell Culture & Seeding :

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity Test :

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.

    • Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200-300 Ω·cm²), which indicates tight junction integrity.[9][13]

    • Optionally, a paracellular marker like Lucifer Yellow can be used to confirm low leakage.[9]

  • Transport Experiment :

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • For Apical to Basolateral (A→B) transport (absorption) :

      • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).

      • Add the dosing solution (test compound in transport buffer, e.g., 10 µM) to the apical (top) chamber (e.g., 0.3 mL).[5][13]

    • For Basolateral to Apical (B→A) transport (efflux) :

      • Add fresh transport buffer to the apical chamber (e.g., 0.3 mL).

      • Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).[13]

    • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm).[13]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with an equal volume of fresh, pre-warmed buffer.

  • Data Analysis :

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = The rate of permeation (slope of the cumulative amount of compound in the receiver chamber vs. time).

      • A = Surface area of the membrane.

      • C₀ = Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[9]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Permeability Data for NF-449 and Analogs (Example)

CompoundAssayPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
NF-449 Caco-2 (A→B)< 0.1-Poor
Analog A PAMPA0.5N/ALow
Analog B PAMPA8.5N/AHigh
Analog B Caco-2 (A→B)7.20.9High
Analog B Caco-2 (B→A)6.5
Analog C Caco-2 (A→B)2.54.1Moderate (Efflux)
Analog C Caco-2 (B→A)10.3
Propranolol Caco-2 (A→B)> 10.0~1.0High (Control)
Atenolol Caco-2 (A→B)< 1.0~1.0Low (Control)

Table 2: General Permeability Classification

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1.0Low / Poor< 30%
1.0 - 10.0Moderate / Good30% - 80%
> 10.0High> 80%

Interpretation Notes :

  • A high Papp value in the PAMPA assay suggests good potential for passive diffusion.

  • A good correlation between PAMPA and Caco-2 (A→B) Papp values indicates that passive diffusion is the primary mechanism of transport.[4]

  • A high efflux ratio (>2) in the Caco-2 assay suggests that the compound is actively transported out of the cell, which could limit its oral bioavailability or intracellular concentration.[9]

  • For NF-449, the expected Papp value would be very low. The goal for its analogs would be to achieve moderate to high permeability, ideally with an efflux ratio close to 1.

References

Application Notes and Protocols for NF-449 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which triggers cellular depolarization and initiates the machinery of muscle contraction.[2] Due to its high affinity and selectivity for P2X1 receptors over other P2X and P2Y subtypes, NF-449 serves as an invaluable pharmacological tool for elucidating the role of P2X1-mediated signaling in smooth muscle physiology and pathophysiology.[1][4] These notes provide detailed protocols and data for the application of NF-449 in studying smooth muscle contraction.

Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] By binding to the receptor, it prevents ATP or other agonists from docking and activating the ion channel, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. Its subnanomolar potency at rat P2X1 receptors and picomolar potency at human P2X1 receptors, combined with a significantly lower affinity for other receptor subtypes, allows for precise dissection of P2X1-specific pathways.[1][5]

Data Presentation: Potency and Selectivity of NF-449

The following table summarizes the inhibitory potency of NF-449 against various purinergic receptors, highlighting its selectivity for the P2X1 subtype.

Receptor SubtypeSpecies/SystemPotency (IC₅₀ / pIC₅₀)Reference(s)
P2X1 Human (recombinant) IC₅₀: ~0.05 nM (pA₂: 10.7) [5]
P2X1 Human (recombinant) IC₅₀: ~1 nM [4]
P2X1 Rat (recombinant) pIC₅₀: 9.54 (IC₅₀: ~0.3 nM) [1]
P2X1 Rat (native, vas deferens) pIC₅₀: 7.15 [1]
P2X2Human (recombinant)IC₅₀: ~1.5 µM[4]
P2X3Rat (native, guinea-pig ileum)pIC₅₀: 5.04[1]
P2X7Human (recombinant)IC₅₀: 40 µM[5]
P2Y1Rat (native, guinea-pig ileum)pIC₅₀: 4.85[1]
P2Y2Rat (native, HEK 293 cells)pIC₅₀: 3.86[1]

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway in smooth muscle contraction and a typical experimental workflow for an ex vivo contraction assay using NF-449.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / α,β-meATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens to allow Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates Experimental_Workflow prep 1. Tissue Preparation (e.g., rat vas deferens strip) mount 2. Mount Tissue in Organ Bath (Physiological Salt Solution, 37°C, Aerated) prep->mount equil 3. Equilibration (Apply optimal resting tension) mount->equil agonist_control 5. Agonist Addition (Control) (e.g., α,β-meATP) Record Contraction equil->agonist_control Establish Baseline wash 4. Washout wash2 6. Washout & Re-equilibration wash->wash2 agonist_control->wash antagonist 7. NF-449 Incubation (e.g., 1 µM for 20-30 min) wash2->antagonist agonist_test 8. Agonist Addition (Test) (in presence of NF-449) Record Contraction antagonist->agonist_test analysis 9. Data Analysis (Compare control vs. test contraction) agonist_test->analysis

References

Application Notes and Protocols for NF-449 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3][4] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of P2X1 receptors in various systems, including neurotransmission, smooth muscle contraction, and platelet aggregation.[4] This document provides detailed application notes and protocols for the experimental design of electrophysiology recordings using NF-449.

Mechanism of Action

NF-449 acts as a reversible competitive antagonist at P2X1 receptors. It binds to the extracellular domain of the P2X1 receptor, likely near the ATP binding site, thereby preventing the channel opening that is normally induced by ATP. This inhibitory effect is concentration-dependent and can be overcome by increasing concentrations of the agonist, ATP. The wash-in and wash-out of NF-449 are relatively rapid, allowing for the study of its effects in real-time during electrophysiological recordings.

Data Presentation

The inhibitory potency of NF-449 varies across different P2X receptor subtypes, highlighting its remarkable selectivity for the P2X1 receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF-449 for various rat (r) and human (h) P2X receptors.

Receptor SubtypeIC50 (nM)SpeciesReference
rP2X10.28Rat[3]
hP2X10.05 - 0.80Human
rP2X1+50.69Rat[3]
rP2X247,000Rat[3]
rP2X31,820Rat[3]
rP2X2+3120Rat[3]
rP2X4> 300,000Rat[3]
hP2X740,000Human

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

cluster_0 P2X1 Receptor Signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X1->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response NF449 NF-449 This compound->P2X1 Competitively Blocks

Caption: P2X1 receptor signaling pathway and the inhibitory action of NF-449.

cluster_1 Electrophysiology Experimental Workflow Start Start: Prepare Brain Slice Patch Establish Whole-Cell Patch Clamp Recording Start->Patch Baseline Record Baseline ATP-Evoked Currents Patch->Baseline Application Bath Apply NF-449 Baseline->Application Test Record ATP-Evoked Currents in Presence of NF-449 Application->Test Washout Washout NF-449 Test->Washout Recovery Record Recovery of ATP-Evoked Currents Washout->Recovery End End of Experiment Recovery->End

Caption: A typical experimental workflow for studying NF-449 effects.

Experimental Protocols

This section provides a detailed protocol for using NF-449 in whole-cell patch-clamp recordings from brain slices.

Preparation of NF-449 Stock Solution
  • Solubility: NF-449 is soluble in water up to 25 mg/mL.

  • Stock Solution Concentration: It is recommended to prepare a 1 mM stock solution in sterile, deionized water. Note that the molecular weight of NF-449 can vary between batches due to hydration, so always refer to the manufacturer's certificate of analysis for the exact molecular weight.

  • Storage: The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Electrophysiological Recording Solutions
  • Artificial Cerebrospinal Fluid (aCSF): The composition of the aCSF for recording should be optimized for the specific brain region and cell type under investigation. A standard aCSF recipe is as follows (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Internal Solution: A typical internal solution for whole-cell voltage-clamp recordings contains (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.2-7.3 with CsOH, and the osmolarity to 290-300 mOsm.

Experimental Procedure for Brain Slice Recordings
  • Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the target neuron. For studying P2X1-mediated currents, a holding potential of -60 mV is typically used.

  • Baseline Response: Establish a stable baseline recording. Apply a P2X1 receptor agonist, such as ATP or α,β-methylene ATP (α,β-meATP), to evoke an inward current. A concentration of 10 µM ATP is often a good starting point. Apply the agonist for a short duration (e.g., 2-5 seconds) every 2-3 minutes to establish a stable baseline response.

  • Application of NF-449: Dilute the NF-449 stock solution into the aCSF to the desired final concentration. A concentration range of 10 nM to 1 µM is recommended to start, given its high potency at P2X1 receptors. Perfuse the slice with the NF-449-containing aCSF for at least 5 minutes to ensure equilibration before co-application with the agonist.

  • Testing the Effect: Co-apply the P2X1 agonist with NF-449 and record the evoked current. A reduction in the current amplitude indicates an antagonistic effect of NF-449.

  • Dose-Response Curve: To determine the IC50 of NF-449 in your specific preparation, apply a range of concentrations of NF-449 and measure the corresponding inhibition of the agonist-evoked current.

  • Washout: To test the reversibility of the NF-449 effect, perfuse the slice with drug-free aCSF for 10-15 minutes. The recovery of the agonist-evoked current should be monitored.

Important Considerations

  • Specificity: While NF-449 is highly selective for P2X1 receptors, at higher concentrations (>1 µM), it may show off-target effects on other P2X or P2Y receptors. It is crucial to use the lowest effective concentration to ensure target specificity.

  • Agonist Concentration: The apparent inhibitory potency of NF-449 can be influenced by the concentration of the agonist used, consistent with its competitive mechanism of action. It is important to keep the agonist concentration constant when comparing the effects of different NF-449 concentrations.

  • Experimental Preparation: The potency of NF-449 can vary between different expression systems (e.g., Xenopus oocytes vs. native tissue) and species. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Data Analysis: Quantify the effect of NF-449 by measuring the peak amplitude of the agonist-evoked current before and after drug application. Normalize the response in the presence of NF-449 to the baseline response to calculate the percentage of inhibition.

By following these guidelines and protocols, researchers can effectively utilize NF-449 as a selective tool to investigate the role of P2X1 receptors in their electrophysiological studies.

References

Application Notes and Protocols for NF-449 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). It also exhibits activity as a Gsα-selective G protein antagonist.[1][2] P2X1 receptors are primarily expressed on platelets, smooth muscle cells, and some immune cells, making NF-449 a valuable tool for investigating their roles in thrombosis, inflammation, and other physiological and pathological processes. These application notes provide detailed protocols and essential data for the effective administration of NF-449 in animal studies.

Mechanism of Action

NF-449 is a competitive antagonist at the P2X1 receptor, with high potency and selectivity.[1] By blocking the binding of ATP to the P2X1 receptor, NF-449 inhibits the influx of cations (primarily Ca2+), thereby preventing the downstream signaling events that lead to cellular activation.

Additionally, NF-449 has been shown to be a selective antagonist of Gsα G proteins.[1] This action involves the suppression of GTPγS binding to Gsα, inhibition of adenylyl cyclase stimulation, and blockage of β-adrenergic receptor coupling to Gs.[1]

Signaling Pathway Diagrams

P2X1 Receptor Antagonism

P2X1_Antagonism ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Activation Channel Opening & Cation Influx (Ca²⁺) P2X1->Activation Leads to This compound NF-449 This compound->P2X1 Blocks Cellular_Response Cellular Response (e.g., Platelet Aggregation) Activation->Cellular_Response

Caption: NF-449 blocks ATP from binding to the P2X1 receptor, preventing cellular activation.

Gsα G-Protein Antagonism

Gs_Antagonism Receptor GPCR (e.g., β-adrenergic) Gs Gsα Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces This compound NF-449 This compound->Gs Inhibits

Caption: NF-449 inhibits the activation of Gsα proteins, blocking downstream signaling.

Physicochemical Properties and Formulation

A clear understanding of NF-449's properties is crucial for proper handling and administration.

PropertyValueReference
Molecular Weight 1322.88 g/mol (anhydrous)[3]
Solubility Soluble in water up to 25 mg/mLVendor Data
Appearance White to off-white solidVendor Data
Storage Store at room temperatureVendor Data
Formulation Protocol

Vehicle: Sterile, isotonic (0.9%) saline is a suitable vehicle for in vivo administration of NF-449.

Preparation of a 10 mg/mL Stock Solution:

  • Aseptically weigh the desired amount of NF-449 powder.

  • In a sterile container, add the appropriate volume of sterile 0.9% saline to achieve a final concentration of 10 mg/mL.

  • Vortex or gently agitate the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Visually inspect the solution for any particulate matter before administration.

  • Due to reports of rapid in vivo degradation, it is recommended to prepare fresh solutions for each experiment and use them promptly.

Administration Protocols for Animal Studies

The choice of administration route depends on the experimental design and desired pharmacokinetic profile. Intravenous administration provides rapid and complete bioavailability, while intraperitoneal injection offers a more sustained release.

Experimental Workflow Diagram

experimental_workflow start Start formulation Prepare NF-449 Solution (e.g., in 0.9% Saline) start->formulation animal_prep Animal Preparation (e.g., Acclimatization, Weighing) formulation->animal_prep administration Administer NF-449 (IV or IP) animal_prep->administration monitoring Post-Administration Monitoring (e.g., Behavior, Adverse Effects) administration->monitoring endpoint Experimental Endpoint (e.g., Sample Collection, Behavioral Assay) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: A general workflow for in vivo studies using NF-449.

A. Intravenous (IV) Injection Protocol (Mouse)

This protocol is based on a study where NF-449 was administered intravenously to mice at a dose of 10 mg/kg.

Materials:

  • NF-449 solution (e.g., 1 mg/mL in 0.9% saline)

  • Sterile insulin syringes (28-30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse to accurately calculate the injection volume.

  • Dose Calculation:

    • Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

    • For a 25g mouse and a 10 mg/kg dose using a 1 mg/mL solution:

      • (0.025 kg x 10 mg/kg) / 1 mg/mL = 0.25 mL

  • Administration:

    • Place the mouse in a restrainer.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

    • Clean the tail with an alcohol wipe.

    • Insert the needle into the tail vein at a shallow angle and slowly inject the calculated volume of the NF-449 solution.

    • Observe for any signs of extravasation (swelling at the injection site).

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions.

B. Intraperitoneal (IP) Injection Protocol (Mouse)

Materials:

  • NF-449 solution (e.g., 1-5 mg/mL in 0.9% saline)

  • Sterile syringes (25-27 gauge)

Procedure:

  • Animal Preparation: Acclimatize and weigh the mouse.

  • Dose Calculation: Calculate the required injection volume based on the mouse's weight and the desired dose.

  • Administration:

    • Firmly restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the NF-449 solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Dosing and Pharmacokinetics

Published in vivo studies in mice have utilized doses of 10 mg/kg and 50 mg/kg.[1] However, it is important to note that NF-449 is reported to be rapidly degraded in vivo. This suggests a short half-life and may necessitate a carefully planned dosing regimen, especially for studies requiring sustained receptor antagonism.

ParameterInformationReference
In Vivo Doses (Mice) 10 mg/kg, 50 mg/kg[1]
Pharmacokinetics Rapid in vivo degradation reportedInferred from literature
Toxicity No specific LD50 data available in the public domain. The doses used in published studies (up to 50 mg/kg) appear to be tolerated in mice.Inferred from literature

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling NF-449.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

NF-449 is a powerful tool for studying P2X1 receptor and Gsα protein signaling in vivo. By following these detailed application notes and protocols, researchers can effectively and safely administer this compound in their animal studies. Due to its rapid degradation, careful consideration of the experimental timeline and dosing strategy is essential to achieve the desired biological effect. It is always recommended to perform pilot studies to determine the optimal dose and administration schedule for a specific animal model and experimental endpoint.

References

Application Notes and Protocols for High-Throughput Screening of P2X1 Modulators Using NF-449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X1 receptor, an ATP-gated cation channel, is a key player in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. Its involvement in these pathways makes it a promising therapeutic target for a range of disorders. High-throughput screening (HTS) is a critical methodology for the discovery of novel P2X1 receptor modulators. NF-449 is a highly potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for HTS assay development and validation.[1][2][3] This document provides detailed application notes and protocols for utilizing NF-449 in HTS campaigns to identify new P2X1 modulators.

P2X1 Signaling Pathway

Activation of the P2X1 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the rapid influx of extracellular calcium (Ca2+) and sodium (Na+) ions, and to a lesser extent, the efflux of potassium (K+) ions. This influx of cations causes depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1_Receptor Binds Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X1_Receptor->Cation_Influx Opens Channel Membrane_Depolarization Membrane_Depolarization Cation_Influx->Membrane_Depolarization Increased_Ca Increased Intracellular [Ca²⁺] Cation_Influx->Increased_Ca Cellular_Response Downstream Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Membrane_Depolarization->Cellular_Response Contributes to Increased_Ca->Cellular_Response Triggers

Caption: P2X1 Receptor Signaling Pathway.

NF-449: A Potent and Selective P2X1 Antagonist

NF-449 is a suramin analogue that acts as a potent and selective competitive antagonist of the P2X1 receptor.[4] Its high affinity and selectivity make it an excellent positive control for HTS assays aimed at identifying P2X1 inhibitors.

Quantitative Data for NF-449

The inhibitory potency of NF-449 varies across different P2X receptor subtypes, highlighting its selectivity for P2X1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF-449 for various recombinant rat (r) and human (h) P2X receptors.

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1Rat0.28[1][3]
P2X1Human0.05[4]
P2X1+5Rat0.69[1][3]
P2X2Rat47,000
P2X2+3Rat120[1][3]
P2X3Rat1,820
P2X4Rat>300,000
P2X7Human40,000[4]

High-Throughput Screening Workflow for P2X1 Modulators

A typical HTS workflow for identifying P2X1 modulators involves a cell-based assay that measures changes in intracellular calcium concentration upon receptor activation. The following diagram illustrates a standard workflow for a fluorescence-based calcium flux assay.

HTS_Workflow Start Start Cell_Plating Plate cells expressing P2X1 in microtiter plates Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds and controls (NF-449, vehicle) Dye_Loading->Compound_Addition Agonist_Addition Add P2X1 agonist (e.g., ATP) to stimulate the receptor Compound_Addition->Agonist_Addition Signal_Detection Measure fluorescence intensity (e.g., using FLIPR or plate reader) Agonist_Addition->Signal_Detection Data_Analysis Analyze data to identify hits (compounds that modulate P2X1 activity) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: HTS Workflow for P2X1 Modulators.

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Flux Assay for P2X1 Antagonists

This protocol describes a homogenous, fluorescence-based calcium flux assay in a 384-well format suitable for HTS to identify P2X1 receptor antagonists.

Materials:

  • HEK293 cells stably expressing the human P2X1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 NW, FLIPR Calcium 6 Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • NF-449 (positive control antagonist)

  • ATP (agonist)

  • Test compounds

  • Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the P2X1-expressing HEK293 cells into poly-D-lysine coated 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye working solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates.

    • Add 20 µL of the dye working solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and NF-449 in the assay buffer. The final concentration of DMSO should be kept below 0.5%.

    • Add 10 µL of the diluted test compounds or NF-449 to the respective wells. For control wells, add 10 µL of assay buffer with DMSO (vehicle control) or a known concentration of NF-449 (positive control).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Prepare an ATP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.

    • Place the assay plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.

    • Initiate the reading and, after establishing a stable baseline, inject 10 µL of the ATP solution into each well.

    • Continue to record the fluorescence signal for at least 60 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration by comparing the peak fluorescence response in the presence of the compound to the response of the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for active compounds.

Protocol 2: Voltage-Sensitive Dye Assay for P2X1 Modulators

An alternative to calcium flux assays is the use of fluorescent voltage-sensitive dyes that report changes in membrane potential upon ion channel opening.[2] This method can detect both agonists and antagonists.

Materials:

  • P2X1-expressing cells

  • 384-well microplates

  • Voltage-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer

  • NF-449 (control antagonist)

  • ATP (control agonist)

  • Test compounds

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Plate cells as described in Protocol 1.

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's protocol.

    • Remove the culture medium and add 20 µL of the dye solution to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Compound and Agonist Addition:

    • For antagonist screening, pre-incubate the cells with test compounds and NF-449 as described in Protocol 1 before adding the agonist (ATP).

    • For agonist screening, add the test compounds directly to the dye-loaded cells.

    • Use a fluorescence plate reader to measure the change in fluorescence intensity upon addition of compounds and/or agonist.

  • Data Analysis:

    • Analyze the fluorescence data to identify compounds that either elicit a response on their own (agonists) or inhibit the response to ATP (antagonists).

    • Determine AC50 values for agonists and IC50 values for antagonists.

Conclusion

NF-449 serves as an indispensable tool for the development and validation of high-throughput screening assays for P2X1 receptor modulators. The detailed protocols and application notes provided herein offer a robust framework for researchers to initiate and conduct successful HTS campaigns, ultimately accelerating the discovery of novel therapeutics targeting the P2X1 receptor. The use of fluorescence-based calcium flux or membrane potential assays provides sensitive and reliable methods for identifying and characterizing new P2X1 modulators in a high-throughput format.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of NF-449.

Frequently Asked Questions (FAQs)

Q1: What is NF-449?

A1: NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] It is also known to be a selective antagonist for the Gsα-subunit of G proteins.[1][2] These properties make it a valuable tool for research in areas such as thrombosis and signal transduction.[2]

Q2: What is the recommended solvent for reconstituting NF-449?

A2: The recommended solvents for NF-449 are aqueous-based. Water and Phosphate-Buffered Saline (PBS, pH 7.2) are the most commonly cited solvents.[2][3]

Q3: What is the maximum solubility of NF-449 in these solvents?

A3: The maximum solubility can vary slightly between suppliers and batches. However, general solubility guidelines are summarized in the table below. It is always recommended to consult the batch-specific Certificate of Analysis for the most accurate data.

Q4: How should I store the solid compound and its solutions?

A4:

  • Solid: The lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for multiple years.[2][3] Some suppliers state that storage at room temperature is also acceptable. Always refer to the vial for specific storage recommendations.

  • Solutions: NF-449 solutions are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment.[1] Long-term storage of solutions is not advised.[3] If temporary storage is unavoidable, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[4]

Q5: I dissolved NF-449, but the solution is cloudy or has formed a precipitate. What should I do?

A5: This may indicate that the maximum solubility has been exceeded or that the solution is degrading.

  • Ensure you have not exceeded the recommended concentrations (see table below).

  • To aid dissolution, you can try gentle warming in a water bath, vortexing, or brief sonication.

  • Given the instability of NF-449 in solution, precipitation can occur over time.[1] Always prioritize using freshly prepared solutions.

Q6: Why is the molecular weight on my batch-specific Certificate of Analysis different from the theoretical value?

A6: NF-449 is often supplied with a high degree of hydration and may contain some residual salts from synthesis. This can vary from batch to batch, affecting the actual molecular weight. For preparing solutions of a precise molarity, it is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis.

Q7: Can I use DMSO to dissolve NF-449?

A7: Currently, there is no available data from major suppliers recommending DMSO as a solvent for NF-449. The compound's high polarity and multiple sulfonate groups suggest poor solubility in organic solvents like DMSO. Aqueous buffers such as water or PBS are the recommended solvents.

Solubility Data

The following table summarizes the known solubility of NF-449 in recommended solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)
Water25 mg/mL~16.6 mM
PBS (pH 7.2)10 mg/mL[2]~6.6 mM

Note: Molar concentrations are calculated using the theoretical molecular weight of 1505.06 g/mol and may vary. Use the batch-specific molecular weight for precise calculations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Compound • Concentration exceeds maximum solubility.• Insufficient mixing.• Incorrect solvent used.• Prepare a more dilute solution.• Vortex or sonicate the solution briefly.• Use recommended aqueous solvents like water or PBS.
Precipitation in Solution • Solution instability and degradation.• Storage at an improper temperature.• Exceeded solubility during dilution.Prepare solutions fresh before each experiment. [1]• If short-term storage is necessary, aliquot and store at -20°C for no longer than one month.[4]• Ensure the final concentration in your experimental buffer is below the solubility limit.
Inconsistent Experimental Results • Inaccurate stock concentration due to hydration.• Degradation of the compound in solution.• Use the batch-specific molecular weight from the Certificate of Analysis for all molarity calculations.• Always use freshly prepared solutions to ensure compound integrity.

Experimental Protocols

Protocol: Preparation of a 10 mM NF-449 Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution using water as the solvent.

Materials:

  • NF-449 solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Acclimatize the Vial: Before opening, allow the vial of NF-449 to equilibrate to room temperature for at least 60 minutes to prevent condensation.[4]

  • Calculate Required Mass: Use the batch-specific molecular weight (MW) from the Certificate of Analysis. For this example, we will use the theoretical MW of 1505.06 g/mol .

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

    • To make 1 mL of a 10 mM solution:

    • Mass (mg) = 1 mL x 10 mM x 1505.06 / 1000 = 15.05 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of NF-449 and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity water to the tube.

  • Dissolve: Close the tube tightly and vortex thoroughly. If the compound does not dissolve completely, brief sonication or gentle warming in a water bath can be used. Ensure the final solution is clear and free of particulates.

  • Use Immediately: Due to the instability of NF-449 in solution, it is highly recommended to use this stock immediately for your experiments.

Visualizations

Experimental Workflow & Signaling Pathways

cluster_0 Workflow: NF-449 Stock Solution Preparation start Start acclimatize Acclimatize vial to room temperature start->acclimatize calculate Calculate required mass (use batch-specific MW) acclimatize->calculate weigh Weigh NF-449 calculate->weigh add_solvent Add aqueous solvent (e.g., Water, PBS) weigh->add_solvent dissolve Dissolve compound (vortex/sonicate if needed) add_solvent->dissolve check Is solution clear? dissolve->check check->dissolve No use_now Use solution immediately in experiment check->use_now Yes end End use_now->end

Caption: Experimental workflow for preparing NF-449 stock solutions.

cluster_1 NF-449 Mechanism: P2X1 Receptor Antagonism ATP ATP (Agonist) P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds & Activates Activation Channel Opening & Cation Influx P2X1->Activation NF449 NF-449 (Antagonist) This compound->P2X1 Binds & Blocks Block Blockade

Caption: NF-449 blocks ATP from activating the P2X1 ion channel.

cluster_2 NF-449 Mechanism: Gsα Pathway Inhibition GPCR GPCR (e.g., β-adrenergic R.) G_Protein Gs Protein (αβγ Trimer) GPCR->G_Protein Activates Gs_alpha Gsα-GTP (Active) G_Protein->Gs_alpha GDP/GTP Exchange AC Adenylyl Cyclase Gs_alpha->AC Stimulates cAMP cAMP Production AC->cAMP This compound NF-449 This compound->G_Protein Prevents Gsα activation

Caption: NF-449 prevents the activation of the Gsα subunit.

References

Technical Support Center: Overcoming Poor Cell Permeability of NF-449

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NF-449. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of NF-449 in in vitro cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is NF-449 and what is its primary mechanism of action?

A1: NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] As a large and highly polar molecule, it is designed to act on these cell surface receptors.[2] P2X1 receptors are ligand-gated ion channels that, upon activation by extracellular ATP, allow the influx of cations like Ca²⁺ and Na⁺, leading to various cellular responses.[3][4] NF-449 blocks this activation, thereby inhibiting downstream signaling.

Q2: Why am I not observing the expected intracellular effects of NF-449 in my cell culture experiments?

A2: The primary reason for a lack of intracellular effects is the poor cell permeability of NF-449. Its large size (molecular weight >1320 g/mol ) and highly polar nature make it unlikely to passively diffuse across the cell membrane to engage with potential intracellular targets.[2] Therefore, if your experimental hypothesis relies on an intracellular site of action, you will likely need to employ a strategy to facilitate its entry into the cell.

Q3: Is NF-449 stable in standard cell culture media?

A3: While specific data on the long-term stability of NF-449 in various cell culture media is limited, its chemical structure as a polysulfonated aromatic compound suggests reasonable stability in aqueous solutions at physiological pH. However, it is always good practice to prepare fresh solutions and minimize the time the compound spends in media before and during the experiment. For critical long-term experiments, a stability test is recommended.

Q4: Are there any cell-permeable alternatives to NF-449 that are also selective for P2X1 receptors?

A4: Currently, there is a lack of commercially available, highly selective P2X1 receptor antagonists with inherently good cell permeability. One research approach to overcome this has been the synthesis of smaller, more permeable fragments of the NF-449 molecule.[2] However, these are not typically available for general purchase. Therefore, for most researchers, the focus remains on enhancing the delivery of the parent NF-449 compound.

Troubleshooting Guide

This guide addresses common issues encountered when using NF-449 in cell culture and provides potential solutions.

Problem Possible Cause Suggested Solution
No observable effect of NF-449 on an expected intracellular target. Poor cell permeability of NF-449.Employ a delivery strategy to enhance intracellular uptake. See the Experimental Protocols section for detailed methods on Liposomal Encapsulation, Reversible Cell Permeabilization, and Electroporation.
High levels of cell death or morphological changes after treatment. Cytotoxicity from the chosen delivery method (e.g., permeabilizing agent or electroporation).Optimize the delivery protocol. For permeabilizing agents, perform a dose-response curve to find the highest concentration with minimal toxicity. For electroporation, optimize voltage and pulse duration.
Inconsistent results between experiments. Instability of NF-449 in culture media over time.Prepare fresh stock solutions of NF-449 for each experiment. Minimize the pre-incubation time of NF-449 in the media before adding it to the cells.
Reversibility of permeabilization.If using a reversible permeabilizing agent like saponin, ensure that NF-449 is present in the media during and immediately after the permeabilization step to allow for its entry before the membrane reseals.
Difficulty dissolving NF-449. Incorrect solvent.NF-449 is soluble in water.[5] Prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) before diluting it into the cell culture medium.

Quantitative Data on Intracellular Delivery

Direct quantitative data on the intracellular concentration of NF-449 following various delivery methods is scarce in the literature. However, studies on suramin, a structurally related polysulfonated compound, indicate that accumulation in intracellular compartments is possible, reaching micromolar concentrations.[6] The following table provides an estimated comparison of potential intracellular delivery outcomes based on data from similar molecules and general expectations for these techniques.

Delivery Method Reported Intracellular Concentration of Similar Molecules (e.g., Suramin) Potential Advantages Potential Disadvantages
Liposomal Delivery Can achieve high encapsulation efficiency for hydrophilic drugs.Protects NF-449 from degradation; can be optimized for targeted delivery.Requires formulation and characterization; uptake efficiency can be cell-type dependent.
Reversible Permeabilization (Saponin) Method allows for the entry of macromolecules.Simple and quick procedure; reversible membrane disruption.Potential for loss of intracellular components; requires careful optimization to minimize cytotoxicity.
Electroporation High delivery efficiency reported for a wide range of molecules.Rapid delivery; effective for a broad range of cell types.Can cause significant cell death if not optimized; requires specialized equipment.

Disclaimer: The intracellular concentrations are estimates based on studies with similar molecules (suramin) and should be experimentally verified for NF-449 in your specific cell system.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of NF-449

This protocol is a starting point for the encapsulation of the hydrophilic NF-449 using the thin-film hydration method.

Materials:

  • NF-449

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Sterile, nuclease-free water or PBS

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Method:

  • Dissolve the lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of NF-449 in sterile water or PBS. The concentration of NF-449 should be determined based on the desired final concentration and encapsulation efficiency.

  • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • The resulting liposome suspension can be used to treat cells in culture.

Protocol 2: Reversible Cell Permeabilization with Saponin

This protocol is adapted for the transient permeabilization of adherent cells to allow the entry of NF-449.

Materials:

  • Adherent cells in culture

  • NF-449

  • Saponin

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

Method:

  • Prepare a stock solution of saponin (e.g., 1 mg/mL in PBS).

  • Prepare a working solution of NF-449 in complete culture medium at the desired final concentration.

  • Wash the cells once with sterile PBS.

  • Prepare a permeabilization buffer by adding saponin to the NF-449-containing medium. A starting concentration of 25-50 µg/mL of saponin is recommended, but this should be optimized for your cell type to ensure high viability.

  • Incubate the cells with the saponin/NF-449 medium for a short period (e.g., 5-10 minutes) at 37°C.

  • Remove the permeabilization buffer and replace it with fresh, NF-449-containing medium (without saponin).

  • Incubate the cells for the desired experimental duration.

Protocol 3: Electroporation for NF-449 Delivery

This protocol provides general guidelines for delivering NF-449 into cells in suspension using electroporation. Parameters must be optimized for your specific cell type and electroporator.

Materials:

  • Cells in suspension

  • NF-449

  • Electroporation buffer (low ionic strength)

  • Electroporation cuvettes

  • Electroporator

Method:

  • Harvest and wash the cells, then resuspend them in cold electroporation buffer at a specific density (e.g., 1 x 10⁶ cells/mL).

  • Add NF-449 to the cell suspension at the desired final concentration.

  • Transfer the cell/NF-449 mixture to a pre-chilled electroporation cuvette.

  • Apply an electrical pulse using parameters optimized for your cell line. Start with manufacturer-recommended settings and adjust as needed to maximize uptake and viability.

  • After electroporation, allow the cells to recover on ice for 10-15 minutes.

  • Gently transfer the cells to pre-warmed complete culture medium and plate for your experiment.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Antagonizes Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream Response Cellular Responses (e.g., Contraction, Secretion) Downstream->Response experimental_workflow start Start: Poorly permeable NF-449 delivery_method Choose Delivery Method start->delivery_method liposomes Liposomal Encapsulation delivery_method->liposomes permeabilization Reversible Permeabilization delivery_method->permeabilization electroporation Electroporation delivery_method->electroporation optimization Optimize Delivery Parameters (Concentration, Time, Voltage) liposomes->optimization permeabilization->optimization electroporation->optimization treatment Treat Cells with NF-449 Formulation optimization->treatment assay Perform Cellular Assay treatment->assay end End: Measure Intracellular Effect assay->end

References

troubleshooting unexpected results with NF-449 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NF-449.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NF-449?

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] It acts as a reversible competitive antagonist at the P2X1 receptor.[2]

Q2: What are the known off-target effects of NF-449?

While highly selective for the P2X1 receptor, NF-449 has been observed to have several off-target effects, particularly at higher concentrations. These include:

  • Antagonism of other P2Y receptors: NF-449 can also antagonize P2Y receptors, but with lower potency compared to its action on P2X1.[3][4]

  • Gsα-selective G protein antagonism: NF-449 can act as a selective antagonist for the Gsα subunit of G proteins.[5]

  • Inhibition of Inositol pentakisphosphate 2-kinase (IP5K): NF-449 has been identified as an inhibitor of IP5K, an enzyme involved in inositol phosphate signaling.[6][7]

  • Inhibition of Adenylosuccinate Lyase (ADSL): Research has shown that NF-449 can inhibit the enzyme ADSL.

Q3: What is the solubility and stability of NF-449?

NF-449 is soluble in water. It is important to note that the product is often supplied with a high degree of hydration and may contain residual NaCl, with the exact amounts varying between batches.

Troubleshooting Unexpected Experimental Results

Q4: My dose-response curve for P2X1 inhibition is not as expected. What could be the cause?

An unexpected dose-response curve could be due to a few factors:

  • P2X1 Receptor Sensitization: At certain concentrations and specific ATP-to-NF-449 ratios, NF-449 can paradoxically sensitize the P2X1 receptor instead of inhibiting it.[8] This is particularly relevant in washed platelet experiments where endogenous ATP levels can influence the outcome.[8]

  • Competitive Antagonism: Since NF-449 is a competitive antagonist, its inhibitory effect can be overcome by high concentrations of the agonist (ATP).[2] Ensure your agonist concentration is appropriate for the intended inhibition.

  • Off-target effects: At higher concentrations, off-target effects on other receptors or signaling molecules could interfere with the expected P2X1 inhibition, leading to a complex dose-response relationship.

Q5: I am observing effects on cAMP levels in my experiment. Is this related to NF-449?

Yes, this is a known off-target effect. NF-449 is a Gsα-selective antagonist, which can inhibit the activation of adenylyl cyclase and consequently reduce cAMP production.[5] If your experimental system involves Gsα-coupled receptors, this off-target activity of NF-449 could lead to unexpected changes in cAMP levels.

Q6: I am seeing unexpected results in my platelet aggregation assay. Why might this be?

The effect of NF-449 on platelet aggregation is complex and dose-dependent:

  • Selective P2X1 inhibition: At lower, selective concentrations, NF-449 can reduce collagen-induced platelet aggregation, confirming the role of P2X1 in this process.[3]

  • Inhibition of P2Y1 receptors: At higher concentrations, NF-449 also antagonizes the P2Y1 receptor, which can further inhibit ADP-induced platelet aggregation.[4]

  • Minimal effect on P2Y12: NF-449 is a very weak antagonist of the P2Y12 receptor.[3]

Therefore, the observed effect on platelet aggregation will depend on the agonist used and the concentration of NF-449.

Q7: Could NF-449 be affecting cellular processes beyond receptor signaling?

Yes, the inhibition of IP5K by NF-449 can have broader cellular consequences.[6][7] IP5K is involved in the synthesis of inositol hexakisphosphate (IP6), a signaling molecule with roles in various cellular processes, including DNA repair, mRNA export, and regulation of cullin-RING ligases.[6] Disruption of this pathway could lead to unexpected phenotypes in long-term experiments or in specific cellular contexts.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50/pIC50) of NF-449 at Various Targets

TargetSpecies/SystemIC50 / pIC50Reference
P2X Receptors
rP2X1Recombinant Rat0.28 nM[1]
hP2X1Recombinant Human0.05 nM[2]
rP2X1+5Recombinant Rat0.69 nM[1]
rP2X2Recombinant Rat47,000 nM[1]
rP2X2+3Recombinant Rat120 nM[1]
rP2X3Recombinant Rat1,820 nM[1]
rP2X4Recombinant Rat> 300,000 nM[1]
hP2X7Recombinant Human40,000 nM[2]
P2Y Receptors
P2Y1Guinea-pig ileumpIC50 = 4.85[9]
P2Y1Washed human platelets5.8 µM[3]
P2Y2HEK 293 cellspIC50 = 3.86[9]
P2Y11pIC50 < 4.5[10]
P2Y12Washed human plateletsVery weak antagonist[3]
Other Targets
GsαLow micromolar range[5]
IP5KHumanMore potent than suramin[6]
ADSLRecombinant Human1.4 µM
HMGA20.43 µM

Key Experimental Protocols

Protocol 1: Platelet Aggregation Assay

This protocol is adapted for evaluating the effect of NF-449 on platelet aggregation induced by various agonists.

1. Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • NF-449 stock solution

  • Platelet agonists (e.g., ADP, collagen, α,β-methylene ATP)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline

  • Light Transmission Aggregometer

2. Methods:

  • PRP and PPP Preparation:

    • Collect whole blood into sodium citrate tubes.

    • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add the desired concentration of NF-449 or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

NF-449 Specific Considerations:

  • When investigating P2X1-mediated aggregation (using α,β-methylene ATP as an agonist), it is crucial to include apyrase in the washed platelet preparation to prevent receptor desensitization by ATP released from platelets.[3]

  • Be mindful of the dose-dependent effects of NF-449. Use a concentration range that allows for the differentiation between P2X1 and P2Y1 antagonism.

Protocol 2: Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to P2X1 receptor activation and its inhibition by NF-449.

1. Materials:

  • Cultured cells expressing P2X1 receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NF-449 stock solution

  • P2X1 agonist (e.g., ATP, α,β-methylene ATP)

  • Fluorescence microscope with an imaging system

2. Methods:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in HBSS.

    • Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Acquire a baseline fluorescence signal.

    • Add the desired concentration of NF-449 and incubate for a few minutes.

    • Add the P2X1 agonist to stimulate the cells.

    • Record the changes in fluorescence intensity over time.

NF-449 Specific Considerations:

  • The competitive nature of NF-449 means that the level of inhibition will be dependent on the agonist concentration used.[2]

  • Pre-incubation time with NF-449 may need to be optimized for your specific cell type and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neurotransmission) Ca_ion->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF-449.

Off_Target_Pathways cluster_Gs Gsα Signaling cluster_IP5K IP5K Pathway This compound NF-449 Gs_alpha Gsα This compound->Gs_alpha Inhibits IP5K IP5K This compound->IP5K Inhibits AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP IP6 IP6 IP5K->IP6 Downstream Downstream Effects (e.g., DNA repair, mRNA export) IP6->Downstream

Caption: Known Off-Target Pathways of NF-449.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Cell/Platelet Suspension C Pre-incubate with NF-449/Vehicle A->C B Prepare NF-449 and Agonist Solutions B->C D Add Agonist C->D E Measure Response (Aggregation/Calcium Signal) D->E F Generate Dose-Response Curves E->F G Calculate IC50/pIC50 Values F->G

Caption: General Experimental Workflow for Studying NF-449 Effects.

References

Technical Support Center: Optimizing NF-449 Dosage for Maximum P2X1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NF-449 for maximal and selective P2X1 receptor inhibition.

Frequently Asked Questions (FAQs)

Q1: What is NF-449 and what is its primary mechanism of action?

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] It acts as a competitive antagonist, competing with ATP for the same binding site on the P2X1 receptor.[2] This inhibition prevents the influx of cations, such as calcium, that is normally triggered by ATP binding.

Q2: What is the recommended starting concentration for NF-449 in P2X1 inhibition experiments?

For selective inhibition of P2X1 receptors in functional assays, such as those involving human platelets, a concentration range of 0.3 µM to 1 µM is recommended.[3] This range has been shown to achieve almost complete blockade of P2X1-mediated responses with minimal effects on P2Y receptors.[3] However, the optimal concentration will depend on the specific experimental conditions, particularly the concentration of the agonist (ATP) being used.

Q3: How should I prepare and store NF-449 stock solutions?

NF-449 is soluble in water. For stock solutions, it is recommended to dissolve the compound in high-purity water. Due to a high degree of hydration and potential residual NaCl, it is important to refer to the batch-specific Certificate of Analysis for the net product content to ensure accurate concentration calculations.[1] It is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C for a short period, though fresh preparations are always preferred to ensure maximum potency.

Q4: Is NF-449 selective for the P2X1 receptor?

NF-449 displays high selectivity for the P2X1 receptor over other P2X and P2Y subtypes.[1] However, at higher concentrations, off-target effects can be observed. For instance, it can antagonize the P2Y1 receptor with an IC50 in the micromolar range and has also been reported to inhibit the Gsα G-protein subunit, adenylosuccinate lyase (ADSL), and inositol pentakisphosphate 2-kinase (IP5K).[4][5][6]

Troubleshooting Guides

Issue 1: No or weak inhibition of P2X1 activity observed.
Possible Cause Troubleshooting Step
Degraded NF-449 Prepare a fresh stock solution of NF-449 in high-purity water immediately before the experiment.
Suboptimal NF-449 Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range of 0.1 nM to 10 µM.
High ATP Concentration As a competitive antagonist, the inhibitory effect of NF-449 can be overcome by high concentrations of the agonist (ATP).[2] Determine the EC50 of ATP in your assay and use a concentration at or near the EC50 for inhibition studies.
P2X1 Receptor Desensitization P2X1 receptors are known to desensitize rapidly in the presence of ATP.[7] In platelet studies, include apyrase (an enzyme that degrades ATP) in your buffer to prevent desensitization by endogenous ATP.[3]
Incorrect Experimental Protocol Ensure all steps of your experimental protocol are followed correctly, including incubation times, reagent concentrations, and cell handling procedures.
Issue 2: Inconsistent or not reproducible results.
Possible Cause Troubleshooting Step
Variability in NF-449 Solution Prepare a single, larger batch of fresh NF-449 stock solution for a set of experiments to minimize variability between preparations.
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
Inconsistent Agonist Concentration Prepare a fresh, single batch of ATP solution for your experiments to ensure consistent agonist stimulation.
Platelet Activation State When working with platelets, ensure consistent handling and preparation methods to avoid premature activation, which can affect P2X1 receptor responsiveness.
Issue 3: Suspected off-target effects.
Possible Cause Troubleshooting Step
High Concentration of NF-449 Use the lowest effective concentration of NF-449 that provides maximal P2X1 inhibition. A thorough dose-response analysis is crucial. For selective P2X1 inhibition in platelets, concentrations between 0.3-1 µM are recommended.[3]
Inhibition of P2Y1 or P2Y12 Receptors At higher concentrations, NF-449 can inhibit P2Y1 and, to a lesser extent, P2Y12 receptors.[5] To confirm the observed effect is P2X1-specific, use selective antagonists for P2Y1 (e.g., MRS2179) and P2Y12 (e.g., cangrelor) as controls.[3]
Inhibition of Gsα Subunit NF-449 is a known antagonist of the Gsα subunit.[1] To test for this off-target effect, you can measure cAMP levels in your cells. A Gsα-mediated pathway would be inhibited by NF-449.
Inhibition of ADSL or IP5K NF-449 has been shown to inhibit adenylosuccinate lyase (ADSL) and inositol pentakisphosphate 2-kinase (IP5K).[4][6] If your experimental system involves these enzymes, consider using alternative P2X1 antagonists or designing control experiments to assess the contribution of these off-target effects.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of NF-449 at P2X1 and Other Receptors

ReceptorSpeciesIC50 ValueReference
P2X1 Rat (recombinant)0.28 nM[1]
Human (recombinant)0.05 nM[2]
Human (platelets, Ca2+ influx)pA2 = 7.2[5]
P2Y1 Human (platelets, Ca2+ rise)5.8 µM[5]
Gsα -Gsα-selective antagonist[1]
ADSL Human (recombinant)1.4 µM[4]
IP5K HumanMore potent than suramin[6]

Detailed Experimental Protocols

Protocol 1: Calcium Influx Assay in P2X1-Expressing HEK293 Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to P2X1 activation and its inhibition by NF-449 using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human P2X1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • ATP solution

  • NF-449 solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed P2X1-HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • NF-449 Incubation: Add HBSS containing the desired concentrations of NF-449 (or vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the ATP solution (at a final concentration close to its EC50) into the wells.

    • Continue to record the fluorescence signal for at least 60 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the control (vehicle-treated) wells.

    • Plot the normalized response against the log of the NF-449 concentration to determine the IC50 value.

Protocol 2: Platelet Aggregation Assay

This protocol describes how to measure the effect of NF-449 on ATP-induced platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human blood in sodium citrate tubes

  • Apyrase (from potato)

  • Tyrode's buffer

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ATP solution

  • NF-449 solution

  • Light transmission aggregometer

Procedure:

  • PRP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Apyrase Treatment: Add apyrase to the PRP (e.g., 1 U/mL) to prevent P2X1 receptor desensitization by endogenous ATP and incubate for a few minutes.

  • NF-449 Incubation: Add the desired concentrations of NF-449 (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place a cuvette with the pre-incubated PRP sample into the aggregometer at 37°C with stirring.

    • Add the ATP solution to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum aggregation percentage is determined from the aggregation curve.

    • Plot the maximum aggregation against the log of the NF-449 concentration to determine the IC50 value.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Inhibits (Competitive) Ca_ion Ca²⁺ P2X1->Ca_ion Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_ion->Cellular_Response Triggers

Caption: P2X1 receptor signaling and inhibition by NF-449.

Experimental_Workflow_Calcium_Influx start Seed P2X1-HEK293 Cells dye_loading Load with Calcium Indicator Dye start->dye_loading wash1 Wash Cells dye_loading->wash1 nf449_incubation Incubate with NF-449 wash1->nf449_incubation read_baseline Read Baseline Fluorescence nf449_incubation->read_baseline atp_injection Inject ATP read_baseline->atp_injection read_response Record Fluorescence Response atp_injection->read_response analysis Data Analysis (IC50) read_response->analysis

Caption: Workflow for a P2X1 calcium influx assay.

Troubleshooting_Logic_No_Inhibition start No P2X1 Inhibition Observed check_this compound Is NF-449 solution fresh? start->check_this compound prepare_fresh Prepare fresh NF-449 solution check_this compound->prepare_fresh No check_concentration Is NF-449 concentration optimal? check_this compound->check_concentration Yes dose_response Perform dose-response curve check_concentration->dose_response No check_atp Is ATP concentration too high? check_concentration->check_atp Yes lower_atp Use ATP at EC50 check_atp->lower_atp Yes check_desensitization Is P2X1 desensitized? check_atp->check_desensitization No add_apyrase Add apyrase (for platelets) check_desensitization->add_apyrase Yes review_protocol Review experimental protocol check_desensitization->review_protocol No

References

minimizing off-target effects of NF-449 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of NF-449 in cellular assays.

Frequently Asked Questions (FAQs)

1. What is NF-449 and what is its primary target?

NF-449 is a potent and highly selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] It is widely used in research to investigate the physiological and pathophysiological roles of P2X1 receptors in various cellular processes.

2. What are the known off-target effects of NF-449?

The primary off-target effects of NF-449 include antagonism of other P2X and P2Y receptor subtypes, as well as inhibition of Gs alpha (Gsα) protein signaling.[2][3] At higher concentrations, NF-449 can also inhibit the DNA-binding activity of HMGA2 and inositol-1,4,5-trisphosphate 3-kinase (IP5K).[4][5]

3. What is the recommended working concentration for NF-449 in cellular assays?

The optimal working concentration of NF-449 is highly dependent on the cell type and the specific assay being performed. To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired P2X1 inhibition. It is recommended to perform a dose-response curve to determine the IC50 for P2X1 inhibition in your specific experimental system. As a starting point, concentrations in the low nanomolar range (e.g., 1-100 nM) are often sufficient to achieve selective P2X1 antagonism.[6][7]

4. How should I prepare and store NF-449 stock solutions?

NF-449 is soluble in water.[4] For a 10 mM stock solution, dissolve 15.05 mg of NF-449 (assuming a molecular weight of 1505.06 g/mol ) in 1 mL of sterile, nuclease-free water. The molecular weight may vary between batches due to hydration, so always refer to the manufacturer's certificate of analysis. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in my assay.

  • Question: I am observing variable or unexpected results in my experiments with NF-449. What could be the cause?

  • Answer:

    • Off-target effects: At higher concentrations, NF-449 can interact with other receptors and signaling proteins.[2][3] To confirm that the observed effect is due to P2X1 inhibition, consider the following control experiments:

      • Use a structurally different P2X1 antagonist: Employ another selective P2X1 antagonist with a different chemical structure to see if it replicates the effect.

      • P2X1 knockout/knockdown cells: The most definitive control is to use cells where the P2X1 receptor has been genetically removed (knockout) or its expression is reduced (knockdown via siRNA). The effect of NF-449 should be absent or significantly diminished in these cells.

      • Vary the agonist: If you are studying the inhibition of an agonist-induced response, ensure the agonist you are using is selective for P2X1.

    • Solubility and Stability: NF-449 is a large, polar molecule. Ensure it is fully dissolved in your working solutions. Poor solubility can lead to inconsistent effective concentrations. Prepare fresh dilutions from your stock solution for each experiment.

    • Cell Health: Assess the general health of your cells. The observed effects might be due to cytotoxicity at the concentration of NF-449 used. Perform a cytotoxicity assay to rule this out (see Experimental Protocols section).

Issue 2: Potential Cytotoxicity.

  • Question: I suspect NF-449 might be toxic to my cells. How can I check for this?

  • Answer:

    • Perform a cell viability assay, such as the MTT assay, to determine the cytotoxic potential of NF-449 at the concentrations used in your experiments.

    • Include a vehicle control (the solvent used to dissolve NF-449, typically water) and a positive control for cytotoxicity.

    • If cytotoxicity is observed, lower the concentration of NF-449 or reduce the incubation time.

Issue 3: Distinguishing between P2X1 and Gsα inhibition.

  • Question: My results could be explained by either P2X1 antagonism or inhibition of Gsα signaling. How can I differentiate between these two effects?

  • Answer:

    • Directly measure cAMP levels: The primary downstream effect of Gsα activation is an increase in intracellular cyclic AMP (cAMP).[8] You can perform an adenylyl cyclase activity assay to measure cAMP levels in your cells. If NF-449 is inhibiting Gsα, you would expect to see a decrease in agonist-stimulated cAMP production.

    • Use a Gsα activator: Stimulate the Gsα pathway directly with an agent like cholera toxin or forskolin. If the effect you are observing is due to Gsα inhibition by NF-449, the compound should block the response to these activators.

    • P2X1 knockout/knockdown: As mentioned previously, using cells lacking the P2X1 receptor is the most definitive way to isolate its effects.

Quantitative Data Summary

Table 1: NF-449 Selectivity Profile (IC50/pIC50 values)

TargetSpeciesAssay SystemIC50 / pIC50Reference
P2X1 (On-Target) rat (recombinant)Oocyte inward currentpIC50 = 9.54
human (recombinant)Xenopus oocyteIC50 = 0.05 nM[9]
rat (native)Vas deferens contractionpIC50 = 7.15
P2X Receptor (Off-Target)
rP2X1+5rat (recombinant)-IC50 = 0.69 nM[1]
rP2X2rat (recombinant)-IC50 = 47,000 nM[1]
rP2X2+3rat (recombinant)-IC50 = 120 nM[1]
rP2X3rat (recombinant)Oocyte inward currentpIC50 ≈ 5.6
rP2X4rat (recombinant)-IC50 > 300,000 nM[1]
hP2X7human (recombinant)Xenopus oocyteIC50 = 40 µM[9]
P2Y Receptor (Off-Target)
P2Y1guinea-pig (native)Ileum contractionpIC50 = 4.85
P2Y2human (recombinant)HEK293 cells [Ca2+]ipIC50 = 3.86
P2Y11--pIC50 < 4.5[10]
G Protein (Off-Target)
Gsαratβ-adrenergic receptor couplingEC50 = 7.9 µM[2][11]
Giα-1ratGTP[γS] bindingIC50 = 140 nM[2]

Note: IC50 and pIC50 values can vary depending on the experimental conditions. This table should be used as a guide.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is for measuring changes in intracellular calcium ([Ca2+]i) in response to P2X1 receptor activation and its inhibition by NF-449.

Materials:

  • Cells expressing P2X1 receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • NF-449

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. A typical final concentration for Fura-2 AM is 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Add NF-449 at various concentrations to the designated wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for Fura-2 (ratiometric measurement at 340/380 nm excitation and ~510 nm emission).

    • Establish a baseline fluorescence reading.

    • Inject the P2X1 agonist into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the change in intracellular calcium concentration. Plot the agonist response in the presence of different NF-449 concentrations to determine the IC50.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the effect of NF-449 on platelet aggregation induced by a P2X1 agonist.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP or collagen)

  • NF-449

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Setup:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Use PPP to set the 100% aggregation baseline.

    • Pre-incubate the PRP with various concentrations of NF-449 or vehicle for a specified time (e.g., 5-10 minutes) at 37°C.

  • Measurement:

    • Place the cuvette in the aggregometer and start stirring.

    • Add the P2X1 agonist to induce aggregation and record the change in light transmission over time.

  • Data Analysis: Quantify the extent of platelet aggregation (as a percentage of the PPP baseline). Plot the agonist-induced aggregation in the presence of different NF-449 concentrations to determine its inhibitory effect.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This protocol assesses the off-target effect of NF-449 on Gsα signaling by measuring intracellular cAMP levels.

Materials:

  • Cells expressing a Gsα-coupled receptor (e.g., β-adrenergic receptor)

  • Gsα agonist (e.g., isoproterenol)

  • NF-449

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Stimulation:

    • Seed cells in a suitable plate format according to the cAMP assay kit instructions.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Add various concentrations of NF-449 or vehicle and incubate.

    • Stimulate the cells with a Gsα agonist.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis: Plot the agonist-stimulated cAMP levels in the presence of different NF-449 concentrations to determine if NF-449 inhibits Gsα-mediated adenylyl cyclase activation.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of NF-449 on cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • NF-449

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of NF-449 concentrations for the desired duration (e.g., 24-72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Activates NF449 NF-449 (Antagonist) This compound->P2X1 Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Triggers

Caption: P2X1 receptor signaling pathway and point of inhibition by NF-449.

Gs_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., Isoproterenol) GPCR Gs-Coupled Receptor (e.g., β-adrenergic) Ligand->GPCR Activates G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Gsα ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets NF449_off NF-449 (Off-Target) NF449_off->G_protein Inhibits Gsα

Caption: Gsα signaling pathway and the off-target inhibitory effect of NF-449.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis and Interpretation dose_response Determine NF-449 Dose-Response Curve controls Design Control Experiments (e.g., P2X1 KO, other antagonists) dose_response->controls primary_assay Perform Primary Assay (e.g., Calcium Influx) controls->primary_assay analyze_data Analyze and Compare Data from all assays primary_assay->analyze_data cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) cytotoxicity_assay->analyze_data off_target_assay Perform Off-Target Assay (e.g., cAMP measurement) off_target_assay->analyze_data conclusion Draw Conclusions on On-Target vs. Off-Target Effects analyze_data->conclusion

Caption: Logical workflow for investigating NF-449 effects and minimizing off-target artifacts.

References

Technical Support Center: Troubleshooting NF-449 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NF-449. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of NF-449, a potent and selective P2X1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is NF-449 and what is its primary mechanism of action?

NF-449 is a highly potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).[1][2] It is a suramin analogue and its chemical name is 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakisbenzene-1,3-disulfonic acid, octasodium salt. Due to its high affinity and selectivity, NF-449 is a valuable tool for studying the physiological and pathological roles of P2X1 receptors.[2][3]

Q2: I am observing a different IC50 value for NF-449 than what is reported in the literature. Could this be due to batch-to-batch variability?

Yes, it is possible that the discrepancy in IC50 values could be attributed to batch-to-batch variability. The potency of NF-449 can be influenced by factors such as purity and the presence of any residual impurities from the synthesis process. It is crucial to perform a quality control check on each new batch of NF-449 to verify its potency in your specific assay system.

Q3: How can I validate the potency and consistency of a new batch of NF-449?

To validate a new batch, it is recommended to perform a dose-response curve in your experimental model and calculate the IC50 value. This should be compared to the IC50 value obtained with a previous, validated batch of NF-449 under identical experimental conditions. A significant deviation may indicate a difference in the potency of the new batch.

Q4: My NF-449 solution appears to have poor solubility or precipitates upon storage. What could be the cause?

NF-449 is a large and highly polar molecule.[4] While it is generally soluble in aqueous buffers, its solubility can be influenced by the pH and ionic strength of the solution, as well as the storage conditions. It is advisable to prepare fresh solutions for each experiment and to consult the manufacturer's instructions for recommended solvents and storage conditions. If solubility issues persist, consider preparing a more diluted stock solution and adjusting the final concentration in your assay accordingly.

Q5: I am seeing unexpected off-target effects in my experiments. Could this be related to the specific batch of NF-449 I am using?

While NF-449 is known for its high selectivity for the P2X1 receptor over other P2X and P2Y receptors, batch-to-batch variations in purity could potentially lead to off-target effects.[2][5] If you suspect off-target effects, it is important to include appropriate controls in your experiments. This may involve testing the effect of the vehicle alone and comparing the activity of the new batch against a previously validated batch.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values Between Batches

Possible Cause:

  • Purity Differences: The purity of the compound can vary between synthesis batches.

  • Weighing/Dilution Errors: Inaccurate measurement or serial dilution can lead to incorrect concentrations.

  • Assay Conditions: Variations in experimental conditions (e.g., temperature, incubation time, cell passage number) can affect results.

Troubleshooting Steps:

  • Verify Concentration: Double-check all calculations for stock solution preparation and serial dilutions. If possible, use a spectrophotometric method to confirm the concentration of your stock solution.

  • Standardize Assay Protocol: Ensure that all experimental parameters are kept consistent between experiments.

  • Run a Parallel Comparison: Test the new batch and a previously validated batch side-by-side in the same experiment. This will help to distinguish between batch variability and assay variability.

  • Contact the Supplier: If significant discrepancies persist, contact the supplier and provide them with the batch number and your experimental data.

Issue 2: Poor Solubility or Precipitation

Possible Cause:

  • Incorrect Solvent: The solvent used may not be optimal for NF-449.

  • Low Temperature Storage: The compound may precipitate out of solution at lower temperatures.

  • High Concentration: The stock solution may be too concentrated.

Troubleshooting Steps:

  • Consult Supplier's Data Sheet: Always refer to the manufacturer's recommendations for the appropriate solvent and storage conditions.

  • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by preparing fresh solutions for each experiment.

  • Gentle Warming and Sonication: If precipitation is observed, gentle warming (to 37°C) and brief sonication may help to redissolve the compound.

  • Adjust Stock Concentration: Prepare a less concentrated stock solution to improve solubility.

Quantitative Data Summary

The following table summarizes the reported potency of NF-449 from various studies. This can serve as a reference for the expected range of activity.

ReceptorSpeciesAssay SystemPotency (pIC50)Potency (IC50)Reference
P2X1Rat (native)Vas deferens contraction7.15[2]
P2X1Rat (recombinant)Xenopus oocytes9.540.28 nM[2][6]
P2X1Human (recombinant)Xenopus oocytes0.05 nM[3]
P2X3Guinea Pig (native)Ileum contraction5.04[2]
P2X3Rat (recombinant)Xenopus oocytes~5.6[2]
P2Y1Guinea Pig (native)Ileum contraction4.85[2]
P2Y2Human (recombinant)HEK 293 cells3.86[2]
P2X7Human (recombinant)Xenopus oocytes40 µM[3]

Note: pIC50 = -log(IC50). Higher pIC50 values indicate higher potency.

Experimental Protocols

Protocol: Validation of a New Batch of NF-449 using a Cell-Based Calcium Influx Assay

This protocol describes a general method for determining the IC50 of NF-449 in a cell line endogenously or recombinantly expressing the P2X1 receptor.

1. Cell Culture:

  • Culture cells expressing the P2X1 receptor in appropriate media and conditions.
  • Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the dye loading solution.
  • Incubate the plate at 37°C for 45-60 minutes in the dark.
  • Wash the cells twice with the assay buffer to remove excess dye.

3. Compound Preparation and Addition:

  • Prepare a stock solution of NF-449 in the recommended solvent (e.g., water or DMSO).
  • Perform serial dilutions of NF-449 in the assay buffer to create a range of concentrations for the dose-response curve.
  • Add the different concentrations of NF-449 to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
  • Use a fluorescence plate reader equipped with an injector to add the agonist to the wells.
  • Measure the fluorescence intensity before and after agonist addition.

5. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
  • Plot the normalized response against the logarithm of the NF-449 concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Plating dye_loading Calcium Dye Loading cell_culture->dye_loading pre_incubation Pre-incubation with NF-449 dye_loading->pre_incubation nf449_prep NF-449 Serial Dilution nf449_prep->pre_incubation agonist_addition Agonist Addition pre_incubation->agonist_addition signal_detection Fluorescence Measurement agonist_addition->signal_detection data_normalization Data Normalization signal_detection->data_normalization dose_response_curve Dose-Response Curve Generation data_normalization->dose_response_curve ic50_calculation IC50 Calculation dose_response_curve->ic50_calculation

Caption: Experimental workflow for validating a new batch of NF-449.

p2x1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Activates This compound NF-449 (Antagonist) This compound->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel downstream_effects Downstream Cellular Effects Ca_influx->downstream_effects

Caption: Simplified P2X1 receptor signaling pathway with NF-449.

References

Technical Support Center: Improving the In-vivo Bioavailability of NF-449

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NF-449, a potent and selective P2X1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the in-vivo bioavailability of this compound. Given that NF-449 is a large, highly polar molecule, achieving adequate systemic exposure after oral administration is a significant hurdle.[1] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during your in-vivo experiments with NF-449.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of NF-449 after oral administration. Poor Absorption: Due to its large size and high polarity, NF-449 likely has very low passive diffusion across the gastrointestinal (GI) tract.[1]Formulation Strategies: Consider formulating NF-449 to enhance its absorption. Options include: - Microencapsulation: Encapsulating NF-449 in a protective matrix can shield it from the harsh GI environment and potentially improve its uptake.[2][3][4][5] - Liposomal Formulations: Liposomes can encapsulate hydrophilic molecules like NF-449, protecting them from degradation and facilitating their transport across the intestinal epithelium.[6][7]
Rapid Degradation: NF-449 may be susceptible to rapid degradation in the acidic environment of the stomach or by enzymes in the GI tract.Enteric Coating: Use microencapsulation with pH-sensitive polymers (e.g., Eudragit® series) that only dissolve in the more neutral pH of the small intestine, delivering the drug to the primary site of absorption.[8]Co-administration with Enzyme Inhibitors: While a more complex approach, co-administration with specific enzyme inhibitors could be explored if the metabolic pathways are identified.
High variability in plasma concentrations between experimental subjects. Inconsistent Formulation: The physical properties of the formulation (e.g., particle size, homogeneity) can significantly impact dissolution and absorption.Optimize Formulation: Ensure your formulation method is robust and produces consistent batches. Characterize each batch for key parameters like particle size distribution and encapsulation efficiency.Standardize Administration: Use precise oral gavage techniques and ensure consistent volumes and concentrations are administered to each animal.
Physiological Differences: Factors such as food intake, GI motility, and gut microbiome can vary between animals, affecting drug absorption.Standardize Experimental Conditions: Fast animals overnight before dosing to reduce variability from food effects. Acclimatize animals to handling and gavage procedures to minimize stress-induced physiological changes.
Unexpected pharmacological effects or toxicity. Off-target effects at high concentrations: To compensate for low bioavailability, high doses may be used, potentially leading to off-target activity.Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose and the maximum tolerated dose.Formulation for Targeted Delivery: While challenging for oral administration, advanced formulations could potentially target specific regions of the GI tract for release.
Vehicle/Excipient Toxicity: The solvents or excipients used in the formulation may have their own biological effects. For example, DMSO, a common solvent, can have pleiotropic effects in vivo.[9]Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of NF-449 from those of the formulation components.Use Biocompatible Excipients: Select well-characterized and biocompatible excipients for your formulations.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of NF-449 expected to be low?

NF-449 is a large molecule (molecular weight > 1500 g/mol ) and is highly polar due to its multiple sulfonic acid groups.[1][10] These characteristics are generally associated with poor membrane permeability, which is a key determinant of oral absorption.[11]

2. What are the most promising formulation strategies to improve the in-vivo bioavailability of NF-449?

For large, hydrophilic molecules like NF-449, strategies that protect the drug in the GI tract and enhance its uptake are most promising. These include:

  • Microencapsulation: This involves enclosing NF-449 within a polymer matrix. This can protect it from degradation and the properties of the polymer can be tuned for controlled release.[2][3][4]

  • Liposomal Formulations: Liposomes are lipid vesicles that can encapsulate water-soluble drugs like NF-449 in their aqueous core. They can protect the drug from the harsh environment of the gut and may be taken up by the lymphatic system, bypassing first-pass metabolism.[6][7]

3. What animal model is suitable for in-vivo bioavailability studies of NF-449?

Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[1] The choice between rats and mice may depend on the required blood sampling volume and frequency.

4. How can I quantify the concentration of NF-449 in plasma samples?

A highly sensitive and specific analytical method is required. The recommended approach is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent selectivity and low limits of quantification, which will likely be necessary given the expected low plasma concentrations of NF-449.

5. What are the key pharmacokinetic parameters to determine in a bioavailability study?

The primary parameters to measure are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half. To determine absolute bioavailability, the AUC from oral administration is compared to the AUC from intravenous (IV) administration.[12]

Experimental Protocols

Protocol 1: Preparation of NF-449 Loaded Liposomes

Objective: To encapsulate NF-449 in liposomes to improve its oral bioavailability.

Materials:

  • NF-449

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of NF-449 dissolved in PBS (pH 7.4) by vortexing. The concentration of NF-449 should be determined based on the desired drug loading.

  • Sonication:

    • Sonicate the resulting suspension using a probe sonicator on ice to reduce the size of the liposomes.

  • Extrusion:

    • Extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated NF-449 by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing a known amount of liposomes with a detergent and measuring the NF-449 concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Protocol 2: In-vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated NF-449.

Animals: Male Sprague-Dawley rats (250-300 g).

Groups:

  • Group 1: NF-449 formulation (e.g., liposomal NF-449) administered orally (n=5).

  • Group 2: NF-449 solution in saline administered intravenously (IV) for absolute bioavailability determination (n=5).

  • Group 3: Vehicle control (oral administration) (n=3).

Methodology:

  • Acclimatization and Fasting:

    • Acclimatize rats for at least 3 days before the experiment.

    • Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing:

    • Administer the NF-449 formulation or vehicle orally by gavage at a predetermined dose.

    • For the IV group, administer the NF-449 solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of NF-449 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

P2X1 Receptor Signaling Pathway

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds to Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx depolarization Membrane Depolarization Ca_ion->depolarization cellular_response Downstream Cellular Responses (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->cellular_response Activates Na_ion->depolarization depolarization->cellular_response NF449 NF-449 This compound->P2X1 Antagonist (Blocks ATP binding)

Caption: P2X1 receptor signaling pathway and the inhibitory action of NF-449.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In-vivo Study cluster_evaluation Evaluation start NF-449 Powder formulation Formulation Strategy (e.g., Liposomes, Microencapsulation) start->formulation characterization Physicochemical Characterization (Size, Encapsulation Efficiency) formulation->characterization dosing Oral Administration to Rodents characterization->dosing sampling Blood Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Quantification of NF-449 in Plasma sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability decision Decision: Proceed or Reformulate? bioavailability->decision decision->formulation Reformulate

Caption: Workflow for formulation development and in-vivo bioavailability assessment.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Oral Bioavailability Observed poor_absorption Poor GI Absorption (High Polarity, Large Size) start->poor_absorption degradation GI Degradation (Acidic pH, Enzymes) start->degradation first_pass High First-Pass Metabolism start->first_pass formulation Advanced Formulation (Liposomes, Microencapsulation) poor_absorption->formulation Address with degradation->formulation Address with enteric_coating Enteric Coating degradation->enteric_coating Address with first_pass->formulation Potentially bypass with (e.g., lymphatic uptake) prodrug Prodrug Approach (More Complex) first_pass->prodrug Address with

Caption: Troubleshooting logic for addressing low oral bioavailability of NF-449.

References

addressing NF-449 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing NF-449, this guide provides troubleshooting advice and frequently asked questions to address challenges with its use in experimental buffers, particularly concerning precipitation.

Frequently Asked Questions (FAQs)

Q1: What is NF-449 and what are its key properties?

NF-449 is a potent and selective antagonist of the P2X1 purinergic receptor.[1] It is a large, highly polar molecule, typically supplied as an octasodium salt. Its polysulfonated aromatic structure contributes to its high negative charge and interaction with target proteins.[1]

Q2: What is the general solubility of NF-449?

NF-449 is soluble in water and phosphate-buffered saline (PBS) at pH 7.2.[1][2] Different suppliers report slightly different maximum solubilities in aqueous solutions.

Q3: My NF-449 precipitated after being added to my experimental buffer. What are the potential causes?

Precipitation of NF-449 can be triggered by several factors, often related to the composition of the experimental buffer:

  • Low pH: NF-449 is a polysulfonated compound. In acidic conditions, the sulfonate groups can become protonated, reducing the molecule's overall negative charge and decreasing its solubility in aqueous solutions.

  • Presence of Divalent Cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can form ionic bridges between the negatively charged sulfonate groups of different NF-449 molecules, leading to aggregation and precipitation.

  • Low Ionic Strength: While counterintuitive, a certain concentration of monovalent salts (e.g., NaCl, KCl) can be necessary to shield the repulsive forces between the highly negative NF-449 molecules and prevent them from aggregating. Very low ionic strength buffers may not provide sufficient shielding.

  • High Concentration: Exceeding the solubility limit of NF-449 in a particular buffer system will lead to precipitation.

  • Temperature: Although specific data is limited, significant temperature fluctuations during preparation or storage of NF-449 solutions could potentially affect its stability and solubility.

Q4: How can I prevent NF-449 from precipitating in my buffer?

To maintain NF-449 in solution, consider the following strategies:

  • Optimize Buffer pH: Maintain a neutral to slightly alkaline pH (typically pH 7.2 - 8.0) to ensure the sulfonate groups remain deprotonated and the molecule stays soluble.

  • Control Divalent Cation Concentration: If your experimental design allows, minimize the concentration of divalent cations in your final buffer. If they are essential, consider preparing a more concentrated stock of NF-449 in a divalent-cation-free buffer and adding it to the final buffer just before use.

  • Adjust Ionic Strength: Ensure your buffer has sufficient ionic strength using monovalent salts like NaCl or KCl. A concentration of 50-150 mM is often a good starting point.

  • Use a Co-solvent: For some applications, the inclusion of a small percentage of a co-solvent like DMSO (e.g., 1% v/v) in the final buffer may help to improve the solubility of NF-449.[3]

  • Prepare Fresh Solutions: It is always best practice to prepare NF-449 solutions fresh for each experiment to minimize the risk of degradation or precipitation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding NF-449 stock to the buffer. Buffer incompatibility (pH, divalent cations). 1. Check the pH of your final buffer. Adjust to pH 7.2-8.0 if necessary.2. If your buffer contains high concentrations of Ca²⁺ or Mg²⁺, try preparing the NF-449 stock in a divalent-cation-free buffer and adding it last, with gentle mixing.3. Consider preparing a fresh buffer with a composition known to be compatible with NF-449 (see Experimental Protocols section).
Solution becomes cloudy over time. Slow aggregation or precipitation. 1. Ensure the buffer has adequate ionic strength (50-150 mM NaCl or KCl).2. Store the solution at the recommended temperature and protect it from light. For short-term storage, 2-8°C is often recommended.3. Prepare the solution fresh before each experiment.
Inconsistent experimental results. Partial precipitation or aggregation affecting the active concentration. 1. Before each use, visually inspect the NF-449 solution for any signs of precipitation.2. Gently vortex the solution before taking an aliquot.3. Filter the stock solution through a 0.22 µm filter after preparation to remove any initial insoluble material.

Data Summary

Table 1: Reported Solubilities of NF-449

SolventConcentration (mg/mL)Approximate Molar Concentration (mM)Source
Water2517[2]
Distilled Water10066.4
PBS (pH 7.2)106.6[1]

Note: The molecular weight of NF-449 is approximately 1505.06 g/mol . The actual solubility may vary depending on the specific batch, its degree of hydration, and any residual salts.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM NF-449 Stock Solution in Water

  • Weighing: Accurately weigh the required amount of NF-449 powder. Note: NF-449 can be hygroscopic; handle it in a low-humidity environment if possible.

  • Dissolution: Add the appropriate volume of high-purity, deionized water to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the NF-449 is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • Storage: Store the stock solution in small aliquots at -20°C for long-term storage or at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of NF-449 in a HEPES-based Buffer

This protocol is adapted from a published study.[3]

  • Prepare the Base Buffer:

    • 20 mM HEPES, pH 7.9

    • 50 mM KCl

    • 1 mM MgCl₂

    • 1 mM DTT

    • 1% (v/v) DMSO

  • Dilution: Just before the experiment, thaw an aliquot of the 10 mM NF-449 stock solution.

  • Addition: Add the required volume of the NF-449 stock solution to the base buffer to achieve the desired final concentration.

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.

Visualizations

NF449_Precipitation_Factors cluster_causes Potential Causes of Precipitation cluster_solutions Preventative Measures Low_pH Low pH (Protonation of Sulfonates) Optimal_pH Maintain pH 7.2-8.0 Low_pH->Optimal_pH Counteract with Divalent_Cations High Divalent Cations (e.g., Ca²⁺, Mg²⁺) Control_Cations Minimize Divalent Cations Divalent_Cations->Control_Cations Mitigate by Low_Ionic_Strength Low Ionic Strength Adjust_Ionic_Strength Use 50-150 mM Monovalent Salts Low_Ionic_Strength->Adjust_Ionic_Strength Address by High_Concentration High Concentration Working_Concentration Use Appropriate Working Concentration High_Concentration->Working_Concentration Avoid by

Caption: Factors contributing to NF-449 precipitation and corresponding preventative measures.

NF449_Troubleshooting_Workflow start NF-449 Precipitation Observed check_pH Is buffer pH between 7.2 and 8.0? start->check_pH adjust_pH Adjust pH to 7.2-8.0 check_pH->adjust_pH No check_divalent Does buffer contain high [divalent cations]? check_pH->check_divalent Yes adjust_pH->check_divalent reformulate_buffer Reformulate buffer with lower [divalent cations] or add NF-449 last check_divalent->reformulate_buffer Yes check_ionic_strength Is ionic strength adequate (50-150 mM)? check_divalent->check_ionic_strength No reformulate_buffer->check_ionic_strength adjust_ionic_strength Increase monovalent salt concentration check_ionic_strength->adjust_ionic_strength No prepare_fresh Prepare fresh solution and re-evaluate check_ionic_strength->prepare_fresh Yes adjust_ionic_strength->prepare_fresh end_soluble NF-449 Soluble prepare_fresh->end_soluble Success end_insoluble Consult further literature or manufacturer prepare_fresh->end_insoluble Still Precipitates

Caption: A stepwise workflow for troubleshooting NF-449 precipitation issues.

References

Technical Support Center: Managing NF-449 Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing NF-449, a potent and selective P2X1 receptor antagonist, its inherent autofluorescence can pose a significant challenge in imaging experiments, potentially masking specific signals and complicating data interpretation. This guide provides detailed troubleshooting strategies and frequently asked questions to help you control for NF-449-related autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is NF-449 and why might it be autofluorescent?

NF-449 is a polysulfonated aromatic compound, structurally related to suramin.[1][2] Molecules with such extensive conjugated systems of aromatic rings often exhibit intrinsic fluorescence, or autofluorescence. When the molecule absorbs light, its electrons are excited to a higher energy state. The subsequent return to the ground state can result in the emission of light (fluorescence) at a longer wavelength. While specific excitation and emission spectra for NF-449 autofluorescence are not well-documented in the literature, related compounds suggest it may be broad, potentially interfering with multiple common fluorophore channels.

Q2: How can I determine if the signal I'm seeing is from my fluorescent probe or from NF-449 autofluorescence?

The most critical first step in any imaging experiment involving potentially autofluorescent compounds is to establish proper controls.[3][4][5]

  • Unstained, No NF-449 Control: This sample will reveal the baseline autofluorescence of your cells or tissue itself.

  • Unstained, NF-449 Treated Control: This is the most crucial control. This sample will allow you to isolate and characterize the specific autofluorescence signal originating from NF-449 under your exact experimental conditions (fixation, mounting, etc.).

  • Stained, No NF-449 Control: This shows the signal from your fluorescent probe in the absence of the compound.

By comparing the signal in these control groups, you can unequivocally identify the contribution of NF-449 to the overall fluorescence in your fully treated and stained samples.

Q3: What are the primary strategies to manage autofluorescence from NF-449?

There are four main approaches to mitigate autofluorescence, which can be used alone or in combination:

  • Experimental Design and Spectral Separation: Choosing imaging reagents that are spectrally distinct from the autofluorescence.

  • Photobleaching: Intentionally destroying the autofluorescent signal before acquiring your signal of interest.

  • Chemical Quenching: Using chemical reagents to reduce autofluorescence.

  • Computational Correction: Using software-based methods like spectral unmixing to separate the signals post-acquisition.

Troubleshooting Guides

Problem: High background fluorescence observed in NF-449 treated samples.

This guide provides a systematic workflow to diagnose and mitigate the autofluorescence.

Workflow for Managing NF-449 Autofluorescence

G cluster_0 Step 1: Characterization cluster_1 Step 2: Mitigation Strategy Selection cluster_2 Step 3: Implementation & Refinement start Start: Observe High Background in NF-449 Treated Sample control_samples Prepare Controls: 1. Unstained 2. Unstained + NF-449 3. Stained (no NF-449) start->control_samples image_controls Image Controls on Microscope (Acquire full emission spectrum if possible) control_samples->image_controls is_autofluor Is fluorescence present in 'Unstained + NF-449' control? image_controls->is_autofluor spectral_sep Strategy 1: Spectral Separation is_autofluor->spectral_sep Yes end_ok Problem Solved: Low Background, Clear Signal is_autofluor->end_ok No (Issue is not NF-449 AF) photobleach Strategy 2: Photobleaching spectral_sep->photobleach If overlap is unavoidable spectral_sep->end_ok spectral_unmix Strategy 3: Spectral Unmixing photobleach->spectral_unmix If bleaching is incomplete or affects target signal photobleach->end_ok spectral_unmix->end_ok end_not_ok Problem Persists: Combine Strategies or Re-evaluate Experiment spectral_unmix->end_not_ok

Caption: A decision-making workflow for identifying and mitigating NF-449 autofluorescence.

Strategy 1: Experimental Design & Spectral Separation

The most effective way to deal with autofluorescence is to avoid it altogether by selecting fluorophores that do not overlap with the autofluorescence emission spectrum. Autofluorescence from biological samples and aldehyde fixation is often strongest in the blue and green channels and diminishes at longer wavelengths.[5][6]

Methodology:

  • Characterize NF-449 Autofluorescence: Using your "Unstained + NF-449" control slide, image across all available laser lines and emission filters to determine which channels exhibit the highest autofluorescence.

  • Select Far-Red/Near-Infrared Fluorophores: Choose primary or secondary antibodies conjugated to fluorophores that emit in the far-red (>650 nm) or near-infrared (>750 nm) spectrum.[4][6]

  • Use Bright Fluorophores: For your target of interest, select the brightest available fluorophore (e.g., phycoerythrin (PE) or allophycocyanin (APC) conjugates and their tandems) to maximize the signal-to-noise ratio against any residual background.

  • Optimize Microscope Settings: Use narrow bandpass emission filters where possible to specifically collect light from your chosen fluorophore while excluding light from other sources.[6]

Data Summary: Common Fluorophore Classes and Autofluorescence

Spectral RangeCommon FluorophoresTypical Autofluorescence LevelRecommendation for NF-449 Experiments
UV to Blue DAPI, Hoechst, Alexa Fluor 405Often HighUse only for very bright signals (e.g., nuclear stains).
Green FITC, Alexa Fluor 488, GFPOften HighestAvoid for low-abundance targets if NF-449 AF is strong in this range.
Yellow-Orange PE, TRITC, Alexa Fluor 555/594ModerateBetter than green, but still potentially problematic.
Far-Red Alexa Fluor 647, Cy5, APCLow to MinimalHighly Recommended.
Near-Infrared Alexa Fluor 750, Cy7, APC-Cy7MinimalOptimal Choice for avoiding autofluorescence.
Strategy 2: Photobleaching

Photobleaching is the process by which a fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[7][8] Since autofluorescent molecules are often less photostable than modern synthetic fluorophores, you can selectively destroy the background signal before imaging your target.

Experimental Protocol: Pre-Acquisition Photobleaching

  • Sample Preparation: Prepare your "Unstained + NF-449" control and your fully stained experimental slides.

  • Select Bleaching Channel: On the microscope, select a channel where the NF-449 autofluorescence is strong (e.g., the 488 nm laser line).

  • Expose to High-Intensity Light: Expose a region of your "Unstained + NF-449" slide to continuous, high-intensity laser illumination. Monitor the fluorescence decay over time until it reaches a stable, low level. Note the time required.

  • Bleach Experimental Sample: On your fully stained experimental slide, expose the region of interest to the same high-intensity illumination for the duration determined in step 3.

  • Image Target Fluorophore: Immediately following the photobleaching step, switch to the appropriate laser and filter settings for your specific far-red fluorophore and acquire your image.

Caution: Test this method carefully. Over-bleaching can sometimes damage the tissue or, in rare cases, affect the antigenicity of your target. Always compare with a non-bleached region to ensure your specific signal is not compromised.

Strategy 3: Computational Correction - Spectral Unmixing

If spectral overlap is unavoidable, spectral unmixing can computationally separate the emission signature of NF-449 from the emission signature of your fluorescent probe.[9][10][11][12] This requires a microscope equipped with a spectral detector (typically a multi-anode PMT or a diffraction grating system).

Conceptual Workflow for Spectral Unmixing

G cluster_0 Data Acquisition cluster_1 Software Processing cluster_2 Output ref_af Image 'Unstained + NF-449' (Capture AF Spectrum) unmix_alg Linear Unmixing Algorithm ref_af->unmix_alg ref_probe Image 'Single-Stain Control' (Capture Probe Spectrum) ref_probe->unmix_alg exp_sample Image Experimental Sample (Capture Mixed Spectrum) exp_sample->unmix_alg out_af Separated AF Image unmix_alg->out_af out_probe Separated Probe Image unmix_alg->out_probe

Caption: Process of separating mixed signals using spectral unmixing.

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • On your "Unstained + NF-449" sample, acquire a "lambda stack" or "spectral signature" of the autofluorescence. This is your AF reference spectrum.

    • For each fluorophore in your experiment, prepare a single-stained control slide and acquire its spectral signature. This is your probe reference spectrum.

  • Acquire Experimental Data: Image your fully stained, NF-449-treated sample, ensuring you collect the full emission spectrum for each pixel.

  • Perform Unmixing: In the microscope's software or a dedicated analysis program (like ImageJ/Fiji with the appropriate plugins), use the linear unmixing or spectral deconvolution function.[10] Provide the algorithm with the reference spectra you collected in step 1.

  • Analyze Results: The software will generate separate images, one showing the calculated distribution of the NF-449 autofluorescence and another showing the distribution of your specific probe, free from the background interference. Examine the "residuals" channel, which shows pixels the software could not confidently assign, to gauge the quality of the unmixing.[10]

References

Validation & Comparative

A Comparative Analysis of NF-449 and Other P2X1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Experimental Backing

In the landscape of purinergic signaling research, the P2X1 receptor, an ATP-gated ion channel, plays a critical role in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. Consequently, the development of potent and selective P2X1 receptor antagonists is of significant interest for therapeutic intervention in thrombosis, chronic pain, and other disorders. This guide provides a comparative overview of the potency of a prominent P2X1 antagonist, NF-449, alongside other notable antagonists, supported by experimental data and detailed methodologies.

Potency Comparison of P2X1 Antagonists

NF-449 stands out as a highly potent antagonist of the P2X1 receptor, exhibiting inhibitory concentrations in the sub-nanomolar to low nanomolar range. To provide a clear perspective on its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for NF-449 and other key P2X1 antagonists.

AntagonistReceptor SpeciesIC50 (nM)
NF-449 rat P2X10.28
human P2X10.05
NF023 human P2X1210
NF279 human P2X119
PPADS rat P2X168
Aurintricarboxylic Acid rat P2X18.6

P2X1 Receptor Signaling Pathway

The binding of ATP to the P2X1 receptor triggers the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, which in turn initiates a cascade of downstream signaling events culminating in various physiological responses.

P2X1_Signaling cluster_membrane Plasma Membrane P2X1 P2X1 Receptor Ion_Influx Na+ / Ca2+ Influx P2X1->Ion_Influx Opens Channel ATP ATP ATP->P2X1 Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase [Ca2+]i Increase Ion_Influx->Ca_Increase Downstream Downstream Signaling (e.g., Kinase Activation) Ca_Increase->Downstream Response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Downstream->Response

P2X1 receptor activation and downstream signaling cascade.

Experimental Protocols

The determination of antagonist potency is paramount for comparative analysis. Below are detailed methodologies for key experiments cited in the determination of IC50 values for P2X1 antagonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing ion channel modulators.

Objective: To measure the inhibitory effect of antagonists on ATP-induced currents in oocytes expressing recombinant P2X1 receptors.

Experimental Workflow:

TEVC_Workflow Oocyte_Prep Oocyte Preparation (& Isolation) cRNA_Injection cRNA Injection (P2X1 receptor) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Data_Acquisition Data Acquisition (ATP-induced currents) Voltage_Clamp->Data_Acquisition IC50_Analysis IC50 Determination Data_Acquisition->IC50_Analysis

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X1 receptor subtype (e.g., human or rat).

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential of -50 to -70 mV.

  • Antagonist Application and Data Acquisition:

    • The P2X1 receptor is activated by applying its agonist, ATP (typically at a concentration that elicits a submaximal response, e.g., EC50).

    • To determine the IC50, various concentrations of the antagonist (e.g., NF-449) are pre-applied for a set duration (e.g., 1-5 minutes) before co-application with the ATP agonist.

    • The resulting inward currents are recorded.

  • Data Analysis: The peak inward current in the presence of the antagonist is normalized to the control current (in the absence of the antagonist). The normalized data is then plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This assay is crucial for evaluating the functional effect of P2X1 antagonists on a key physiological process.

Objective: To measure the ability of an antagonist to inhibit platelet aggregation induced by a P2X1 agonist.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

  • Platelet Aggregation Measurement:

    • PRP is placed in an aggregometer cuvette with a stir bar at 37°C.

    • A baseline light transmission is established.

    • The antagonist at various concentrations is added to the PRP and incubated for a specific time.

    • Platelet aggregation is induced by adding a P2X1 agonist, such as α,β-methylene ATP.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value for the antagonist is determined by plotting the inhibition of aggregation against the antagonist concentration.

Conclusion

NF-449 demonstrates exceptional potency as a P2X1 receptor antagonist, with IC50 values in the sub-nanomolar to nanomolar range, making it a valuable tool for in vitro and in vivo studies of P2X1 receptor function.[1] Its potency, particularly for the human P2X1 receptor, surpasses that of other commonly used antagonists such as NF023, NF279, and PPADS. Aurintricarboxylic acid also shows high potency, albeit with a different, allosteric mechanism of action. The choice of antagonist for a particular research application will depend on the specific requirements for potency, selectivity, and mechanism of action. The experimental protocols provided herein offer a foundation for the rigorous and standardized evaluation of these and other P2X1 receptor modulators.

References

NF-449: A Potent and Highly Selective Antagonist of the P2X1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity of NF-449 for the P2X1 Receptor Subtype

For researchers in pharmacology and drug development, the purinergic P2X1 receptor represents a significant therapeutic target, implicated in a range of physiological processes including platelet aggregation, smooth muscle contraction, and neurotransmission.[1] The identification of selective antagonists is crucial for dissecting the specific roles of P2X1 and for the development of targeted therapies. Among the available antagonists, NF-449 has emerged as a particularly potent and selective inhibitor of the P2X1 receptor subtype. This guide provides a comprehensive comparison of NF-449's selectivity for P2X1 over other P2X subtypes, supported by experimental data and detailed protocols.

Unparalleled Selectivity Profile of NF-449

NF-449, a suramin analogue, demonstrates a remarkable preference for the P2X1 receptor, with inhibitory concentrations in the nanomolar and even picomolar range.[2] This high affinity is in stark contrast to its activity at other P2X subtypes, where it is often several orders of magnitude less potent. This selectivity makes NF-449 an invaluable tool for isolating and studying P2X1-mediated signaling pathways.

Quantitative Comparison of NF-449 Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF-449 for various P2X receptor subtypes, compiled from multiple independent studies. The data clearly illustrates the exceptional selectivity of NF-449 for the P2X1 receptor.

P2X SubtypeSpeciesIC50 (nM)Fold Selectivity vs. hP2X1Reference
P2X1 Human (h) ~1 - [3]
P2X1 Human (h) 0.05 - [2][4]
P2X1 Rat (r) 0.28 - [5][6][7]
P2X2Human (h)~1500~1500x[3]
P2X2Rat (r)47,000>47,000x[6]
P2X3Rat (r)1,820>1,820x[6]
P2X4Rat (r)>300,000>300,000x[6]
P2X7Human (h)40,000>40,000x[2][4]

Note: Fold selectivity is calculated relative to the most potent reported IC50 for hP2X1 (~1 nM and 0.05 nM).

The Molecular Basis of P2X1 Selectivity

Research into the structural basis of NF-449's selectivity has revealed the critical role of the cysteine-rich head region of the P2X1 receptor.[3] Chimeric studies, where segments of the P2X1 receptor were swapped with the corresponding regions of the less sensitive P2X2 receptor, have pinpointed a cluster of positively charged amino acid residues in the P2X1 receptor that are absent in P2X2.[3] These residues are believed to interact with the negatively charged sulfonic acid groups of the NF-449 molecule, thereby conferring its high-affinity binding to the P2X1 subtype.[3]

Experimental Validation of NF-449 Selectivity

The selectivity of NF-449 is typically validated using electrophysiological techniques, most commonly the two-electrode voltage clamp (TEVC) method with heterologous expression of P2X receptors in Xenopus laevis oocytes. This system allows for the precise measurement of ion channel activity in response to agonists and antagonists.

Experimental Workflow

The general workflow for assessing the selectivity of a P2X receptor antagonist like NF-449 is depicted in the following diagram:

experimental_workflow Experimental Workflow for P2X Antagonist Selectivity Profiling cluster_preparation Oocyte Preparation and Receptor Expression cluster_electrophysiology Two-Electrode Voltage Clamp (TEVC) Electrophysiology oocyte_prep Xenopus laevis Oocyte Harvest and Preparation crna_injection cRNA Injection of specific P2X subtype (e.g., P2X1, P2X2) oocyte_prep->crna_injection incubation Incubation (2-5 days) to allow for receptor expression crna_injection->incubation tevc_setup Mount oocyte in recording chamber and impale with two electrodes incubation->tevc_setup baseline Establish baseline current recording tevc_setup->baseline agonist_app Apply P2X agonist (e.g., ATP) at a fixed concentration (e.g., EC90) baseline->agonist_app antagonist_app Co-apply agonist with varying concentrations of NF-449 agonist_app->antagonist_app washout Washout of antagonist and agonist antagonist_app->washout data_analysis Data analysis to determine IC50 values washout->data_analysis

Caption: Workflow for determining P2X antagonist selectivity using TEVC.

Detailed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The following protocol provides a detailed methodology for determining the IC50 of NF-449 at different P2X receptor subtypes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from mature female Xenopus laevis frogs.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject each oocyte with cRNA encoding the specific human or rat P2X receptor subtype of interest.

  • Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-5 days to ensure sufficient receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Record whole-cell currents using a suitable voltage-clamp amplifier.

3. Agonist and Antagonist Application:

  • To determine the agonist concentration to be used in the inhibition assay, first establish a dose-response curve for ATP at the expressed P2X receptor subtype to determine the EC50 and EC90 values.

  • For the antagonist assay, apply ATP at a concentration corresponding to the EC90 to elicit a submaximal, reproducible current.

  • Once a stable agonist-induced current is achieved, co-apply the same concentration of ATP with increasing concentrations of NF-449.

  • Allow for a sufficient wash-out period between applications to ensure the receptor has returned to its resting state.

4. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of different concentrations of NF-449.

  • Normalize the current responses in the presence of NF-449 to the control response (agonist alone).

  • Plot the normalized current as a function of the logarithm of the NF-449 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of NF-449 required to inhibit 50% of the agonist-induced current.

5. Schild Analysis (for determining competitive antagonism):

  • To confirm the mechanism of antagonism (e.g., competitive), perform a Schild analysis.

  • Generate full agonist (ATP) dose-response curves in the absence and presence of several fixed concentrations of NF-449.

  • A parallel rightward shift of the dose-response curves with no change in the maximal response is indicative of competitive antagonism.[3]

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity.[2][4]

Signaling Pathway and Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor. This means that it binds to the same site as the endogenous agonist, ATP, thereby preventing the conformational changes required for channel opening and subsequent cation influx. The diagram below illustrates this competitive inhibition.

signaling_pathway Mechanism of NF-449 Competitive Antagonism at the P2X1 Receptor cluster_receptor P2X1 Receptor P2X1 P2X1 Receptor ATP ATP (Agonist) BindingSite Orthosteric Binding Site ATP->BindingSite Binds to This compound NF-449 (Antagonist) This compound->BindingSite Competitively Binds to ChannelOpening Channel Opening BindingSite->ChannelOpening Induces NoResponse No Cellular Response BindingSite->NoResponse Prevents ATP Binding CationInflux Cation Influx (Na+, Ca2+) ChannelOpening->CationInflux CellularResponse Cellular Response CationInflux->CellularResponse

Caption: Competitive antagonism of the P2X1 receptor by NF-449.

References

A Comparative Guide to P2X Receptor Blockade: NF-449 versus Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antagonist is critical for the accurate investigation of P2X receptor signaling. This guide provides a detailed comparison of two commonly used P2X receptor antagonists, NF-449 and suramin, with a focus on their performance, supporting experimental data, and methodologies.

This document outlines the key differences in potency and selectivity between NF-449, a highly selective P2X1 receptor antagonist, and suramin, a non-selective antagonist of P2X receptors. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an informed decision for your research needs.

Quantitative Comparison of Antagonist Potency

The inhibitory potency of NF-449 and suramin varies significantly across different P2X receptor subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their effectiveness and selectivity.

Receptor SubtypeNF-449 IC50 (nM)Suramin IC50 (µM)Reference
P2X1 0.05 - 0.28~1-10[1]
P2X2 47,000~10-30[2]
P2X3 1,820~1-10[2]
P2X4 >300,000>100[2]
P2X5 0.69 (as P2X1+5)-[2]
P2X7 40,000~10-100[1]

Note: IC50 values can vary depending on the experimental conditions, such as the species of the receptor and the agonist concentration used.

Mechanism of Action

NF-449 is a suramin analogue that acts as a competitive antagonist at the human P2X1 receptor.[1] Its high affinity and selectivity are attributed to specific interactions with the receptor's binding site.

Suramin , in contrast, exhibits a more complex and subtype-dependent mechanism of action . While it has been shown to be a non-competitive antagonist at the rat P2X2 receptor, some studies suggest a competitive mechanism at P2X1-like receptors. This highlights the importance of considering the specific P2X receptor subtype when interpreting results obtained with suramin.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP). Their activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of various downstream signaling cascades.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor Ion_Influx Na+ / Ca2+ Influx P2X->Ion_Influx Opens channel ATP Extracellular ATP ATP->P2X Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission, Inflammation) Downstream->Cellular_Response

P2X receptor signaling cascade.

Experimental Protocols

Accurate determination of antagonist potency requires robust experimental methodologies. Below are detailed protocols for two standard techniques used to characterize P2X receptor antagonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the desired human P2X receptor subtype.
  • Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

3. Data Acquisition:

  • Apply the P2X receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC50 to EC80) to establish a baseline current.
  • After a washout period, co-apply the agonist with increasing concentrations of the antagonist (NF-449 or suramin).
  • Record the peak inward current at each antagonist concentration.

4. Data Analysis:

  • Normalize the current responses to the baseline agonist response.
  • Plot the normalized current as a function of the antagonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Measurement

This fluorescence-based assay provides a high-throughput method for assessing P2X receptor activation by measuring changes in intracellular calcium concentration.

1. Cell Preparation:

  • Plate cells stably or transiently expressing the P2X receptor of interest in a 96-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Assay Procedure:

  • Wash the cells to remove excess dye.
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add the antagonist at various concentrations and incubate for a predetermined time.
  • Add the P2X receptor agonist to stimulate calcium influx.
  • Record the change in fluorescence over time.

3. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the ΔF values to the response of the agonist alone.
  • Plot the normalized response against the antagonist concentration and fit the data to determine the IC50.

Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of P2X receptor antagonists.

Antagonist_Screening_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Calcium Imaging) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Start Inactive Compounds Secondary_Screen Secondary Screen (e.g., TEVC) Hit_ID->Secondary_Screen Active Compounds Dose_Response Dose-Response & IC50 Determination Secondary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of P2X Subtypes) Dose_Response->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (Competitive vs. Non-competitive) Selectivity_Panel->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Workflow for P2X antagonist screening.

Conclusion

References

Comparative Analysis of NF-449 Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of NF-449, a potent P2X1 receptor antagonist, across various purinergic receptor subtypes. The information presented herein is supported by experimental data to aid in the objective assessment of its selectivity and potential off-target effects.

Overview of NF-449

NF-449 is a suramin analogue recognized for its high potency and selectivity as an antagonist of the P2X1 purinergic receptor.[1][2] P2X1 receptors are ATP-gated ion channels involved in a variety of physiological processes, including smooth muscle contraction and platelet aggregation.[3] The selectivity of NF-449 for the P2X1 subtype makes it a valuable tool for studying the function of this receptor and a potential lead compound for therapeutic development. However, a thorough understanding of its cross-reactivity with other purinergic receptors, including other P2X subtypes and the G-protein coupled P2Y receptors, is crucial for accurate experimental design and interpretation of results.

Quantitative Analysis of NF-449 Cross-Reactivity

The following tables summarize the inhibitory potency (IC50) and antagonist affinity (pIC50) of NF-449 at various purinergic receptor subtypes. Data has been compiled from multiple studies to provide a comprehensive overview of its selectivity profile.

Table 1: Inhibitory Potency of NF-449 at P2X Receptor Subtypes

Receptor SubtypeSpeciesIC50 (nM)Reference
P2X1Rat0.28[4]
P2X1Human0.05[4]
P2X1+5 (heteromeric)Rat0.69[4]
P2X2Rat47,000[4]
P2X2+3 (heteromeric)Rat120[4]
P2X3Rat1,820[4]
P2X4Rat>300,000[4]
P2X7Human40,000[4]

Table 2: Antagonist Activity of NF-449 at P2Y Receptor Subtypes

Receptor SubtypeSpeciespIC50Reference
P2Y1Guinea Pig4.85[5]
P2Y2Human (HEK293 cells)3.86[5]
P2Y11Human< 4.5[1]

Table 3: Activity of NF-449 on Gsα Protein

TargetActivityIC50Reference
GsαAntagonist~140 nM (for GTPγS binding)[5]

The data clearly indicates that NF-449 is a highly potent and selective antagonist of the P2X1 receptor, with significantly lower potency at other P2X subtypes. Its activity at the tested P2Y receptors is very weak.[1][5] Notably, NF-449 also exhibits antagonist activity at the Gsα subunit of G proteins, an important consideration for potential off-target effects.[5]

Experimental Methodologies

The data presented in this guide were primarily generated using the following key experimental techniques:

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific receptor subtype.

  • Protocol Outline:

    • Oocytes are surgically removed from female Xenopus laevis frogs.

    • The oocytes are injected with cRNA encoding the purinergic receptor of interest.

    • After a 2-7 day incubation period to allow for receptor expression, the oocytes are placed in a recording chamber.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a set level (typically -60 mV).

    • The receptor is activated by applying its agonist (e.g., ATP).

    • The resulting inward current is measured.

    • To determine the inhibitory effect of NF-449, the oocytes are pre-incubated with varying concentrations of the antagonist before the agonist is applied.

    • The reduction in the agonist-induced current is used to calculate the IC50 value of the antagonist.

2. GTPγS Binding Assay:

This biochemical assay measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Protocol Outline:

    • Cell membranes expressing the G protein of interest (e.g., Gsα) are prepared.

    • The membranes are incubated with [³⁵S]GTPγS in the presence or absence of NF-449.

    • The reaction is initiated by the addition of an agonist that activates the G protein-coupled receptor.

    • The amount of [³⁵S]GTPγS bound to the G protein is quantified by scintillation counting after separating the bound from the free radioligand, typically by filtration.

    • A decrease in [³⁵S]GTPγS binding in the presence of NF-449 indicates its antagonistic effect on G protein activation.

3. Intracellular Calcium Influx Assay:

This fluorescence-based assay measures changes in intracellular calcium concentration upon receptor activation.

  • Protocol Outline:

    • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The cells are stimulated with a receptor agonist.

    • The increase in intracellular calcium, resulting from either influx from the extracellular space or release from intracellular stores, leads to a change in the fluorescence of the dye.

    • To test the inhibitory effect of NF-449, cells are pre-incubated with the antagonist before agonist stimulation.

    • The reduction in the agonist-induced fluorescence signal is used to determine the antagonist's potency.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates This compound NF-449 (Antagonist) This compound->P2X1 Blocks Binding Ion_Channel Ion Channel Opening P2X1->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Influx->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by NF-449.

P2Y_Signaling_Pathway cluster_P2Y1_like Gq-coupled P2Y Receptors (e.g., P2Y1) cluster_P2Y12_like Gi-coupled P2Y Receptors (e.g., P2Y12) Agonist_Gq Agonist (e.g., ADP) P2Y1 P2Y1 Receptor Agonist_Gq->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Agonist_Gi Agonist (e.g., ADP) P2Y12 P2Y12 Receptor Agonist_Gi->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP This compound NF-449 (Weak Antagonist) This compound->P2Y1 Very Weak Inhibition This compound->P2Y12 Very Weak Inhibition Experimental_Workflow start Start: Receptor Selectivity Screening receptor_expression Express Receptor Subtype (e.g., in Xenopus Oocytes or HEK293 cells) start->receptor_expression functional_assay Perform Functional Assay receptor_expression->functional_assay tevc Two-Electrode Voltage Clamp (for P2X receptors) functional_assay->tevc Ion Channel? ca_influx Calcium Influx Assay (for P2X and Gq-coupled P2Y receptors) functional_assay->ca_influx Ca²⁺ signaling? gtp_binding GTPγS Binding Assay (for G protein-coupled receptors) functional_assay->gtp_binding GPCR? data_analysis Data Analysis: Determine IC50 / pIC50 values tevc->data_analysis ca_influx->data_analysis gtp_binding->data_analysis comparison Compare Potency Across Different Receptor Subtypes data_analysis->comparison conclusion Conclusion: Assess Selectivity Profile of NF-449 comparison->conclusion

References

Confirming the On-Target Effects of NF-449 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of NF-449, a potent P2X1 receptor antagonist, with a focus on the use of small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals seeking to validate the mechanism of action of purinergic receptor antagonists.

NF-449 is a highly potent and selective antagonist for the P2X1 purinergic receptor, an ATP-gated cation channel.[1][2][3][4] It also exhibits activity as a Gsα-selective G protein antagonist.[1][3][5] Given its multiple activities, confirming that its observed biological effects are mediated through its intended target, the P2X1 receptor, is a critical step in experimental validation. siRNA-mediated gene silencing is a powerful and specific method to achieve this confirmation.

Comparison of NF-449 with Alternative P2X1 Antagonists

NF-449 is a suramin analogue and is recognized as one of the most potent and selective P2X1 antagonists currently known.[6][7] Its selectivity is significantly higher than other common purinergic antagonists like Suramin and PPADS.

CompoundTarget(s)Reported IC₅₀ for P2X1Selectivity Profile
NF-449 P2X1 , Gsα~0.05 - 0.28 nM [3][6]Highly selective for P2X1 over other P2X subtypes (e.g., >1500-fold vs P2X2)[2]
Suramin P2X, P2Y, others~1 µMNon-selective, inhibits multiple P2 receptor subtypes and other proteins[2][8]
PPADS P2X, P2Y~1 µMBroad-spectrum P2 antagonist with limited selectivity[9]
NF279 P2X1, P2X3~5-10 µMMore selective than suramin but significantly less potent than NF-449[9]

Validating NF-449's On-Target Effect via siRNA

The fundamental principle of using siRNA for target validation is to remove the target protein and observe whether the compound's effect is consequently lost. If NF-449's action is dependent on the P2X1 receptor, then reducing the expression of this receptor using a specific siRNA should diminish or abolish the cellular response to NF-449.

Logical Workflow for Target Validation

The workflow involves comparing the cellular response to an agonist (like ATP) in the presence and absence of NF-449 in both normal cells and cells where the P2X1 receptor has been knocked down.

G cluster_0 Control Cells (P2X1 Intact) cluster_1 Transfected Cells (P2X1 Knockdown) A Treat with ATP Agonist C Robust Ca²⁺ Influx (On-Target Effect) A->C B Treat with NF-449, then ATP Agonist D Blocked Ca²⁺ Influx (Antagonist Effect) B->D Validation Validation D->Validation Compare E Transfect with P2X1 siRNA F Treat with ATP Agonist E->F G Treat with NF-449, then ATP Agonist E->G H No/Reduced Ca²⁺ Influx (Target Absent) F->H I No/Reduced Ca²⁺ Influx (Target Absent) G->I I->Validation Compare Conclusion Conclusion: NF-449 effect is on-target (P2X1-dependent) Validation->Conclusion

Caption: Workflow for confirming P2X1-dependent effects of NF-449.

Experimental Protocols

siRNA Transfection for P2X1 Knockdown

This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is recommended for specific cell lines and experimental conditions.[10][11]

Materials:

  • Cells expressing P2X1 receptor

  • P2X1-specific siRNA duplex

  • Non-targeting (scrambled) control siRNA

  • Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Standard cell culture medium (antibiotic-free)

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10⁴ cells per well in 500 µL of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.[10]

  • siRNA Preparation (per well):

    • Solution A: Dilute 20 pmol of siRNA (either P2X1-specific or control) into 50 µL of serum-free medium.

    • Solution B: Dilute 1.5 µL of transfection reagent into 50 µL of serum-free medium.

  • Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[10][11]

  • Transfection: Add the 100 µL siRNA-lipid complex mixture dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. The optimal time for protein knockdown depends on the target protein's half-life and should be determined empirically.

  • Validation of Knockdown (Optional but Recommended): After incubation, lyse a subset of cells to quantify P2X1 mRNA (via qRT-PCR) or protein (via Western blot) levels to confirm successful knockdown compared to the non-targeting control.[12]

Intracellular Calcium Mobilization Assay

This assay measures the downstream effect of P2X1 receptor activation.

Materials:

  • Transfected and control cells from the previous protocol

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • P2X1 agonist (e.g., ATP or α,β-methylene ATP)

  • NF-449

  • Fluorescence plate reader or microscope

Procedure:

  • Dye Loading: Wash the cells once with Assay Buffer. Incubate cells with the calcium dye solution (e.g., 2-5 µM Fluo-4 AM in Assay Buffer) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Pre-incubation with Antagonist: Add Assay Buffer containing either vehicle control or NF-449 (e.g., 10 nM) to the respective wells. Incubate for 10-20 minutes.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add the P2X1 agonist (e.g., a concentration of ATP that elicits a submaximal response, EC₅₀) to all wells and immediately continue recording fluorescence for 3-5 minutes. The influx of calcium upon channel opening will cause a sharp increase in fluorescence.[13][14]

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ion channel. Upon binding of extracellular ATP, the channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺. This increase in intracellular Ca²⁺ triggers various downstream cellular responses. NF-449 acts as a competitive antagonist, preventing ATP from binding and opening the channel. siRNA prevents the receptor protein from being synthesized.

ATP ATP (Agonist) P2X1_Receptor P2X1 Receptor (Ion Channel) ATP->P2X1_Receptor Binds & Activates NF449 NF-449 (Antagonist) This compound->P2X1_Receptor Blocks Binding siRNA P2X1 siRNA P2X1_mRNA P2X1 mRNA siRNA->P2X1_mRNA Degrades Translation Translation P2X1_mRNA->Translation Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Opens Channel Response Downstream Cellular Response Ca_Influx->Response Triggers Translation->P2X1_Receptor

Caption: P2X1 signaling and points of inhibition by siRNA and NF-449.

Data Presentation and Expected Outcomes

The results from the calcium mobilization assay can be quantified by measuring the peak fluorescence intensity following agonist addition. The data below is a representative example of expected outcomes that would confirm an on-target effect of NF-449.

Table 1: NF-449 Antagonist Potency (IC₅₀) at Various Rat P2X Receptors

This table summarizes published data on the selectivity of NF-449.[3]

Receptor SubtypeIC₅₀ (nM)
rP2X₁ 0.28
rP2X₁₊₅0.69
rP2X₂₊₃120
rP2X₃1820
rP2X₂47000
rP2X₄> 300000
Table 2: Expected Results from Calcium Mobilization Assay

Data are represented as a percentage of the maximal response observed in control cells treated with the ATP agonist alone.

Treatment GroupsiRNA TargetAgonist (ATP)Antagonist (NF-449)Expected Ca²⁺ Response (% of Control)Interpretation
1 (Control)Scrambled+-100%Normal agonist response.
2 (Antagonist)Scrambled++~5-10%NF-449 effectively blocks P2X1.
3 (Knockdown)P2X1 +-~10-20%P2X1 receptor is necessary for the response.
4 (KD + Antagonist)P2X1 ++~10-20%NF-449 has no further effect as the target is absent.

The critical comparison is between Group 2 and Group 4. The fact that NF-449 fails to produce any additional inhibitory effect in cells already lacking the P2X1 receptor (Group 4) provides strong evidence that its primary mechanism of action in this context is the specific antagonism of the P2X1 receptor.

References

A Comparative Analysis of the P2X1 Receptor Antagonist NF-449 and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of NF-449, a highly potent and selective P2X1 receptor antagonist, and its structural analogs. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in physiological processes such as platelet aggregation and smooth muscle contraction, making it a significant target for therapeutic intervention.[1][2] This document outlines the performance of these compounds, supported by experimental data, to aid in research and drug development endeavors.

Mechanism of Action and Signaling Pathway

NF-449 functions as a competitive antagonist at the P2X1 receptor.[3][4] It effectively blocks the binding of ATP, thereby preventing the ion channel from opening and inhibiting the subsequent influx of cations that leads to cellular responses.[1][5] Recent cryo-electron microscopy studies have provided structural insights, revealing that NF-449 occupies a distinct location within the P2X receptor binding pocket.[5]

The activation of the P2X1 receptor by its endogenous ligand, ATP, initiates the opening of a non-selective cation channel. This allows for the influx of calcium and sodium ions, leading to membrane depolarization and triggering downstream cellular events.

P2X1_Signaling cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound NF-449 This compound->P2X1 Blocks Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X1->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response Depolarization->Response TEVC_Workflow A Oocyte Preparation & cRNA Injection B Incubation (2-5 days) A->B C TEVC Recording Setup B->C D Baseline Current Recording C->D E ATP Application (Agonist) D->E F Measure Evoked Current E->F G NF-449 Application (Antagonist) F->G H Co-application of ATP & NF-449 G->H I Measure Inhibited Current H->I J Data Analysis (IC50 Determination) I->J

References

Validating the Inhibitory Effect of NF-449 on Adenylosuccinate Lyase (ADSL): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of NF-449 on adenylosuccinate lyase (ADSL) with alternative inhibitors. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.

Introduction to ADSL and its Inhibition

Adenylosuccinate lyase (ADSL) is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing two key reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP). Both reactions produce fumarate. Given its role in purine synthesis, which is essential for cell proliferation, ADSL has emerged as a potential therapeutic target, particularly in oncology. The development of potent and specific ADSL inhibitors is therefore of significant interest.

NF-449, a known P2X1 receptor antagonist, was identified as a competitive inhibitor of human ADSL through high-throughput screening.[1] This guide focuses on validating its inhibitory effect and comparing it against other known ADSL inhibitors.

Comparative Analysis of ADSL Inhibitors

The following table summarizes the quantitative inhibitory data for NF-449 and other selected ADSL inhibitors.

InhibitorType of InhibitionTarget Organism/EnzymeIC50 (µM)Ki (µM)Reference
NF-449 CompetitiveHuman ADSL1.40.24[1]
Compound 1 CompetitiveHuman ADSL20.4[1]
APBADP CompetitiveHuman and B. subtilis ADSL-~0.1
Alanosyl-AICOR CompetitiveRat Skeletal Muscle ADSL-1.3 - 1.5[2]

Compound 1 is a fragment of NF-449, 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate, designed for improved cell permeability. APBADP is adenosine phosphonobutyric acid 2' (3'), 5'-diphosphate. Alanosyl-AICOR is L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide.

Experimental Protocols

ADSL Inhibition Assay

This protocol is based on the method used for the identification of NF-449 as an ADSL inhibitor.[1]

Materials:

  • Recombinant human ADSL

  • Test compounds (e.g., NF-449)

  • HEPES buffer (20 mM, pH 7.9)

  • KCl (50 mM)

  • MgCl2 (1 mM)

  • DTT (1 mM)

  • DMSO

  • S-AMP (adenylosuccinate) or SAICAR (succinylaminoimidazole carboxamide ribotide)

  • Semi-micro quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a 0.60 mL reaction mixture in a quartz cuvette containing:

    • Recombinant human ADSL (final concentration 0.2 µM)

    • Test compound at desired concentrations (dissolved in DMSO, final DMSO concentration 1%)

    • 20 mM HEPES, pH 7.9

    • 50 mM KCl

    • 1 mM MgCl2

    • 1 mM DTT

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Initiate the reaction by adding the substrate (S-AMP or SAICAR) to a final concentration of 0.2 mM.

  • Monitor the decrease in absorbance at 280 nm (A280) every 5 seconds for 1 hour at 37 °C using a spectrophotometer. The rate of decrease in A280 is proportional to ADSL activity.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of enzyme activity.

  • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Visualizing Key Pathways and Workflows

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the central role of ADSL in the de novo purine biosynthesis pathway.

De_Novo_Purine_Biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP PRPP IMP IMP PRPP->IMP Multiple Steps SAICAR SAICAR IMP->SAICAR SAICAR Synthetase SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase AICAR AICAR SAICAR->AICAR ADSL ADSL_node1 ADSL_node1 AICAR->IMP Multiple Steps AMP AMP SAMP->AMP ADSL ADSL_node2 ADSL_node2 NF449 NF-449 This compound->ADSL_node1 This compound->ADSL_node2

Caption: Role of ADSL in the de novo purine biosynthesis pathway and its inhibition by NF-449.

Experimental Workflow for ADSL Inhibitor Screening

This diagram outlines the high-throughput screening process used to identify ADSL inhibitors like NF-449.

Experimental_Workflow start Start: Compound Library step1 Incubate Recombinant Human ADSL with Library Compounds (2 µM) start->step1 step2 Add Substrate (S-AMP, 0.2 mM) step1->step2 step3 Monitor ADSL Activity (Change in A280 at 37°C for 4h) step2->step3 decision Inhibition > 3 SD (Z-score < -3)? step3->decision hit Identify Hit Compound (e.g., NF-449) decision->hit Yes no_hit No Significant Inhibition decision->no_hit No end End: Hit Validation hit->end

Caption: High-throughput screening workflow for the identification of ADSL inhibitors.

Discussion

The data presented demonstrates that NF-449 is a potent competitive inhibitor of human ADSL. Its inhibitory constant (Ki) of 0.24 µM is comparable to, and in some cases lower than, other known ADSL inhibitors. The development of "Compound 1," a fragment of NF-449, addresses the issue of cell permeability, a common challenge with charged inhibitor molecules. While its in vitro potency is slightly lower than the parent compound, its improved cellular activity makes it a valuable tool for in vivo studies.

APBADP stands out as a particularly potent inhibitor with a Ki of approximately 0.1 µM. As a substrate analog, it exhibits high specificity for the ADSL active site. Alanosyl-AICOR also demonstrates competitive inhibition in the low micromolar range.

The choice of inhibitor will depend on the specific research application. For in vitro enzymatic assays, NF-449 and APBADP offer high potency. For cell-based assays and potential in vivo studies, the cell-permeable "Compound 1" represents a significant advancement.

Further research is warranted to explore the in vivo efficacy and potential therapeutic applications of these ADSL inhibitors. The detailed experimental protocol provided in this guide serves as a foundation for such future investigations.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of NF-449, a Potent P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of NF-449, a highly potent and selective antagonist of the P2X1 purinergic receptor. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of its performance, supported by detailed experimental methodologies.

Executive Summary

NF-449 has emerged as a powerful investigational tool and a potential therapeutic agent due to its sub-nanomolar inhibitory potency and high selectivity for the P2X1 receptor in vitro. This efficacy translates to significant antithrombotic effects in vivo, where it effectively reduces platelet aggregation and thrombus formation in preclinical models. This guide will delve into the quantitative measures of its activity in both settings, outline the experimental protocols used to determine its efficacy, and illustrate the key signaling pathways involved.

Data Presentation: Quantitative Efficacy of NF-449

The following tables summarize the key quantitative data on the efficacy of NF-449 from both in vitro and in vivo studies.

ParameterReceptor SubtypeSpeciesValueCitation(s)
IC50 hP2X1Human0.05 nM[1]
pA2 hP2X1Human10.7[1]
IC50 rP2X1Rat0.28 nM[1]
IC50 hP2X7Human40 µM[1]
IC50 P2Y1Guinea Pig4.85 µM[1]
IC50 P2Y2Human3.86 µM[1]

Table 1: In Vitro Inhibitory Potency of NF-449 on Purinergic Receptors. The data highlights the exceptional potency and selectivity of NF-449 for the P2X1 receptor compared to other P2X and P2Y subtypes.

Experimental ModelSpeciesNF-449 Dose (intravenous)OutcomeCitation(s)
Collagen and Epinephrine-induced ThromboembolismMouse10 mg/kgDecreased intravascular platelet aggregation (35 ± 4% vs. 51 ± 3% in control)[1]
No significant prolongation of bleeding time (106 ± 16 s vs. 78 ± 7 s in control)[1]
Mouse50 mg/kgFurther reduction in platelet consumption (13 ± 4% vs. 42 ± 3% in control)[1]
Ex vivo Platelet Aggregation (induced by collagen)Mouse10 mg/kgInhibition of platelet aggregation[2]
Ex vivo Platelet Aggregation (induced by ADP)Mouse10 mg/kgNo effect on ADP-induced aggregation, demonstrating selectivity for the P2X1 pathway over P2Y pathways at this dose.[2]

Table 2: In Vivo Antithrombotic Efficacy of NF-449 in Murine Models. These findings demonstrate the dose-dependent antithrombotic effects of NF-449 in vivo, with a therapeutic window that separates antithrombotic efficacy from a significant increase in bleeding time at lower doses.

Experimental Protocols

In Vitro Efficacy: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is a cornerstone for characterizing the effects of compounds on ion channels, such as the P2X1 receptor, expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from mature female Xenopus laevis frogs.
  • Treat oocytes with collagenase to defolliculate and isolate individual cells.
  • Inject oocytes with cRNA encoding the human or rat P2X1 receptor.
  • Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
  • Clamp the oocyte membrane potential at a holding potential of -60 mV.
  • Apply the P2X1 receptor agonist, ATP (typically at its EC50 concentration), to elicit an inward current.
  • To determine the inhibitory effect of NF-449, pre-incubate the oocyte with varying concentrations of NF-449 for a set period before co-applying it with ATP.
  • Record the peak inward current in the presence and absence of NF-449.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of NF-449.
  • Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the IC50 value.

In Vivo Efficacy: Collagen and Epinephrine-Induced Thromboembolism in Mice

This model is used to evaluate the antithrombotic potential of a compound in a systemic thrombosis model.

1. Animal Preparation:

  • Use adult male mice (e.g., C57BL/6 strain).
  • Administer NF-449 (e.g., 10 mg/kg or 50 mg/kg) or vehicle control via intravenous injection (e.g., tail vein).

2. Induction of Thromboembolism:

  • After a predetermined time following NF-449 administration (e.g., 5-15 minutes), induce thromboembolism by intravenous injection of a mixture of collagen (e.g., 0.5-1.0 mg/kg) and epinephrine (e.g., 50-100 µg/kg).

3. Assessment of Outcome:

  • Monitor the mice for signs of respiratory distress and mortality over a set period (e.g., 30 minutes).
  • At the end of the observation period, collect blood samples via cardiac puncture for platelet counting to determine the extent of platelet consumption.
  • Lung tissue can be harvested for histological analysis to visualize and quantify pulmonary thrombi.

4. Tail Bleeding Time Assay (to assess hemostatic function):

  • In a separate cohort of mice treated with NF-449 or vehicle, anesthetize the animals.
  • Transect the distal 3 mm of the tail and immerse it in pre-warmed saline (37°C).
  • Measure the time until bleeding ceases for a continuous period of at least 30 seconds. A cutoff time (e.g., 10-15 minutes) is typically set, after which bleeding is stopped manually.[3][4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the P2X1 receptor signaling pathway and the experimental workflows described above.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Activates NF449 NF-449 This compound->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx PLC_activation PLC Activation Ca_influx->PLC_activation Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca_influx->Platelet_Activation Depolarization Membrane Depolarization Na_influx->Depolarization IP3_DAG IP₃ & DAG Production PLC_activation->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Platelet_Activation

P2X1 Receptor Signaling Pathway in Platelets

In_Vitro_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject P2X1 Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impalement Impale with Voltage & Current Electrodes Oocyte_Placement->Electrode_Impalement Voltage_Clamp Clamp Membrane Potential (-60 mV) Electrode_Impalement->Voltage_Clamp Agonist_Application Apply ATP (P2X1 Agonist) Voltage_Clamp->Agonist_Application Antagonist_Application Apply NF-449 at Varying Concentrations Agonist_Application->Antagonist_Application Current_Measurement Record Inward Current Antagonist_Application->Current_Measurement Inhibition_Calculation Calculate % Inhibition Current_Measurement->Inhibition_Calculation Dose_Response_Curve Plot Dose-Response Curve Inhibition_Calculation->Dose_Response_Curve IC50_Determination Determine IC₅₀ Value Dose_Response_Curve->IC50_Determination

In Vitro Efficacy Experimental Workflow

In_Vivo_Workflow cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_assessment Assessment cluster_hemostasis Hemostasis Assessment Animal_Groups Randomize Mice into Treatment Groups Drug_Administration Administer NF-449 or Vehicle (i.v.) Animal_Groups->Drug_Administration Thrombosis_Induction Induce Thromboembolism (Collagen + Epinephrine, i.v.) Drug_Administration->Thrombosis_Induction Tail_Bleeding_Assay Perform Tail Bleeding Time Assay Drug_Administration->Tail_Bleeding_Assay Monitoring Monitor for Mortality & Respiratory Distress Thrombosis_Induction->Monitoring Blood_Collection Collect Blood for Platelet Count Monitoring->Blood_Collection Tissue_Harvesting Harvest Lungs for Histology Blood_Collection->Tissue_Harvesting

In Vivo Efficacy Experimental Workflow

Conclusion

NF-449 demonstrates a remarkable profile as a P2X1 receptor antagonist, with exceptional potency and selectivity observed in in vitro assays. These properties are effectively translated into a significant antithrombotic effect in in vivo models of thrombosis. The clear dose-dependent efficacy, coupled with a favorable therapeutic window concerning bleeding risk at effective antithrombotic doses, underscores the potential of NF-449 as a lead compound for the development of novel antiplatelet therapies. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the pharmacological properties of NF-449.

References

NF-449: A Critical Evaluation for Use as a Negative Control in P2Y Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of P2Y G-protein coupled receptors, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparison of NF-449 and other common P2 receptor antagonists, offering experimental data to guide the selection of a suitable negative control.

NF-449 is a potent and highly selective antagonist of the P2X1 receptor, an ATP-gated ion channel.[1][2] Its utility in P2Y receptor studies is therefore not as a general negative control, but rather as a specific tool to exclude the involvement of P2X1 receptors in an observed physiological or pharmacological response. Using NF-449 as a blanket negative control for all P2Y receptor subtypes is ill-advised due to its off-target effects at higher concentrations and the availability of more appropriate broad-spectrum P2 receptor antagonists.

Comparative Analysis of P2 Receptor Antagonists

The following table summarizes the antagonist activity (IC50/pIC50) of NF-449 and alternative compounds at various P2Y receptor subtypes. This data highlights the selectivity profile of each compound and informs their appropriate use in experimental design.

AntagonistP2Y1 ReceptorP2Y2 ReceptorP2Y4 ReceptorP2Y6 ReceptorP2Y11 ReceptorP2Y12 ReceptorOther P2 Receptors
NF-449 pIC50 = 4.85[3]pIC50 = 3.86[3]No dataNo datapIC50 < 4.5[4]Non-selective inhibition at 50 mg/kg[2]Highly potent P2X1 antagonist (IC50 = 0.28 nM) [1][2]
Suramin pKi ≈ 5.3pKB ≈ 4.0No datapKB = 4.0Antagonist activityAntagonist activityBroad-spectrum, non-selective P2X/P2Y antagonist
PPADS AntagonistIC50 ≈ 0.9 mMIC50 ≈ 15 mMNo dataNo dataNo dataNon-selective P2X/P2Y antagonist (IC50s for P2X1-5 = 1-2.6 µM)[3]
MRS2500 Highly potent and selective antagonist No significant activityNo significant activityNo significant activityNo significant activityNo significant activitySelective for P2Y1

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. pKB is the negative logarithm of the antagonist dissociation constant (KB). pKi is the negative logarithm of the inhibitor constant (Ki).

Signaling Pathways and Experimental Workflows

To understand the context of P2Y receptor inhibition, it is crucial to visualize their signaling cascades and the experimental methods used to study them.

P2Y_Signaling cluster_Gq Gq-coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6) cluster_Gi Gi-coupled P2Y Receptors (e.g., P2Y12, P2Y13, P2Y14) P2Y_Gq P2Y (Gq) Gq Gαq/11 P2Y_Gq->Gq Agonist (ADP, ATP, UTP, UDP) PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq P2Y_Gi P2Y (Gi) Gi Gαi/o P2Y_Gi->Gi Agonist (ADP, UDP-glucose) AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP AC->ATP_cAMP cAMP cAMP ATP_cAMP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Generalized signaling pathways for Gq- and Gi-coupled P2Y receptors.

Calcium_Mobilization_Workflow start Seed cells expressing P2Y receptor load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash pre_incubate Pre-incubate with - Vehicle (control) - NF-449 - Test compound wash->pre_incubate add_agonist Add P2Y receptor agonist pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader or microscope add_agonist->measure_fluorescence analyze Analyze data: - Calculate ΔF/F0 - Determine EC50/IC50 measure_fluorescence->analyze

Caption: Experimental workflow for a calcium mobilization assay.

Filter_Binding_Workflow start Prepare cell membranes expressing P2Y receptor incubate Incubate membranes with: - Radiolabeled ligand - Unlabeled competitor  (NF-449 or test compound) start->incubate filter Rapidly filter the incubation mixture through a glass fiber filter incubate->filter wash_filter Wash the filter to remove unbound radioligand filter->wash_filter measure_radioactivity Measure radioactivity retained on the filter (scintillation counting) wash_filter->measure_radioactivity analyze Analyze data: - Determine specific binding - Calculate Ki measure_radioactivity->analyze

Caption: Experimental workflow for a radioligand filter binding assay.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.

Materials:

  • Cells stably or transiently expressing the P2Y receptor of interest.

  • 96-well black, clear-bottom microplates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • P2Y receptor agonist.

  • NF-449 and other test compounds.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Remove the cell culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Pre-incubation: Add the desired concentration of NF-449 or other antagonists to the wells. For the control wells, add the vehicle. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

  • Agonist Injection and Reading: Program the instrument to inject the P2Y receptor agonist at a specific time point and immediately begin recording the fluorescence intensity at regular intervals (e.g., every second) for a defined period (e.g., 2-3 minutes).

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0). Plot the change in fluorescence over time to visualize the calcium transient. Dose-response curves can be generated to determine the EC50 of the agonist and the IC50 of the antagonist.

Radioligand Filter Binding Assay

This protocol is used to determine the binding affinity of ligands to P2Y receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the P2Y receptor of interest.

  • Radiolabeled P2Y receptor ligand (e.g., [³H]ADP, [³⁵S]GTPγS).

  • Unlabeled ligands (for competition assays), including NF-449.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C).

  • Polyethylenimine (PEI) solution (0.3-0.5%).

  • 96-well filter plates or a vacuum filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Filter Pre-treatment: Pre-soak the glass fiber filters in PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.

  • Assay Setup: In a 96-well plate, set up the binding reactions in triplicate. Each reaction should have a final volume of 100-200 µL.

    • Total Binding: Add cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of an unlabeled agonist/antagonist.

    • Competition Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of the test compound (e.g., NF-449).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 of the competitor and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Recommendations

The experimental data clearly indicate that NF-449 is not a suitable general-purpose negative control for P2Y receptor studies . Its potent and selective antagonism of the P2X1 receptor makes it a valuable tool for dissecting the specific contributions of this ion channel. However, its weak and, in some cases, uncharacterized activity at various P2Y subtypes, along with potential off-target effects at higher concentrations, necessitates caution.

For researchers seeking a broad-spectrum antagonist to establish a purinergic-mediated response, Suramin or PPADS are more appropriate choices, despite their own lack of selectivity between P2Y and P2X subtypes. When investigating a specific P2Y receptor, the use of a subtype-selective antagonist, such as MRS2500 for P2Y1, is the most rigorous approach.

Ultimately, the choice of a negative control should be guided by the specific P2Y receptor subtype under investigation and the experimental question being addressed. A thorough understanding of the pharmacological profile of the chosen tools is essential for the generation of reliable and interpretable data.

References

Independent Verification of NF-449's IC50 Value for P2X1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of NF-449 on the P2X1 receptor, alongside other notable antagonists. The content is supported by experimental data and detailed methodologies to aid in the independent verification and advancement of research in purinergic signaling.

Comparative Analysis of P2X1 Receptor Antagonists

The P2X1 receptor, an ATP-gated ion channel, plays a crucial role in various physiological processes, including platelet aggregation and smooth muscle contraction. Its modulation by antagonists is a significant area of interest for therapeutic development. This section summarizes the half-maximal inhibitory concentration (IC50) values for NF-449 and other key P2X1 antagonists.

AntagonistIC50 Value (nM)Cell Type/SystemExperimental Method
NF-449 0.80 ± 0.02 hP2X1-expressing oocytesTwo-Electrode Voltage Clamp (TEVC)[1]
NF-44966HEK293 cells expressing WT-P2X1Calcium Ion Influx Assay[2][3]
NF-4495.3HEK293 cells expressing WT-P2X1Competition Radioligand Binding Assay[3]
Ro 04376264961321N1 astrocytoma cellsCalcium Influx Assay[4]
MRS2159---
Aurintricarboxylic acid (ATA)---
PSB-2001---

Note: IC50 values can vary depending on the specific experimental conditions and cell systems used.

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by its endogenous ligand, adenosine triphosphate (ATP), initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.

P2X1_Signaling_Pathway cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Ion_Influx Na⁺/Ca²⁺ Influx P2X1->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Depolarization->Downstream Ca_Signal->Downstream

Caption: P2X1 receptor signaling cascade.

Experimental Protocols

To facilitate the independent verification of the reported IC50 values, this section provides detailed methodologies for three common experimental approaches.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a powerful method for characterizing ion channel function.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the human P2X1 receptor.

  • Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV.

3. IC50 Determination:

  • Apply a sub-maximal concentration of ATP (agonist) to elicit a stable inward current.

  • Following a washout period, co-apply the ATP agonist with increasing concentrations of the antagonist (e.g., NF-449).

  • Record the peak inward current at each antagonist concentration.

  • Normalize the current responses to the control response (agonist alone).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Ion Influx Assay

This fluorescence-based assay measures changes in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human P2X1 receptor in appropriate media.

  • Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

3. IC50 Determination:

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., NF-449) for a defined period.

  • Add a concentration of ATP that elicits a sub-maximal response (EC80).

  • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).

  • Calculate the change in fluorescence as a measure of calcium influx.

  • Normalize the response to the control (agonist alone).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit to a dose-response curve to calculate the IC50.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled antagonist.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the P2X1 receptor in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of a P2X1-selective radioligand (e.g., [3H]α,β-methylene ATP), and varying concentrations of the unlabeled antagonist (e.g., NF-449).

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled agonist or antagonist.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data to a one-site competition binding model to determine the Ki, which can be converted to an IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of a P2X1 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Cell/Oocyte/Membrane Preparation Incubation Incubation with Antagonist & Agonist Cell_Prep->Incubation Reagent_Prep Reagent Preparation (Agonist, Antagonist, Buffers) Reagent_Prep->Incubation Measurement Data Acquisition (Current/Fluorescence/Radioactivity) Incubation->Measurement Normalization Data Normalization Measurement->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50 IC50 Determination Curve_Fitting->IC50

Caption: General workflow for IC50 determination.

References

Safety Operating Guide

Proper Disposal Procedures for NF-449

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling NF-449, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of NF-449, in line with established safety protocols.

Immediate Safety and Handling Precautions

NF-449, also known as 4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt, is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), NF-449 presents several hazards:

  • Harmful if swallowed (Acute toxicity - oral 4)[1]

  • Causes skin irritation (Skin irritation 2)[1]

  • Causes serious eye irritation (Eye irritation 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure 3)[1]

When working with NF-449, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.

Disposal Plan

The primary directive for the disposal of NF-449 is to avoid release into the environment . The Safety Data Sheet explicitly warns: "Do not allow to enter sewers/ surface or ground water." [1] Therefore, drain disposal is not an appropriate method for NF-449 waste.

The recommended procedure for the disposal of NF-449 is to contact a licensed professional waste disposal service . This ensures that the compound is managed and disposed of in accordance with all federal, state, and local environmental regulations.

Step-by-Step Disposal Guidance

  • Segregation of Waste:

    • Collect all waste materials containing NF-449, including unused product, contaminated solutions, and any grossly contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled waste container.

    • Ensure the waste container is compatible with the chemical and is properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the name "NF-449 Waste" and include appropriate hazard symbols as indicated on the product's SDS.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.

  • Professional Disposal:

    • Arrange for the collection and disposal of the NF-449 waste through your institution's environmental health and safety (EHS) office or a contracted professional waste disposal company. Provide them with a copy of the Safety Data Sheet for NF-449 to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data Summary

There is no quantitative data available in the provided search results regarding specific concentration limits for disposal or detailed experimental protocols for its degradation or neutralization. The primary guidance is qualitative, emphasizing containment and professional disposal.

Experimental Protocols

The provided information does not cite specific key experiments related to the disposal of NF-449. The guidance is based on standard chemical safety and waste management principles as outlined in safety data sheets.

NF-449 Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of NF-449.

NF449_Disposal_Workflow cluster_handling In-Lab Handling cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal start Start: Use of NF-449 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect_waste Collect NF-449 Waste in Designated Container ventilation->collect_waste Generate Waste label_waste Label Container Clearly with 'NF-449 Waste' and Hazards collect_waste->label_waste seal_container Securely Seal Container label_waste->seal_container store_waste Store in Secure Designated Area seal_container->store_waste Ready for Disposal contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds professional_disposal Professional Disposal provide_sds->professional_disposal

Figure 1. Logical workflow for the proper disposal of NF-449.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for NF-449

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling NF-449. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

NF-449, a potent and selective P2X1 purinergic receptor antagonist, requires careful handling due to its potential health hazards. A comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and standardized procedures are paramount.

Essential Personal Protective Equipment (PPE) for NF-449

The following table summarizes the required PPE for handling NF-449, ensuring protection against the primary routes of exposure.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical safety goggles.Nitrile or latex gloves.NIOSH-approved N95 or higher-rated respirator.Standard laboratory coat.
Solubilization and Dilution Chemical safety goggles or a full-face shield.Nitrile or latex gloves.Use in a well-ventilated area or chemical fume hood. Respirator as needed based on risk assessment.Standard laboratory coat.
Administration and In-Vivo Studies Safety glasses with side shields or chemical safety goggles.Nitrile or latex gloves.Use in a well-ventilated area.Standard laboratory coat.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.NIOSH-approved respirator with appropriate particulate and organic vapor cartridges.Chemical-resistant apron or coveralls over a laboratory coat.
Waste Disposal Safety glasses with side shields or chemical safety goggles.Nitrile or latex gloves.Not generally required if waste is properly contained.Standard laboratory coat.

Standard Operating Procedure for Handling NF-449

This step-by-step guide outlines the essential procedures for the safe handling and disposal of NF-449.

Preparation and Engineering Controls:
  • Designated Area: All handling of solid NF-449 should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Pre-Use Inspection: Before commencing any work, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.

  • Gather Materials: Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

Handling the Compound:
  • Weighing: When weighing solid NF-449, use anti-static weigh paper or a weighing boat. Handle with care to avoid generating dust.

  • Solubilization: Add solvent to the solid NF-449 slowly and carefully to avoid splashing. If heating is required, use a controlled heating block or water bath within a fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

Spill Management:
  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the substance.

  • Cleanup: Wearing the appropriate PPE for spill cleanup, carefully collect the absorbed material and contaminated items into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution and wipe dry.

Disposal Plan:
  • Waste Segregation: All disposable materials that have come into contact with NF-449, including gloves, weigh boats, and pipette tips, must be considered chemical waste.

  • Containerization: Collect all NF-449 waste in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal Route: Dispose of NF-449 waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

NF-449 Handling and Disposal Workflow

The following diagram illustrates the logical progression of the handling and disposal process for NF-449, emphasizing critical safety checkpoints.

NF449_Workflow cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal cluster_contingency Contingency prep 1. Assemble PPE and Materials area 2. Prepare Designated Handling Area prep->area weigh 3. Weigh Solid NF-449 area->weigh dissolve 4. Solubilize and Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment 5. Conduct Experiment dissolve->experiment dissolve->spill waste 6. Segregate and Contain Waste experiment->waste experiment->spill dispose 7. Dispose via EHS Protocol waste->dispose spill_response Execute Spill Cleanup Protocol spill->spill_response spill_response->waste

Caption: Workflow for safe handling and disposal of NF-449.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.